molecular formula C53H75ClN6O15S B10801044 Lys-SMCC-DM1

Lys-SMCC-DM1

Numéro de catalogue: B10801044
Poids moléculaire: 1103.7 g/mol
Clé InChI: UBRZDBDIKWWPEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lys-SMCC-DM1 is a useful research compound. Its molecular formula is C53H75ClN6O15S and its molecular weight is 1103.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C53H75ClN6O15S

Poids moléculaire

1103.7 g/mol

Nom IUPAC

2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)

Clé InChI

UBRZDBDIKWWPEN-UHFFFAOYSA-N

SMILES canonique

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Origine du produit

United States

Foundational & Exploratory

The Intricate Mechanism of Action of Lys-SMCC-DM1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Lys-SMCC-DM1, the active catabolite of the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1). Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, cellular processes, and key experimental methodologies that define the therapeutic efficacy of this potent anti-cancer agent.

Introduction: The Architecture of a Targeted Therapy

This compound is the cytotoxic payload delivered to HER2-positive cancer cells by the antibody-drug conjugate, T-DM1. This ADC is a testament to the power of targeted therapy, combining the specificity of the monoclonal antibody Trastuzumab with the potent microtubule-inhibiting activity of the maytansinoid derivative, DM1. The linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), plays a crucial role in the stability and eventual release of the cytotoxic payload. This non-cleavable linker ensures that the ADC remains intact in circulation, minimizing off-target toxicity, and releases the active catabolite only after internalization and lysosomal degradation within the target cancer cell.[1][2]

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC delivering this compound is a highly orchestrated, multi-step process that begins with specific targeting and culminates in programmed cell death.

Binding and Internalization

The journey of this compound begins with the binding of the parent ADC, such as T-DM1, to its target receptor on the surface of a cancer cell. In the case of T-DM1, this is the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding, the ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis.[3] Studies have shown that this internalization is a critical step for the subsequent release of the cytotoxic payload.[3] The rate of internalization can vary between cell lines, with some studies showing that approximately 50% of the surface-bound ADC is internalized within 12 hours.[3]

Step 1: ADC Binding and Internalization cluster_cell ADC Antibody-Drug Conjugate (e.g., T-DM1) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization via Receptor-Mediated Endocytosis CancerCell Cancer Cell Membrane

Figure 1: ADC Binding and Internalization.
Lysosomal Trafficking and Degradation

Following internalization, the endosome containing the ADC-receptor complex undergoes maturation and fuses with lysosomes. The acidic environment and the rich cocktail of proteases within the lysosome are critical for the next step.[4][5][6][7][8][9][10] Here, the antibody component of the ADC is degraded by lysosomal proteases, leading to the release of the active catabolite, this compound.[1][11] This process is essential for the activation of the cytotoxic payload, as the non-cleavable SMCC linker requires the breakdown of the antibody for the drug to be liberated.[2]

Step 2: Lysosomal Trafficking and Payload Release Endosome Endosome with ADC Lysosome Lysosome Endosome->Lysosome Fusion Lys_SMCC_DM1 This compound Lysosome->Lys_SMCC_DM1 Proteolytic Degradation of Antibody DegradedAb Degraded Antibody Fragments Lysosome->DegradedAb

Figure 2: Lysosomal Trafficking and Payload Release.
Microtubule Disruption and Cell Cycle Arrest

Once released into the cytoplasm, this compound, the active form of the drug, targets the microtubule network of the cancer cell. DM1 is a potent inhibitor of tubulin polymerization. It binds to tubulin and disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[12] This disruption of the cellular machinery ultimately leads to the death of the cancer cell.

Step 3: Cytotoxicity and Apoptosis Lys_SMCC_DM1 This compound Tubulin Tubulin Dimers Lys_SMCC_DM1->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces ADC Conjugation Workflow Antibody Antibody Solution Reaction Conjugation Reaction (2h, RT) Antibody->Reaction SMCC SMCC-DM1 in DMA SMCC->Reaction Quench Quench with Glycine Reaction->Quench Purification Purification (e.g., G25 column) Quench->Purification ADC_final Purified ADC Purification->ADC_final In Vivo Xenograft Study Workflow Cell_Implantation Implant Cancer Cells (e.g., HER2+ cell line) into immunodeficient mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer ADC, Control Antibody, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint Microtubule Dynamics Assay Workflow Prepare_Tubulin Prepare Fluorescently-Labeled and Unlabeled Tubulin Prepare_Seeds Polymerize Stabilized Microtubule 'Seeds' Prepare_Tubulin->Prepare_Seeds Immobilize_Seeds Immobilize Seeds in a Flow Chamber Prepare_Seeds->Immobilize_Seeds Add_Components Introduce Dynamic Tubulin, DM1, and GTP Immobilize_Seeds->Add_Components Image_Acquisition Acquire Time-Lapse Images (TIRF Microscopy) Add_Components->Image_Acquisition Data_Analysis Analyze Microtubule Growth, Shrinkage, and Catastrophe Rates Image_Acquisition->Data_Analysis Cell Cycle Analysis Workflow Cell_Culture Culture Cancer Cells Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment Harvest_Fix Harvest and Fix Cells (e.g., with Ethanol) Treatment->Harvest_Fix Staining Stain with Propidium Iodide (PI) and RNase Harvest_Fix->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Population in G0/G1, S, and G2/M Phases Flow_Cytometry->Data_Analysis

References

An In-depth Technical Guide to the Structure and Chemical Properties of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lys-SMCC-DM1, a critical component of antibody-drug conjugates (ADCs). This compound represents the cytotoxic payload DM1 linked to a lysine (B10760008) residue of a monoclonal antibody via the non-cleavable linker, SMCC. This entity is the primary active metabolite of the well-known ADC, ado-trastuzumab emtansine (Kadcyla®), responsible for its potent anti-tumor activity upon internalization into target cells.[1][2][3][4] This document details its structure, chemical properties, synthesis, and mechanism of action, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Structure and Physicochemical Properties

This compound is a complex molecule formed by the covalent linkage of three distinct components: the amino acid L-lysine, the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and the maytansinoid derivative DM1.[5][6] The SMCC linker bridges the ε-amino group of a lysine residue on an antibody to the thiol group of DM1, forming stable amide and thioether bonds, respectively.[5][7]

G Figure 1: Structural Components of this compound Antibody Monoclonal Antibody Lysine Lysine Residue Antibody->Lysine Contains SMCC SMCC Linker (Succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) Lysine->SMCC Amide Bond (ε-amino group) DM1 DM1 Payload (Mertansine) SMCC->DM1 Thioether Bond (Thiol group)

Figure 1: Structural Components of this compound

The resulting conjugate possesses specific physicochemical properties that are crucial for its function as an ADC component. These properties are summarized in the tables below.

Table 1: Core Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1281816-04-3[1][2]
Molecular Formula C₅₃H₇₅ClN₆O₁₅S[1][5]
Molecular Weight 1103.71 g/mol [1][5]
Synonyms Lys-Nε-MCC-DM1[1][2][8]
Table 2: Physicochemical Properties of Individual Components
ComponentChemical FormulaMolecular WeightKey Functional Groups for ConjugationReference(s)
DM1 (Mertansine) C₃₅H₄₈ClN₃O₁₀S738.29 g/mol Thiol (-SH)[9]
SMCC Linker C₁₆H₁₈N₂O₆334.33 g/mol N-hydroxysuccinimide (NHS) ester, Maleimide (B117702)[7]

Chemical Properties

The chemical properties of this compound and its constituent linker dictate the stability, reactivity, and overall performance of the resulting ADC.

Solubility

The solubility of the linker-payload complex is a critical parameter for conjugation protocols. While the final this compound metabolite has low membrane permeability, its precursors and the complex itself are soluble in various organic solvents, which is essential for the manufacturing process.[3][10]

Table 3: Solubility Data
CompoundSolvent(s)Concentration / ObservationReference(s)
This compound DMSO60 mg/mL (54.36 mM) with sonication; 100 mg/mL (90.60 mM) with ultrasound.[11][12]
In vivo Formulation 12 mg/mL (1.81 mM) in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[11]
In vivo Formulation 2≥ 2.5 mg/mL (2.27 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline).[12]
In vivo Formulation 3≥ 2.5 mg/mL (2.27 mM) in 10% DMSO, 90% Corn Oil.[12]
SMCC-DM1 DMSOSoluble[]
WaterNot soluble[]
SMCC DMSO, DMFSoluble; used to prepare stock solutions for conjugation.[14]
Sulfo-SMCC Water and aqueous buffersSoluble up to ~5-10 mM, although solubility decreases with increasing salt concentration.[15][16]
Stability and Reactivity

The stability of an ADC is governed by the chemical bonds linking the antibody, linker, and payload. The SMCC linker forms a highly stable, non-cleavable thioether bond with DM1 and a robust amide bond with lysine.[6][14]

  • Amide Bond (Lysine-SMCC): The N-hydroxysuccinimide (NHS) ester of SMCC reacts with the primary amine of lysine residues at a physiological pH range of 7.0-9.0 to form a stable amide bond.[9][15]

  • Thioether Bond (SMCC-DM1): The maleimide group of SMCC reacts specifically with the sulfhydryl (thiol) group of DM1 at a slightly acidic to neutral pH of 6.5-7.5.[9][15] The resulting thioether linkage is significantly more stable in circulation compared to reducible disulfide linkers.[17] However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of high concentrations of endogenous thiols like albumin.[10][18] The stability of this bond is influenced by the local chemical environment on the antibody and the pKa of the reacting thiol.[10][19] Studies have shown that the thioether bond in SMCC-DM1 conjugates is more stable and deconjugates at a slower rate than those in cysteine-linked ADCs.[20]

Table 4: Reactivity and Stability Parameters
Reaction / BondOptimal pH RangeKey CharacteristicsReference(s)
NHS Ester - Amine 7.0 - 9.0Forms a stable amide bond. The NHS ester is susceptible to hydrolysis, which increases with pH.[9][15][21]
Maleimide - Thiol 6.5 - 7.5Forms a stable thioether bond. The maleimide group is more stable than the NHS ester but can hydrolyze at pH > 7.5.[9][15]
Thioether Bond Stability N/AGenerally stable in plasma. Susceptible to retro-Michael reaction (thiol exchange). More stable than disulfide linkers.[17][18][19]

Experimental Protocols

The generation of an antibody-drug conjugate using this compound chemistry is a sequential, multi-step process that requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR).

G Figure 2: General Workflow for ADC Synthesis and Characterization cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization A 1. Antibody Preparation (Buffer Exchange) B 2. Antibody Activation (Reaction with SMCC) A->B C 3. Purification (Removal of excess SMCC) B->C D 4. Conjugation (Reaction with DM1) C->D E 5. Final Purification (Removal of free drug) D->E F Drug-to-Antibody Ratio (DAR) - Hydrophobic Interaction  Chromatography (HIC) - Mass Spectrometry (MS) E->F G Purity & Aggregation (Size Exclusion Chromatography) E->G H In Vitro Cytotoxicity Assay E->H G Figure 3: DM1 Mechanism of Action ADC Antibody-Drug Conjugate (e.g., T-DM1) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Proteolysis Lysosome->Degradation Fusion Metabolite Active Metabolite (this compound) Degradation->Metabolite Release Tubulin Tubulin Dimers Metabolite->Tubulin Binds & Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Blocked Arrest Mitotic Arrest (G2/M Phase) Microtubules->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

An In-depth Technical Guide on the Role of Lys-SMCC-DM1 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[][2] This approach enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[2][3] An ADC is comprised of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[] The linker is a critical element, dictating the stability of the ADC in circulation and the mechanism of payload release.[][4]

The Lys-SMCC-DM1 system represents a clinically validated and successful combination of these components. It utilizes lysine (B10760008) residues on the antibody for conjugation, a stable, non-cleavable thioether linker (SMCC), and the potent microtubule-inhibiting payload, DM1.[5][6] The most prominent example of this technology is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which is approved for the treatment of HER2-positive breast cancer.[5][7]

Core Components of the this compound System

The Antibody: Targeting Specificity

The monoclonal antibody serves as the targeting component, binding to a specific antigen overexpressed on the surface of cancer cells. In the case of T-DM1, the humanized mAb trastuzumab targets the Human Epidermal Growth Factor Receptor 2 (HER2).[5][8] This binding not only facilitates the delivery of the payload but can also exert its own therapeutic effects, such as inhibiting downstream signaling pathways like PI3K/AKT and MAPK, and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[5][8]

The Linker: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a heterobifunctional, non-cleavable linker.[5][9][10] Its stability is a key attribute, preventing the premature release of the cytotoxic payload in systemic circulation, which is crucial for minimizing off-target toxicity.[4][9]

  • Chemistry of Conjugation: The SMCC linker facilitates a two-step conjugation process.[10][11][12]

    • The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with the primary amine groups of lysine residues on the antibody surface, forming a stable amide bond.[10][11] This reaction is typically performed at a pH of 7-9.[11]

    • The maleimide (B117702) group on the other end of the now antibody-bound linker reacts with a sulfhydryl (thiol) group on the DM1 payload, forming a stable thioether bond.[10][11] This reaction occurs at a pH of 6.5-7.5.[11]

  • Non-Cleavable Nature: Unlike cleavable linkers that are designed to release the payload in response to specific conditions (e.g., enzymes, pH), the SMCC linker remains intact.[4][9] The release of the active cytotoxic component relies on the complete proteolytic degradation of the antibody portion of the ADC within the lysosome of the target cell.[9][13][] This process ultimately yields the active catabolite, this compound.[9][15][16]

The Payload: DM1 (A Maytansinoid Derivative)

DM1 is a derivative of maytansine, a potent anti-mitotic agent.[][18] It is too toxic to be used as a standalone chemotherapeutic agent but is highly effective as an ADC payload.

  • Mechanism of Action: DM1 and its active catabolite, this compound, exert their cytotoxic effect by inhibiting the polymerization of tubulin into microtubules.[15][][19][20] Microtubules are essential components of the mitotic spindle required for cell division. By binding to tubulin, DM1 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[15][18][21]

Overall Mechanism of Action of a this compound ADC

The therapeutic effect of an ADC like T-DM1 is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

  • Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its target antigen (e.g., HER2) on the cancer cell surface.[8][21]

  • Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[7][8][21]

  • Lysosomal Trafficking: The internalized vesicle, or endosome, matures and fuses with a lysosome.[7][8]

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases.[7][9][13] This degradation releases the payload as an amino acid-linker-drug complex, specifically this compound.[9][16]

  • Cytotoxic Effect: The released this compound is transported from the lysosome into the cytoplasm, where it binds to tubulin, disrupts microtubule formation, induces mitotic arrest, and ultimately triggers apoptosis.[5][15][16]

Because the final active metabolite, this compound, is a charged molecule, it has poor membrane permeability. This characteristic limits its ability to diffuse out of the target cell and kill neighboring, antigen-negative cells, a phenomenon known as the "bystander effect."[4][21] This containment enhances the ADC's safety profile by reducing off-target toxicity.[4][22]

Data Presentation: Quantitative Analysis of T-DM1

The following tables summarize key quantitative data for the archetypal this compound ADC, Trastuzumab Emtansine (T-DM1).

Table 1: In Vitro Cytotoxicity of T-DM1

Cell Line Target Antigen IC50 (nM) Reference
KPL-4 HER2-positive 24.8 [15][23]
MDA-MB-468 HER2-positive 40.5 [15][23]
BT-474 HER2-positive Low nanomolar range [24]

| MCF-7 | HER2-negative | No cytotoxicity observed |[24] |

Table 2: Key Pharmacokinetic (PK) Parameters of T-DM1

Parameter Value Patient Population Reference
Dose Regimen 3.6 mg/kg HER2+ Metastatic Breast Cancer [25]
Dose-Limiting Toxicity Grade 4 Thrombocytopenia HER2+ Metastatic Breast Cancer [25]
Clearance (ADC) Faster than total antibody Preclinical Models [26]

| Anti-Drug Antibodies (ATA) | ~4.5% incidence | HER2+ Metastatic Breast Cancer |[25] |

Table 3: Clinical Efficacy of T-DM1 (KATHERINE Trial)

Endpoint T-DM1 Arm Trastuzumab Arm Hazard Ratio (HR) Reference
Invasive Disease-Free Survival (IDFS) at 7 years 80.8% 67.1% 0.54 [27]
Overall Survival (OS) at 8.4 years 88% (12% death rate) 82.5% (17.5% death rate) 0.66 [28]

| Note: The KATHERINE trial evaluated adjuvant T-DM1 in patients with HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy.[27] | | | | |

Experimental Protocols

Protocol 1: General Method for Antibody Conjugation with SMCC-DM1

This protocol outlines a standard two-step process for conjugating a thiol-containing payload (like DM1) to an antibody using the SMCC linker.[10][11][12]

Materials:

  • Monoclonal antibody (1-10 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-7.5)[10][29]

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload (e.g., DM1)

  • Reaction buffer for thiol reaction (e.g., phosphate buffer, pH 6.5-7.5, with 1-5 mM EDTA)[29]

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer. Ensure the concentration is between 1-10 mg/mL.[10]

  • SMCC Activation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]

  • Antibody Activation (Step 1): Add a calculated molar excess of the dissolved SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with antibody lysine residues.[12][29]

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column or dialysis, exchanging the buffer to the thiol reaction buffer (pH 6.5-7.5).[12][29] This creates the maleimide-activated antibody intermediate.

  • Conjugation (Step 2): Add the thiol-containing DM1 payload to the maleimide-activated antibody. The molar ratio will depend on the desired Drug-to-Antibody Ratio (DAR). Incubate for 1-2 hours at room temperature to form the stable thioether bond.[29]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like N-acetyl cysteine or other thiol-containing small molecules.

  • Purification: Purify the resulting ADC from unconjugated payload and other reactants using Size-Exclusion Chromatography (SEC) or a similar method.[10]

  • Characterization: Characterize the purified ADC for protein concentration, purity, aggregation, and average DAR.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[2][30]

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a common and accurate method for determining DAR and the distribution of different drug-loaded species.[2][]

  • Sample Preparation (Optional): To reduce spectral complexity, the ADC sample may be deglycosylated using an enzyme like PNGase F prior to analysis.[2][32]

  • Chromatography: Inject the intact (or deglycosylated) ADC sample onto a reverse-phase liquid chromatography (RPLC) system. The column (e.g., PLRP-S) separates the different drug-loaded species.[2]

  • Mass Spectrometry: The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Q-TOF). The instrument measures the mass-to-charge ratio of the different ADC species.

  • Deconvolution: The raw mass spectra, which show a distribution of charge states for each species, are mathematically deconvoluted to determine the neutral mass of each drug-loaded variant (e.g., DAR=0, DAR=1, DAR=2, etc.).[2] The mass difference between peaks corresponds to the mass of the linker-payload (SMCC-DM1).[32]

  • DAR Calculation: The average DAR is calculated by taking the weighted average of the relative abundance of each species, typically determined from the peak area in the deconvoluted spectrum.[][32]

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency (IC50) of the ADC against cancer cell lines.[33][34]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC sample and controls (e.g., unconjugated antibody, free payload)

  • Cell viability reagent (e.g., Tetrazolium salt like MTT, or a luminescent reagent like CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control. Incubate the plates for a period of 3-5 days.

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures the metabolic activity of living cells.

  • Data Analysis: Read the plate using a spectrophotometer (for colorimetric assays) or a luminometer (for luminescent assays).

  • IC50 Calculation: Plot the cell viability (%) against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[35]

Visualizations: Workflows and Mechanisms

G Figure 1: this compound Conjugation Chemistry cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Ab Antibody (mAb-NH2) (Lysine Residue) Ab_SMCC Maleimide-Activated Antibody (mAb-SMCC) Ab->Ab_SMCC NHS-Ester reacts with -NH2 group (pH 7-9) SMCC SMCC Linker (NHS-Ester + Maleimide) SMCC->Ab_SMCC DM1 DM1 Payload (DM1-SH) ADC Final ADC (mAb-SMCC-DM1) DM1->ADC Ab_SMCC_dummy->ADC Maleimide reacts with -SH group (pH 6.5-7.5) G Figure 2: Cellular Mechanism of Action for this compound ADC cluster_cell Target Cancer Cell Binding 1. ADC Binds to Target Antigen (HER2) Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Fusion with Lysosome Endosome->Lysosome Degradation 4. Antibody Degradation by Proteases Lysosome->Degradation Release 5. Release of This compound Degradation->Release Tubulin Tubulin Dimers Release->Tubulin Transport to Cytoplasm Disruption 6. Microtubule Disruption Tubulin->Disruption Apoptosis 7. Cell Cycle Arrest & Apoptosis Disruption->Apoptosis ADC_ext ADC in Circulation ADC_ext->Binding G Figure 3: Experimental Workflow for ADC Characterization cluster_char Biophysical & In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation start ADC Synthesis (Conjugation & Purification) DAR DAR Determination (LC-MS) start->DAR Purity Purity & Aggregation (SEC) start->Purity Cytotoxicity In Vitro Cytotoxicity (IC50 Assay) DAR->Cytotoxicity Binding Antigen Binding (ELISA / Flow Cytometry) Purity->Binding Efficacy In Vivo Efficacy (Xenograft Models) Cytotoxicity->Efficacy Binding->Efficacy PK Pharmacokinetics (PK) Study end Clinical Candidate Selection PK->end Efficacy->PK

References

An In-Depth Technical Guide to the Synthesis and Conjugation Chemistry of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and conjugation chemistry of Lys-SMCC-DM1, a critical component in the development of antibody-drug conjugates (ADCs). This document details the necessary chemical precursors, step-by-step synthetic protocols, purification methods, and in-depth characterization techniques. All quantitative data is summarized for clarity, and key processes are visualized through workflow and reaction diagrams.

Introduction

This compound is a drug-linker conjugate composed of three key components: the amino acid Lysine (B10760008), the non-cleavable crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the potent cytotoxic maytansinoid derivative, DM1. In the context of an ADC, the lysine residue provides the point of attachment to the antibody, while the SMCC linker covalently connects the antibody to the DM1 payload.[1] DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] This guide will focus on the chemical synthesis of the this compound conjugate itself, a crucial building block for the construction of lysine-linked ADCs.

Synthesis of Precursors

The synthesis of this compound requires the preparation of its constituent parts: the SMCC linker and the thiol-functionalized DM1 payload.

Synthesis of SMCC Linker

The synthesis of the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a two-step process starting from commercially available materials.

Step 1: Synthesis of trans-4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid

This precursor is synthesized from maleimidomethyl and cyclohexanone. The reaction is typically carried out under alkaline conditions followed by acidification to yield the desired carboxylic acid.[1]

Step 2: N-hydroxysuccinimide (NHS) Esterification

The carboxylic acid is then activated by converting it into an N-hydroxysuccinimide (NHS) ester. This is a standard procedure in bioconjugation chemistry, often employing a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[4] The NHS ester is a stable, amine-reactive functional group.[3]

Experimental Protocol: Synthesis of SMCC

Part A: Synthesis of trans-4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid

  • Dissolve an appropriate amount of maleimidomethyl in cyclohexanone.

  • Heat the reaction mixture under alkaline conditions.

  • Upon reaction completion, acidify the mixture to precipitate the product.

  • Filter, wash, and dry the solid to obtain trans-4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid.

Part B: N-hydroxysuccinimide Esterification

  • Dissolve trans-4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Add a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield SMCC.

Synthesis of Thiol-Functionalized DM1

The cytotoxic payload, DM1, is a maytansinoid derivative that must be modified to introduce a free thiol group for conjugation to the maleimide (B117702) moiety of the SMCC linker.[5] This is typically achieved by modifying the side chain at the C-3 hydroxyl group of maytansine.[5]

Experimental Protocol: Synthesis of Thiol-Functionalized DM1

  • Start with a suitable maytansinoid precursor, such as N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine.

  • Perform a reductive cleavage of the disulfide bond to generate the free thiol. This can be achieved using a reducing agent like dithiothreitol (B142953) (DTT).

  • The reaction is typically carried out in a buffered solution at a controlled pH.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the thiol-containing DM1 using preparative HPLC.

Conjugation of Lysine to SMCC-DM1

The final step is the sequential conjugation of the components. First, the thiol-containing DM1 is reacted with the maleimide group of SMCC. The resulting SMCC-DM1 intermediate is then reacted with the ε-amino group of a protected lysine derivative.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of SMCC-DM1

  • Dissolve the thiol-functionalized DM1 and SMCC in a suitable solvent mixture, often a combination of an organic solvent like dimethylacetamide (DMA) and an aqueous buffer.

  • Maintain the pH of the reaction mixture between 6.5 and 7.5 to ensure specific reaction of the thiol with the maleimide.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Once the reaction is complete, the SMCC-DM1 intermediate can be purified by preparative HPLC or used directly in the next step.

Part B: Conjugation with Lysine

  • To the purified SMCC-DM1, add a solution of a protected lysine derivative (e.g., with the α-amino and carboxyl groups protected) in a suitable buffer.

  • Adjust the pH to between 7 and 9 to facilitate the reaction between the NHS ester of SMCC and the ε-amino group of lysine.

  • Allow the reaction to proceed at room temperature.

  • Monitor the formation of the this compound conjugate by HPLC.

  • After the reaction is complete, purify the final product using preparative HPLC.

  • Remove the protecting groups from the lysine moiety if necessary, using standard deprotection protocols.

  • Lyophilize the purified product to obtain this compound as a solid.

Purification and Characterization

Purification and characterization are critical steps to ensure the identity, purity, and stability of the synthesized this compound.

Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the final this compound conjugate.[1] A reversed-phase column is typically used with a gradient of organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA).

Characterization

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, further confirming the structure of the conjugate.[6][7] A characteristic fragment ion with an m/z of 547.221, corresponding to a fragment of DM1, is often monitored.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the conjugate, confirming the covalent linkages between the lysine, SMCC, and DM1 components.

Purity Analysis: Analytical HPLC is used to determine the purity of the final product. A high-purity product should show a single major peak.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its precursors.

Compound Molecular Formula Molecular Weight ( g/mol )
SMCCC16H18N2O6334.33[1]
Thiol-DM1C35H47ClN2O10S739.28
This compoundC53H75ClN6O15S1103.71[8][9]
Analysis Parameter Value Reference
CytotoxicityIC50 (KPL-4 cells)24.8 nM
CytotoxicityIC50 (MDA-MB-468 cells)40.5 nM
Purity (Final Product)HPLC>95%[10]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_SMCC SMCC Synthesis cluster_DM1 DM1 Synthesis cluster_conjugation Conjugation MCC_acid trans-4-(N-maleimidomethyl) cyclohexane-1-carboxylic acid SMCC SMCC MCC_acid->SMCC NHS, DCC SMCC_DM1 SMCC-DM1 SMCC->SMCC_DM1 DM1_precursor DM1 Precursor (with disulfide) DM1_thiol Thiol-DM1 DM1_precursor->DM1_thiol Reduction (DTT) DM1_thiol->SMCC_DM1 Lys_SMCC_DM1 This compound SMCC_DM1->Lys_SMCC_DM1 Lysine Protected Lysine Lysine->Lys_SMCC_DM1 Purification Purification (HPLC) Lys_SMCC_DM1->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Chemical Reactions

Chemical_Reactions cluster_smcc_formation SMCC Formation cluster_smcc_dm1_formation SMCC-DM1 Formation cluster_lys_conjugation Lysine Conjugation MCC_acid MCC-COOH plus1 + MCC_acid->plus1 NHS NHS plus1->NHS arrow1 -> NHS->arrow1 SMCC SMCC (MCC-NHS) arrow1->SMCC SMCC2 SMCC plus2 + SMCC2->plus2 DM1_SH DM1-SH plus2->DM1_SH arrow2 -> DM1_SH->arrow2 SMCC_DM1 SMCC-DM1 arrow2->SMCC_DM1 SMCC_DM1_2 SMCC-DM1 plus3 + SMCC_DM1_2->plus3 Lysine Lysine-NH2 plus3->Lysine arrow3 -> Lysine->arrow3 Lys_SMCC_DM1 This compound arrow3->Lys_SMCC_DM1

Caption: Key chemical reactions in the synthesis of this compound.

DM1 Mechanism of Action

DM1_Mechanism ADC Antibody-Drug Conjugate (e.g., T-DM1) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Lys_SMCC_DM1 This compound (Active Metabolite) Lysosome->Lys_SMCC_DM1 Proteolytic Degradation Tubulin Tubulin Dimers Lys_SMCC_DM1->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited by DM1) Disruption Microtubule Disruption Microtubule->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of DM1's mechanism of action.

References

An In-depth Technical Guide to the Lys-SMCC-DM1 Linker: Stability and Cleavage Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Lys-SMCC-DM1 linker, a critical component in several antibody-drug conjugates (ADCs), most notably Ado-trastuzumab emtansine (T-DM1 or Kadcyla®). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the linker's stability, cleavage mechanisms, and the experimental protocols used for its characterization.

Introduction to the this compound Linker

The this compound linker represents a non-cleavable linker system that connects a monoclonal antibody to the cytotoxic payload, DM1, a potent microtubule inhibitor. The linkage is formed via the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, which connects to a lysine (B10760008) residue on the antibody and the thiol group of DM1.[1][2][3] This design strategy results in a highly stable ADC in systemic circulation, a critical attribute for minimizing off-target toxicity and enhancing the therapeutic window.[4][5]

The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs, and for those utilizing the this compound linker, it is typically a heterogeneous mixture. For instance, T-DM1 has an average DAR of approximately 3.5.[3]

Mechanism of Action

The efficacy of an ADC with a this compound linker is contingent on a multi-step process that ensures the targeted delivery of the cytotoxic payload to cancer cells.

  • Target Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell. In the case of T-DM1, this is the HER2 receptor.[1][6]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[1][6]

  • Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome.[1]

  • Proteolytic Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[1][7]

  • Payload Release: This degradation releases the cytotoxic payload as a lysine-linker-drug catabolite, specifically this compound.[2][8]

  • Cytotoxic Effect: The active catabolite, this compound, is then able to bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[6][7]

It is important to note that the this compound catabolite has low cell permeability, which limits the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[6]

Mechanism_of_Action Figure 1: Mechanism of Action of an ADC with a this compound Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen (e.g., HER2) ADC->Antigen 1. Target Binding Cancer_Cell Cancer Cell Surface Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking Lys_SMCC_DM1 This compound (Active Catabolite) Lysosome->Lys_SMCC_DM1 4. Proteolytic Degradation & 5. Payload Release Tubulin Tubulin Lys_SMCC_DM1->Tubulin 6. Binds to Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Disrupts Microtubules

Figure 1: Mechanism of Action of an ADC with a this compound Linker

Linker Stability

A key advantage of the non-cleavable this compound linker is its high stability in systemic circulation. This stability is crucial for ensuring that the cytotoxic payload is not prematurely released, which could lead to off-target toxicities.

Plasma Stability

The thioether bond within the SMCC linker is generally very stable in plasma.[4] Studies have shown that ADCs utilizing this linker, such as T-DM1, exhibit a long half-life in circulation. For instance, T-DM1 has a reported half-life of approximately 4.6 days in rats.[4] However, the maleimide (B117702) moiety used for conjugation can be susceptible to a retro-Michael reaction, which can lead to deconjugation of the linker-payload from the antibody.[5] The use of self-stabilizing maleimides or alternative conjugation chemistries can mitigate this.[4]

Quantitative Stability Data

The stability of ADCs can be assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR indicates the loss of the payload from the antibody.

Linker TypeADC ExampleSpeciesHalf-life (days)% Payload Remaining (Day 7)Reference
Non-cleavable (SMCC) T-DM1Rat~4.6Not explicitly stated, but high stability implied[4]
Cleavable (Disulfide)Example Spp-DM1 ADCN/AShorter than SMCCSignificantly lower than SMCC[9]

Note: The table above provides a comparative illustration. Specific quantitative values can vary depending on the specific ADC, experimental conditions, and analytical methods used.

Cleavage Mechanism

As a non-cleavable linker, the this compound does not rely on specific environmental triggers like pH or enzymatic cleavage for payload release. Instead, the release of the active cytotoxic agent is a consequence of the complete degradation of the antibody backbone within the lysosome.[1][4] This process ensures that the payload is primarily released inside the target cells after internalization, contributing to the specificity and safety profile of the ADC. The final active catabolite is the DM1 payload attached to the SMCC linker and a single lysine residue.[2][8]

Experimental Protocols

The characterization of the stability and cleavage of the this compound linker involves several key in vitro and in vivo experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and quantify the rate of payload deconjugation in plasma from various species.[4]

Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat). A control sample is prepared by diluting the ADC in a buffered solution like PBS.[4][10]

  • Incubation: Incubate all samples at 37°C with gentle agitation.[4][10]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[10]

  • Sample Analysis: The amount of intact ADC, total antibody, and free payload can be quantified using various methods:

    • ELISA: Two separate ELISAs can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.[4][11]

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to directly measure the intact ADC to determine the average DAR, as well as quantify the free payload and any payload-adducts.[4][12][13] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[4][13]

Plasma_Stability_Workflow Figure 2: Experimental Workflow for In Vitro Plasma Stability Assay Start Start: Prepare ADC in Plasma and PBS (Control) Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Multiple Time Points Incubate->Sample Analyze Analyze Samples Sample->Analyze ELISA ELISA for Total and Conjugated Antibody Analyze->ELISA Immunoassay LCMS LC-MS for DAR and Free Payload Analyze->LCMS Mass Spectrometry Data Calculate Rate of Deconjugation ELISA->Data LCMS->Data End End: Determine Plasma Stability Data->End

Figure 2: Experimental Workflow for In Vitro Plasma Stability Assay
Lysosomal Processing Assay

Objective: To simulate the intracellular environment and evaluate the cleavage of the antibody and release of the this compound catabolite.

Methodology:

  • Preparation: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH ~4.5-5.0, presence of relevant lysosomal proteases like Cathepsin B). Alternatively, isolated lysosomal fractions can be used.[4]

  • Incubation: Incubate the ADC in the lysosomal buffer or extract at 37°C.[4]

  • Time-Point Sampling: Collect aliquots at various time points.

  • Sample Analysis: The release of the this compound catabolite is quantified, typically using LC-MS.

Lysosomal_Processing_Workflow Figure 3: Experimental Workflow for Lysosomal Processing Assay Start Start: Prepare ADC in Lysosomal Buffer/Extract Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Multiple Time Points Incubate->Sample Analyze Analyze Samples via LC-MS Sample->Analyze Data Quantify Released this compound Analyze->Data End End: Determine Rate of Catabolite Formation Data->End

Figure 3: Experimental Workflow for Lysosomal Processing Assay

Conclusion

The this compound linker is a well-characterized, non-cleavable linker that provides high plasma stability, a critical feature for the safety and efficacy of antibody-drug conjugates. Its mechanism of payload release, which relies on the complete proteolytic degradation of the antibody within the lysosome of target cells, ensures specific delivery of the cytotoxic agent. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the stability and performance of ADCs employing this linker technology. A thorough understanding of these principles is essential for the continued development and optimization of next-generation ADCs for targeted cancer therapy.

References

An In-Depth Technical Guide to the Intracellular Trafficking and Metabolism of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular journey and subsequent metabolic fate of Lys-SMCC-DM1, the active catabolite of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine (T-DM1). A thorough understanding of these processes is critical for the rational design and optimization of next-generation ADCs.

Introduction: The Journey of an Antibody-Drug Conjugate

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] T-DM1, a cornerstone of HER2-positive breast cancer therapy, exemplifies this approach. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the microtubule-disrupting agent, DM1, via a stable thioether linker, N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[3][4][5] The ultimate efficacy of T-DM1 is contingent upon the successful intracellular trafficking of the ADC and the subsequent liberation of its cytotoxic payload in the form of this compound.[6][7]

Intracellular Trafficking: From Cell Surface to Lysosome

The journey of T-DM1, and by extension the generation of this compound, begins with its binding to the HER2 receptor on the surface of cancer cells. This interaction triggers a cascade of events leading to the internalization and trafficking of the ADC to lysosomes, the cell's primary degradative organelles.

Receptor-Mediated Endocytosis

The initial and crucial step in the intracellular trafficking of T-DM1 is receptor-mediated endocytosis.[3][8][9] Upon binding to HER2, the T-DM1/HER2 complex is internalized into the cell. While clathrin-mediated endocytosis is a major pathway for the uptake of many ADCs, studies have also implicated caveolae/lipid-raft-dependent pathways in the internalization of T-DM1.[8][9] The efficiency of this internalization process is a key determinant of the overall potency of the ADC.

Endosomal Sorting and Maturation

Following internalization, the ADC-receptor complex is enclosed within early endosomes. These organelles serve as a sorting station, directing their cargo to various cellular destinations.[8] For T-DM1, the predominant pathway involves the maturation of early endosomes into late endosomes, a process characterized by a gradual decrease in internal pH.[8]

Lysosomal Delivery

Ultimately, the late endosomes fuse with lysosomes, delivering the T-DM1 conjugate to a highly acidic and enzyme-rich environment.[10][11][12] Lysosomes contain a host of hydrolytic enzymes, including proteases, that are responsible for the degradation of the antibody component of the ADC.[6][12]

Intracellular_Trafficking cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC T-DM1 (ADC) Binding ADC->Binding Receptor HER2 Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Metabolism Lysosome->Metabolism Release Cytosol Metabolism->Release Release of This compound

Figure 1. Intracellular trafficking pathway of T-DM1.

Metabolism: The Generation of this compound

The acidic environment and proteolytic enzymes within the lysosome are essential for the breakdown of the trastuzumab antibody component of T-DM1.[6][7] This proteolytic degradation cleaves the antibody, liberating the DM1 payload still attached to the lysine (B10760008) residue and the SMCC linker, resulting in the formation of the active catabolite, this compound.[13][14][15]

Other potential catabolites that may be formed include MCC-DM1 and DM1 itself, although this compound is considered the primary and most abundant cytotoxic species generated from T-DM1 within the cell.[16][17][18]

TDM1_Metabolism TDM1 T-DM1 (Ado-trastuzumab emtansine) Lysosome Lysosomal Proteases (e.g., Cathepsins) TDM1->Lysosome Proteolytic Degradation of Antibody Lys_SMCC_DM1 This compound (Primary Active Catabolite) Lysosome->Lys_SMCC_DM1 MCC_DM1 MCC-DM1 Lys_SMCC_DM1->MCC_DM1 Potential further metabolism DM1 DM1 MCC_DM1->DM1 Potential further metabolism Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis Cell_Seeding Seed HER2+ Cancer Cells ADC_Treatment Treat with T-DM1 Cell_Seeding->ADC_Treatment Internalization Internalization Assay (Flow Cytometry) ADC_Treatment->Internalization Trafficking Trafficking Visualization (Immunofluorescence) ADC_Treatment->Trafficking Metabolism_Quant Metabolite Quantification (LC-MS/MS) ADC_Treatment->Metabolism_Quant Internalization_Data Internalization_Data Internalization->Internalization_Data Quantitative Data Trafficking_Images Trafficking_Images Trafficking->Trafficking_Images Microscopy Images Metabolite_Data Metabolite_Data Metabolism_Quant->Metabolite_Data Concentration Data

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-SMCC-DM1 is the critical, biologically active catabolite of the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1). T-DM1 is a targeted therapeutic agent designed for the treatment of HER2-positive cancers.[1] It is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to the potent microtubule-inhibiting agent, DM1, via a stable thioether linker, SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[2][3]

The therapeutic efficacy of T-DM1 relies on a multi-step process that begins with the binding of the ADC to the HER2 receptor on the surface of cancer cells.[3] Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, the trastuzumab component undergoes proteolytic degradation, leading to the release of DM1-containing catabolites.[1] The primary and sole active catabolite generated through this process is this compound.[1] This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, biodistribution, and underlying experimental methodologies related to this compound.

Pharmacokinetics of T-DM1 and its Catabolite this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent ADC, T-DM1. Direct administration and subsequent pharmacokinetic analysis of this compound as a standalone agent are not standard procedures in preclinical or clinical studies. Instead, its presence and concentration in systemic circulation are measured following the administration of T-DM1.

Studies have consistently shown that T-DM1 exhibits a pharmacokinetic profile characteristic of a monoclonal antibody, with a slow clearance and a long half-life.[4] The linker, SMCC, is designed to be stable in circulation, minimizing the premature release of the cytotoxic payload.[2] Consequently, the systemic concentrations of DM1 and its catabolites, including this compound, are generally low.[5]

In human plasma, the maximum observed concentrations of Lys-MCC-DM1 have been reported to be in the low ng/mL range.[3][5] This indicates that the generation of the active catabolite primarily occurs intracellularly within the target cancer cells, as intended by the ADC design.

The following tables summarize key pharmacokinetic parameters for T-DM1 and the observed plasma concentrations of its catabolites.

Table 1: Pharmacokinetic Parameters of T-DM1 in Humans

ParameterValueReference
Clearance (CL)0.75 L/day[4]
Central Volume of Distribution (V1)3.37 L[4]
Peripheral Volume of Distribution (V2)1.04 L[4]
Inter-compartmental Clearance (Q)0.92 L/day[4]
Terminal Half-life3.74 ± 1.15 days[4]

Table 2: Plasma Concentrations of T-DM1 Catabolites in Humans

CataboliteMaximum Concentration (Cmax)Reference
DM15.35 - 9.72 ng/mL[3][5]
MCC-DM1up to 122 ng/mL[3][5]
Lys-MCC-DM11.35 - 6.38 ng/mL[3][5]

Biodistribution

Direct biodistribution studies of this compound are not extensively reported in the literature. The distribution of this catabolite is inferred from the biodistribution of the parent ADC, T-DM1, and the biological properties of this compound itself.

T-DM1, being an antibody-based therapeutic, primarily distributes to the plasma and the extracellular fluid. Its accumulation in specific tissues is largely driven by the expression of the HER2 receptor. Upon administration, T-DM1 is expected to accumulate in HER2-positive tumor tissues.

Once T-DM1 is internalized into the target cells and this compound is generated, its subsequent distribution is limited by its low cell permeability.[6] This property is a key factor in minimizing the "bystander effect," where the cytotoxic payload diffuses out of the target cell and affects neighboring, potentially healthy, cells. The transport of this compound from the lysosome into the cytoplasm, where it can interact with its target, tubulin, is facilitated by the solute carrier family 46 member 3 (SLC46A3) transporter.[6]

Therefore, the biodistribution of this compound is expected to be largely confined to the intracellular environment of HER2-positive cells that have internalized T-DM1.

Experimental Protocols

Quantification of this compound in Plasma/Serum by LC-MS/MS

The accurate quantification of this compound and other T-DM1 catabolites in biological matrices is crucial for understanding the pharmacokinetics and stability of the ADC. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8]

Sample Preparation:

  • Protein Precipitation: To a known volume of plasma or serum (e.g., 100 µL), add a protein precipitating agent such as acetonitrile, typically in a 3:1 or 4:1 volume ratio.

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient elution is employed to separate the analytes from the matrix components. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.

    • Flow Rate: A typical flow rate is 0.5 mL/min.[7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and one or more specific product ions. The transition from the precursor to the product ion is highly specific and allows for sensitive and selective quantification.

  • Calibration and Quantification:

    • Calibration Standards: A calibration curve is generated using a series of known concentrations of this compound, MCC-DM1, and DM1 spiked into a blank biological matrix.

    • Linear Range: The calibration curves for Lys-MCC-DM1 typically range from approximately 2.00 to 1000 ng/mL.[7]

    • Data Analysis: The peak areas of the analytes in the unknown samples are compared to the calibration curve to determine their concentrations.

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[6] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and are critical for cell division (mitosis). This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

While the direct interaction with tubulin is the well-established mechanism of cytotoxicity, research into resistance mechanisms against T-DM1 has suggested potential involvement of other pathways. For instance, in T-DM1-resistant esophageal cancer cells, alterations in cell adhesion and the prostaglandin (B15479496) pathway have been observed.[1] However, these are linked to resistance to the parent ADC and are not confirmed as direct signaling pathways modulated by this compound itself.

Below are Graphviz diagrams illustrating the experimental workflow for ADC analysis and the mechanism of action of this compound.

experimental_workflow cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis ADC_Admin T-DM1 Administration (Intravenous) Blood_Sample Blood Sampling (Time Points) ADC_Admin->Blood_Sample Tissue_Sample Tissue/Tumor (Biodistribution) ADC_Admin->Tissue_Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LCMS LC-MS/MS Quantification (this compound, etc.) Protein_Precipitation->LCMS

Caption: Experimental workflow for pharmacokinetic analysis of T-DM1 and its catabolites.

mechanism_of_action TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation Lys_SMCC_DM1 This compound Degradation->Lys_SMCC_DM1 Cytoplasm Cytoplasm Lys_SMCC_DM1->Cytoplasm Transport (SLC46A3) Tubulin Tubulin Lys_SMCC_DM1->Tubulin Binding Cytoplasm->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Intracellular activation and mechanism of action of this compound.

References

A Technical Guide to Lys-SMCC-DM1 in HER2-Positive Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibody-drug conjugate (ADC) ado-trastuzumab emtansine (T-DM1, Kadcyla®) represents a significant advancement in the targeted therapy of HER2-positive breast cancer.[1] At the heart of its potent anti-tumor activity lies the cytotoxic payload, delivered intracellularly as Lys-SMCC-DM1. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, the critical roles of its constituent components, and the experimental methodologies used to characterize its function in HER2-positive breast cancer research.

T-DM1 is composed of the humanized anti-HER2 monoclonal antibody trastuzumab, covalently linked to the maytansinoid derivative DM1 via the non-cleavable thioether linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1][2] The average drug-to-antibody ratio (DAR) is approximately 3.5.[1] Upon administration, the trastuzumab component of T-DM1 targets the ADC to HER2-overexpressing tumor cells. Following binding and internalization, the ADC is trafficked to lysosomes, where proteolytic degradation of the antibody releases the active cytotoxic catabolite, this compound.[3][4] This guide will dissect the intricate processes involved in the delivery and action of this potent anti-cancer agent.

Core Components of T-DM1

Trastuzumab (Antibody)

Trastuzumab is a humanized IgG1 monoclonal antibody that specifically targets the extracellular domain IV of the human epidermal growth factor receptor 2 (HER2).[5] Beyond its role as a delivery vehicle for DM1, trastuzumab retains its own intrinsic anti-tumor activities, including the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7]

SMCC (Linker)

The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable thioether linker that provides a stable covalent bond between trastuzumab and DM1.[1][2] Its stability in circulation is crucial to prevent the premature release of the highly potent DM1 payload, thereby minimizing systemic toxicity.[8] The release of the DM1 payload is dependent on the degradation of the antibody backbone within the lysosome.[3]

DM1 (Payload)

DM1 is a derivative of maytansine, a potent microtubule-inhibiting agent.[5] Upon its release as part of the this compound catabolite, DM1 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[9][10]

Mechanism of Action of T-DM1 and this compound

The therapeutic effect of T-DM1 is a multi-step process that culminates in the targeted delivery of this compound to HER2-positive cancer cells. This process can be broadly divided into three phases: targeting and binding, internalization and processing, and cytotoxicity.

Targeting, Binding, and HER2 Signaling Inhibition

T-DM1 circulates in the bloodstream and selectively binds to the HER2 receptor on the surface of HER2-overexpressing breast cancer cells.[6] This binding event itself can inhibit downstream HER2 signaling pathways, such as the PI3K-Akt-mTOR and MAPK pathways, which are critical for cell proliferation and survival.[1][11] Additionally, the Fc region of the trastuzumab component can engage with Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[6]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation TDM1 T-DM1 TDM1->HER2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation TDM1_Inhibition T-DM1 Binding Inhibits Signaling TDM1_Inhibition->HER2

HER2 Signaling Pathway and T-DM1 Inhibition.
Internalization and Lysosomal Processing

Following binding, the T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis.[9] The resulting endocytic vesicle matures and fuses with a lysosome.[3] The acidic environment and proteolytic enzymes within the lysosome degrade the trastuzumab antibody, leading to the release of the lysine-linker-drug catabolite, this compound.[3]

TDM1_Internalization_Workflow TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding Complex T-DM1/HER2 Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Lys_SMCC_DM1 This compound Lysosome->Lys_SMCC_DM1 Antibody Degradation & Payload Release

References

A Technical Guide to Preclinical Studies of Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical studies involving Antibody-Drug Conjugates (ADCs) that utilize the Lys-SMCC-DM1 system. This specific combination, famously employed in ado-trastuzumab emtansine (T-DM1), links the potent microtubule inhibitor DM1 to lysine (B10760008) residues on a monoclonal antibody via the non-cleavable SMCC linker.[1][2] Understanding the preclinical evaluation of these ADCs is critical for their successful development, offering insights into efficacy, safety, and mechanism of action before clinical translation.

Mechanism of Action: From Targeting to Cytotoxicity

The therapeutic principle of a this compound ADC is to selectively deliver the cytotoxic payload DM1 to antigen-expressing cancer cells.[3] The process involves several key steps from initial binding to the release of the active metabolite, which ultimately induces cell death by disrupting microtubule dynamics.[4][5]

The mechanism unfolds as follows:

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[4]

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[4]

  • Lysosomal Trafficking: The internalized vesicle traffics to and fuses with a lysosome.

  • Proteolytic Degradation: Inside the acidic environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[6]

  • Payload Release: This degradation releases the cytotoxic payload, not as free DM1, but as the catabolite This compound , where the linker and the lysine residue it was attached to remain intact.[6][7]

  • Cytotoxic Effect: this compound, the active metabolite, then enters the cytoplasm where it binds to tubulin, inhibiting microtubule polymerization.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]

A significant characteristic of ADCs with the non-cleavable SMCC linker is their limited bystander effect .[4][8] The released this compound catabolite is charged and exhibits low cell membrane permeability.[9][10] Consequently, it cannot easily diffuse out of the targeted cancer cell to kill neighboring antigen-negative cells, a phenomenon observed with some ADCs that use cleavable linkers and release neutral, membrane-permeable payloads.[8][11][12]

While the primary mechanism is target-dependent, off-target toxicities can occur. Studies have suggested that the DM1 payload itself can bind to cell surface proteins like cytoskeleton-associated protein 5 (CKAP5), potentially causing damage to normal cells, such as hepatocytes, where the target antigen expression may be low or absent.[13][14][15][16]

Lys_SMCC_DM1_ADC_Mechanism cluster_cytoplasm ADC This compound ADC Binding 1. Binding ADC->Binding Receptor Target Antigen on Cell Surface Receptor->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation PayloadRelease 5. Release of This compound Degradation->PayloadRelease Cytoplasm Cytoplasm PayloadRelease->Cytoplasm Tubulin Tubulin Cytoplasm->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization Apoptosis 6. Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Mechanism of action for a this compound ADC.

Standard Preclinical Evaluation Workflow

The preclinical development of an ADC is a multi-stage process designed to characterize its biological activity, safety, and pharmacokinetic profile before human trials.[3][17][18] This workflow ensures that only the most promising and safest candidates advance.

ADC_Preclinical_Workflow Start Start: ADC Candidate Generation InVitro In Vitro Characterization Start->InVitro Binding Binding & Specificity Assays (ELISA, Flow Cytometry) InVitro->Binding Assess Target Engagement Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) InVitro->Cytotoxicity Determine Potency (IC50) Bystander Bystander Effect Assays InVitro->Bystander Evaluate Off-Target Killing Stability In Vitro Stability (Plasma, Lysosomes) InVitro->Stability Assess Linker Stability InVivo In Vivo Evaluation Binding->InVivo Cytotoxicity->InVivo Bystander->InVivo Stability->InVivo PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies InVivo->PKPD Characterize ADME Profile Efficacy Xenograft Model Efficacy Studies InVivo->Efficacy Measure Anti-Tumor Activity Tox Toxicology & Safety Studies (e.g., MTD) InVivo->Tox Determine Safety Profile End End: IND-Enabling Studies PKPD->End Efficacy->End Tox->End

Typical preclinical workflow for ADC development.

Key In Vitro Experimental Protocols and Data

In vitro assays are fundamental for the initial screening and characterization of ADCs.[19][20] They provide crucial data on potency, target specificity, and mechanism of action.

In Vitro Cytotoxicity Assays

These assays measure the ability of an ADC to kill cancer cells and are used to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[21] Tetrazolium-based colorimetric assays like MTT and XTT are commonly used.[21][22]

Table 1: Representative In Vitro Cytotoxicity of this compound

Compound Cell Line Target Antigen Status IC50 (nM) Citation
This compound KPL-4 HER2-Positive 24.8 [2][23]

| this compound | MDA-MB-468 | HER2-Negative | 40.5 |[2][23] |

Note: The cytotoxicity of the active metabolite this compound is shown. In a typical ADC experiment, the full ADC would be tested against both antigen-positive and antigen-negative cell lines to demonstrate target-specific killing.[20][24]

Experimental Protocol: MTT Cytotoxicity Assay [21][22][24]

  • Cell Seeding:

    • Culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cell lines.

    • Seed 5,000-10,000 cells per well in 96-well plates and incubate for 24 hours to allow for cell attachment.[24]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the free this compound metabolite in complete culture medium. A typical concentration range is 0.01 nM to 1000 nM.[24]

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plates for 72 to 120 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[22]

    • Incubate for 4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[11][20]

Experimental Protocol: Co-Culture Bystander Assay [11][20]

  • Cell Preparation:

    • Transfect the antigen-negative cell line (e.g., MCF7) with a fluorescent protein like GFP for easy identification.

    • The antigen-positive cell line (e.g., SK-BR-3) remains unlabeled.

  • Co-Culture Seeding:

    • Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3).

    • Incubate for 24 hours to allow attachment.

  • ADC Treatment:

    • Treat the co-culture with the this compound ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture (e.g., >IC90 for Ag+ cells and 20]

  • Imaging and Analysis:

    • Monitor the plates over 72-120 hours using live-cell imaging.

    • Quantify the viability of the GFP-labeled antigen-negative cells over time. A significant decrease in the viability of antigen-negative cells in the presence of treated antigen-positive cells would indicate a bystander effect. For this compound ADCs, this effect is expected to be minimal.[8][12]

Key In Vivo Experimental Protocols and Data

In vivo studies using animal models, typically xenografts, are essential to evaluate an ADC's anti-tumor efficacy and safety profile in a more complex biological system.[25][26][27]

Table 2: Representative In Vivo Efficacy of a HER2-Targeted this compound ADC (T-DM1) in a Xenograft Model

Animal Model Cell Line Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Citation
Nude Mice NCI-N87 (Gastric) T-DM1 15 >90 [28]

| Nude Rats | KPL-4 (Breast) | T-DM1 | 2.5 | Significant Regression |[29] |

Note: Data is representative of typical outcomes. Actual results vary based on the model, ADC, and experimental conditions.

Table 3: Representative Single-Dose Toxicology Data in Rats

Compound Dose (mg/kg) Key Observations Citation
HS630 (T-DM1 analog) 20 Maximum Tolerated Dose (MTD). No mortality. [30]
HS630 (T-DM1 analog) 60 1/20 mortality. Reduced body weight, organ weight changes. [30]
DM1 (free drug) 0.20 Maximum Tolerated Dose (MTD). [30]

| DM1 (free drug) | 0.40 | 2/20 mortality. Reduced body weight, organ weight changes. |[30] |

Experimental Protocol: Subcutaneous Xenograft Efficacy Study [25][31]

  • Animal Models:

    • Use immunocompromised mice (e.g., athymic nude or NOD-scid) to prevent rejection of human tumor cells.[31]

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., HER2-positive KPL-4) from culture.

    • Prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel).

    • Inject 1-10 million cells subcutaneously into the flank of each mouse.[25]

  • Tumor Growth Monitoring:

    • Monitor mice 2-3 times per week for tumor formation.

    • Once tumors are palpable and reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically n=6-10 mice per group).[31]

  • ADC Administration:

    • Administer the this compound ADC, vehicle control, and other control groups (e.g., unconjugated antibody) via intravenous injection. Dosing can be a single administration or a multi-dose schedule.

  • Data Collection:

    • Measure tumor dimensions with digital calipers 2-3 times weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).[29]

    • Monitor animal body weight and overall health as indicators of toxicity.[31]

  • Endpoint and Analysis:

    • The study typically ends when tumors in the control group reach a specified maximum size (e.g., 2000 mm³).[31]

    • Compare tumor growth between treatment groups using appropriate statistical analyses (e.g., ANOVA).

    • Generate Kaplan-Meier survival curves to analyze the effect of treatment on animal survival.[31]

Pharmacokinetics and Stability

The pharmacokinetic (PK) profile of an ADC is complex, as it involves the properties of the intact ADC, the conjugated antibody, and the released payload.[17][32] Studies have shown that the clearance of ADCs like T-DM1 is generally faster than that of the unconjugated antibody, suggesting some loss of the payload over time.[32] The primary catabolite found is lysine-SMCC-DM1, which is the expected product of intracellular proteolysis.[32] The thioether bond of the SMCC linker is highly stable in plasma, preventing premature release of the cytotoxic drug before it reaches the target cell.[6][33]

References

A Technical Guide to the Bystander Effect of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the bystander effect associated with the antibody-drug conjugate (ADC) catabolite, Lys-SMCC-DM1. It delves into the underlying molecular mechanisms, presents experimental methodologies for its evaluation, and summarizes key quantitative data. This guide is intended to serve as a resource for professionals in the field of oncology and ADC development.

Introduction to Antibody-Drug Conjugates and the Bystander Effect

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies composed of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[1][][3] The antibody is designed to specifically bind to antigens overexpressed on the surface of tumor cells, enabling the targeted delivery of the potent cytotoxic payload.[]

A critical mechanism of action for some ADCs is the "bystander effect." This phenomenon occurs when the cytotoxic payload, once released from the ADC within the target antigen-positive (Ag+) cell, is able to diffuse out and kill neighboring cells, including antigen-negative (Ag-) tumor cells.[1][4][5] This effect is particularly important for treating heterogeneous tumors where antigen expression can be varied.[6][7]

Trastuzumab emtansine (T-DM1, Kadcyla®) is an ADC approved for the treatment of HER2-positive breast cancer. It consists of the anti-HER2 antibody trastuzumab, linked via a non-cleavable thioether linker (SMCC), to the microtubule-inhibiting payload, DM1.[4][8] Upon intracellular degradation, T-DM1 releases its primary active catabolite, This compound .[4][9] It is widely established in preclinical studies that T-DM1 exhibits minimal to no bystander effect.[6][8][10][11] This guide will explore the reasons for this observation.

The Molecular Basis for the Limited Bystander Effect of this compound

The capacity of an ADC to induce a bystander effect is largely dictated by the physicochemical properties of its released payload, specifically its ability to permeate the cell membrane.[1][][8]

Mechanism of T-DM1 Processing and Payload Release:

  • Binding and Internalization: The trastuzumab component of T-DM1 binds to the HER2 receptor on a cancer cell.[12]

  • Endocytosis: The ADC-receptor complex is internalized by the cell.[1][12]

  • Lysosomal Degradation: The complex is trafficked to the lysosome, where the antibody is broken down by proteases.[1][13]

  • Catabolite Release: Because the SMCC linker is non-cleavable, the payload is released with the linker and the lysine (B10760008) residue to which it was attached still intact, forming this compound.[1][4][13]

The crucial factor limiting the bystander effect is the chemical nature of this catabolite. The presence of the charged lysine amino acid residue makes this compound highly polar and membrane-impermeable at physiological pH.[1][8] Consequently, it is effectively trapped within the target cell and cannot diffuse into the tumor microenvironment to kill adjacent bystander cells.[1][8] This is a defining characteristic that distinguishes it from ADCs with cleavable linkers that release hydrophobic, uncharged payloads capable of efficient cell-to-cell diffusion.[8][14]

cluster_extracellular Extracellular Space cluster_cell Antigen-Positive (Ag+) Cell cluster_bystander Antigen-Negative (Ag-) Cell TDM1 T-DM1 (ADC) HER2 HER2 Receptor TDM1->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload This compound (Charged, Impermeable) Degradation->Payload Release Action Microtubule Disruption -> Apoptosis Payload->Action Bystander_Membrane Payload->Bystander_Membrane No Diffusion

Caption: Intracellular processing of T-DM1 and the resulting lack of payload diffusion.

Intracellular Mechanism of Action of DM1

While this compound is unable to exit the target cell, it is a highly potent cytotoxic agent once released into the cytoplasm.[15] The DM1 component is a maytansinoid derivative that acts as a powerful microtubule inhibitor.[15][16]

Signaling Pathway:

  • Tubulin Binding: DM1 binds to tubulin, primarily at the tips of microtubules.[13][15]

  • Suppression of Dynamics: This binding suppresses the dynamic instability of microtubules, inhibiting both their growth and shortening phases.[13][15]

  • Mitotic Arrest: The disruption of the microtubule network, which is essential for forming the mitotic spindle, leads to cell cycle arrest in the G2/M phase.[13][16]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][16]

Payload This compound (in cytoplasm) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Dynamics (Growth/Shortening) Payload->Microtubules Suppresses Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers cluster_coculture Co-Culture Assay Workflow cluster_conditioned Conditioned Medium Assay Workflow A1 Co-seed Ag+ and fluorescent Ag- cells A2 Treat with ADC A1->A2 A3 Incubate 72-96h A2->A3 A4 Measure viability of Ag- cells via fluorescence A3->A4 B1 Treat Ag+ cells with ADC for 72-96h B2 Collect and filter culture medium B1->B2 B3 Add conditioned medium to Ag- cells B2->B3 B4 Incubate 48-72h B3->B4 B5 Measure viability of Ag- cells B4->B5

References

Methodological & Application

Application Notes: Protocol for Conjugating DM1 to Antibodies Using SMCC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[1] This powerful combination allows for the selective delivery of highly potent drugs, such as the maytansinoid derivative DM1, directly to cancer cells, thereby minimizing systemic toxicity.[][3] The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[]

This document provides a detailed protocol for the conjugation of the tubulin inhibitor DM1 to an antibody via the heterobifunctional, non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1][] The SMCC linker forms stable amide and thioether bonds, ensuring the integrity of the ADC in circulation until it reaches the target cell.[1][3] The conjugation process is a sequential two-step reaction that involves the modification of lysine (B10760008) residues on the antibody with SMCC, followed by the conjugation of a thiol-containing DM1 molecule to the introduced maleimide (B117702) group.[4][5] Careful control over reaction parameters is essential to achieve a desired Drug-to-Antibody Ratio (DAR), a critical quality attribute that impacts both the safety and efficacy of the final ADC.[6][7]

Principle of the Method

The SMCC-mediated conjugation of DM1 to an antibody occurs in two primary stages:

  • Antibody Activation: The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with primary amine groups found on the side chains of lysine residues on the antibody surface. This reaction forms a stable amide bond and introduces a reactive maleimide group onto the antibody. This step is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to facilitate the acylation reaction.

  • Drug Conjugation: The thiol group (-SH) on the DM1 payload reacts with the maleimide group on the SMCC-activated antibody via a Michael addition reaction. This forms a stable, non-cleavable thioether bond, covalently linking the drug to the antibody.[] This reaction is most efficient at a pH range of 6.5-7.5, which minimizes the hydrolysis of the maleimide group.

Following the conjugation, a purification step is necessary to remove unreacted drug, linker, and to separate the ADC from any aggregates that may have formed.

Visualizing the Process

G cluster_workflow Experimental Workflow A Antibody Preparation (1-10 mg/mL in Amine-Free Buffer) B Step 1: Antibody Activation (Add SMCC Linker) A->B C Purification (Remove Excess SMCC via Desalting Column) B->C D Step 2: DM1 Conjugation (Add Thiol-Modified DM1) C->D E Purification (Remove Free Drug via SEC/TFF) D->E F Final ADC Characterization (DAR, Purity, Aggregation) E->F

Caption: Overall workflow for preparing an Antibody-Drug Conjugate (ADC) using the SMCC crosslinker.

Caption: Chemical reaction scheme for SMCC-mediated ADC preparation.

Experimental Protocols

Materials and Reagents:

  • Monoclonal Antibody (mAb), >95% purity

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Thiol-modified Mertansine (DM1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Thiol Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

  • Quenching Solution: 100 mM L-Cysteine in Thiol Reaction Buffer

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting Columns (e.g., Sephadex G-25)

  • Protein Concentrators (e.g., Amicon-30 kDa)[8]

  • Size-Exclusion Chromatography (SEC) column for purification

Table 1: Recommended Reagent Concentrations and Molar Ratios

Reagent/ParameterRecommended ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations (>0.5 mg/mL) are recommended for efficiency.
SMCC Stock Solution 10-20 mM in anhydrous DMSOMust be prepared fresh as SMCC is moisture-sensitive.[9]
DM1 Stock Solution 10 mM in anhydrous DMSOStore at -80°C under nitrogen for long-term stability.[10]
Molar Ratio (SMCC:Ab) 5:1 to 15:1This ratio must be optimized to achieve the desired DAR.[8]
Molar Ratio (DM1:Ab) 2:1 to 7:1A molar excess relative to the antibody is used to drive the reaction.[9]

Protocol 1: Antibody Activation with SMCC

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[1] Ensure the buffer is free of primary amines (e.g., Tris) which would compete with the reaction.

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Activation Reaction: Add the desired molar excess of the SMCC stock solution to the antibody solution while gently stirring. A final co-solvent concentration of 5-10% (v/v) is common.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[1] This step is critical to prevent maleimide hydrolysis and quenching of the thiol-containing drug in the next step.

Protocol 2: Conjugation of DM1 to Activated Antibody

  • Prepare Activated Antibody: Pool the protein-containing fractions from the desalting column. Adjust the concentration if necessary.

  • DM1 Addition: Add the desired molar excess of the thiol-modified DM1 stock solution to the activated antibody solution.

  • Conjugation Reaction: Incubate the mixture for 2 to 4 hours at room temperature, protected from light.[8]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1 mM. Incubate for an additional 15-30 minutes.[1]

Table 2: Summary of Reaction Conditions

StepBuffer/SolventpHTemperatureDuration
Antibody Activation Amine Reaction Buffer + <10% DMSO7.2Room Temperature30-60 min
DM1 Conjugation Thiol Reaction Buffer + <10% DMSO6.5Room Temperature2-4 hours
Quenching Thiol Reaction Buffer6.5Room Temperature15-30 min

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug, drug-linker species, and any protein aggregates.[6]

  • Purification Method: The most common methods for ADC purification are Size-Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF).[11][] SEC is effective for removing aggregates and free drug, while TFF is highly scalable for buffer exchange and removal of small molecules.[6][]

  • SEC Procedure:

    • Equilibrate the SEC column with the final storage buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Run the chromatography at a flow rate appropriate for the column size.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the monomeric ADC peak.[1] Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Final ADC

The Drug-to-Antibody Ratio (DAR) is a key quality attribute of an ADC.[6] It can be determined by several methods:

  • UV-Vis Spectrophotometry: A relatively simple and quick method to estimate the average DAR by measuring absorbance at 252 nm (for DM1) and 280 nm (for the antibody).[7]

  • Hydrophobic Interaction Chromatography (HIC): A powerful method that can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the calculation of the average DAR.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the intact ADC, from which the DAR can be directly calculated.[7][14] It can also be used for conjugation site analysis.[14]

Table 3: Typical ADC Characterization Parameters

ParameterAnalytical MethodTypical Specification
Average DAR HIC, LC-MS, UV-Vis3.0 - 4.0
Purity (% Monomer) Size-Exclusion Chromatography (SEC)> 95%
Free Drug Level Reversed-Phase HPLC (RP-HPLC)< 2%
Aggregation SEC, Dynamic Light Scattering (DLS)< 5%
Endotoxin LAL Test< 1 EU/mg
Troubleshooting
ProblemPossible CauseSuggested Solution
Low DAR - Inefficient antibody activation (hydrolyzed SMCC).- Low antibody concentration.- Presence of amine-containing buffers (e.g., Tris).- Use fresh, anhydrous DMSO for SMCC.- Concentrate antibody to >1 mg/mL.- Perform buffer exchange into an amine-free buffer.
High Aggregation - High DAR increases hydrophobicity.- Unfavorable buffer conditions (pH near pI).- Use of organic co-solvents.- Optimize (lower) the SMCC:Ab molar ratio.- Screen different formulation buffers and excipients.[15]- Minimize the concentration of co-solvents.[16]
Broad Peaks in HIC - Inherent heterogeneity of lysine conjugation.- This is expected for lysine conjugates. Focus on the average DAR and overall profile consistency.[13]
Low Recovery After Purification - Precipitation of ADC due to hydrophobicity.- Non-specific binding to chromatography columns.- Perform purification steps promptly after conjugation.- Screen different formulation buffers for improved solubility.[15]

References

Determining the Drug-to-Antibody Ratio of Lys-SMCC-DM1 ADCs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. A critical quality attribute (CQA) of an ADC is its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for determining the DAR of ADCs utilizing the Lys-SMCC-DM1 conjugation chemistry. In this system, the cytotoxic agent DM1 is attached to lysine (B10760008) residues on the antibody via the non-cleavable SMCC linker. This stochastic conjugation process results in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs, necessitating robust analytical methods for characterization.[1][2]

This guide outlines four commonly employed analytical techniques for DAR determination:

  • UV-Vis Spectroscopy: A straightforward method for calculating the average DAR.

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on hydrophobicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic method often requiring sample reduction.

  • Mass Spectrometry (MS): A powerful technique for determining both average DAR and the distribution of drug-loaded species.

This compound ADC Structure and Conjugation Pathway

The this compound ADC is formed by the covalent attachment of the maytansinoid derivative DM1 to lysine residues on the antibody. The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker facilitates this conjugation. The process results in a heterogeneous mixture of ADCs with a distribution of DAR values.[1][3]

cluster_Antibody Antibody cluster_Linker Linker Activation & Drug Conjugation cluster_ADC ADC Formation Antibody Antibody with accessible Lysine residues ADC This compound ADC (Heterogeneous Mixture) Antibody->ADC Conjugation to Lysine ε-amino groups SMCC SMCC Linker SMCC_DM1 SMCC-DM1 SMCC->SMCC_DM1 Activation DM1 DM1 Payload DM1->SMCC_DM1 SMCC_DM1->ADC

Figure 1: Conjugation pathway for a this compound ADC.

Section 1: UV-Vis Spectroscopy for Average DAR Determination

UV-Vis spectroscopy is a rapid and simple method for determining the average DAR of an ADC.[4][5][6] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[4][7] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[5][]

Experimental Protocol
  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (mAb) and the free drug (DM1) at 280 nm and the wavelength of maximum absorbance for the drug (λmax, typically around 252 nm for DM1).

  • Sample Preparation: Prepare the ADC sample in a suitable, non-interfering buffer.

  • Spectrophotometer Measurement:

    • Blank the spectrophotometer with the sample buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • Calculation of Average DAR: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:

    • Concentration of Antibody (C_mAb) = (A280 - (Aλmax * (ε_Drug@280 / ε_Drug@λmax)))) / ε_mAb@280

    • Concentration of Drug (C_Drug) = (Aλmax - (A280 * (ε_mAb@λmax / ε_mAb@280))) / (ε_Drug@λmax - (ε_Drug@280 * (ε_mAb@λmax / ε_mAb@280)))

    • Average DAR = C_Drug / C_mAb

    Where ε represents the molar extinction coefficient.

Data Presentation
ParameterWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Antibody (mAb)280User Determined
Antibody (mAb)λmax (e.g., 252)User Determined
Drug (DM1)280User Determined
Drug (DM1)λmax (e.g., 252)User Determined
ADC Sample280Measured Absorbance (A280)
ADC Sampleλmax (e.g., 252)Measured Absorbance (Aλmax)

Workflow Diagram

cluster_Inputs Inputs cluster_Measurement Measurement cluster_Calculation Calculation ADC_Sample ADC Sample Spectro UV-Vis Spectrophotometer ADC_Sample->Spectro Ext_Coeff Molar Extinction Coefficients (mAb, Drug) Beer_Lambert Beer-Lambert Law Equations Ext_Coeff->Beer_Lambert Measure_Abs Measure Absorbance at 280nm and λmax Spectro->Measure_Abs Calc_Conc Calculate Antibody & Drug Concentrations Measure_Abs->Calc_Conc Beer_Lambert->Calc_Conc Calc_DAR Calculate Average DAR Calc_Conc->Calc_DAR

Figure 2: Workflow for average DAR determination by UV-Vis Spectroscopy.

Section 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[4][9] In ADCs, the conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody.[9] This allows for the separation of ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the drug load distribution.[10][11] While HIC is a standard technique for cysteine-conjugated ADCs, it is also applicable to lysine-conjugated ADCs, although the resolution of different species can be more challenging due to the greater heterogeneity.[4]

Experimental Protocol
  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) in a high-salt mobile phase A.

  • HPLC System Setup:

    • Column: A HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Chromatographic Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. Species with higher DARs will be more hydrophobic and elute later.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (e.g., DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs for that Species) / 100

Data Presentation
ParameterCondition
HPLC System Agilent 1260 Infinity II Bio-inert LC or similar
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
Gradient 0-100% B over a specified time (e.g., 20 minutes)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm

Workflow Diagram

cluster_Preparation Sample Preparation cluster_Separation Chromatographic Separation cluster_Analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution HPLC HIC-HPLC System Dilution->HPLC Injection Inject Sample HPLC->Injection Gradient Apply Gradient (High to Low Salt) Injection->Gradient Detection UV Detection (280nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calc_DAR Calculate Average DAR & Distribution Integration->Calc_DAR

Figure 3: Workflow for DAR determination by HIC.

Section 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful chromatographic technique for DAR analysis that separates molecules based on their hydrophobicity.[12][13] For ADCs, RP-HPLC is often performed under denaturing conditions and typically requires the reduction of the antibody's interchain disulfide bonds to separate the light and heavy chains.[10][14] The DAR is then calculated based on the relative abundance of the unconjugated and drug-conjugated light and heavy chains.[10]

Experimental Protocol
  • Sample Reduction:

  • HPLC System Setup:

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA).

    • Mobile Phase B: Acetonitrile with a small amount of an ion-pairing agent (e.g., 0.1% TFA).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.

    • Detection: UV absorbance at 280 nm.

  • Chromatographic Separation:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the reduced ADC sample.

    • Apply a linear gradient from a low to a high concentration of Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).

    • Calculate the weighted average DAR using a formula that accounts for the number of drugs on each chain. For a typical IgG1, the formula is: Average DAR = (Σ (% Peak Area of HC species * Number of Drugs on HC) + Σ (% Peak Area of LC species * Number of Drugs on LC))

Data Presentation
ParameterCondition
HPLC System UHPLC system (e.g., Agilent 1290 Infinity II)
Column Reversed-phase C4 or C8, e.g., Agilent ZORBAX RRHD 300SB-C8
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized gradient from low to high %B
Flow Rate 0.5 mL/min
Column Temperature 70°C
Detection UV at 280 nm

Workflow Diagram

cluster_Preparation Sample Preparation cluster_Separation Chromatographic Separation cluster_Analysis Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT or TCEP ADC_Sample->Reduction HPLC RP-HPLC System Reduction->HPLC Injection Inject Reduced Sample HPLC->Injection Gradient Apply Gradient (Low to High Organic) Injection->Gradient Detection UV Detection (280nm) Gradient->Detection Chromatogram Chromatogram (Light & Heavy Chains) Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calc_DAR Calculate Average DAR Integration->Calc_DAR

Figure 4: Workflow for DAR determination by RP-HPLC.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a highly accurate and sensitive technique for ADC characterization. It can provide not only the average DAR but also the distribution of different drug-loaded species and confirm their identities.[15][16] For this compound ADCs, both denaturing (often coupled with LC) and native MS approaches can be used. Native MS is particularly advantageous as it allows for the analysis of the intact ADC without dissociation of the light and heavy chains.[17]

Experimental Protocol (Native MS)
  • Sample Preparation:

    • Desalt the ADC sample and exchange it into a volatile, MS-compatible buffer such as ammonium acetate. This can be done offline using spin columns or online using a size-exclusion chromatography (SEC) column.

  • MS System Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Source: Electrospray ionization (ESI) source operated under native conditions (gentle source conditions).

  • Data Acquisition:

    • Infuse the sample directly or introduce it via SEC-MS.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.

    • Identify the peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR based on the relative intensities of the deconvoluted peaks. Average DAR = Σ (Relative Intensity of Species * Number of Drugs for that Species) / 100

Data Presentation
ParameterCondition
LC System (for SEC-MS) UHPLC with SEC column
SEC Mobile Phase 50-100 mM Ammonium Acetate
Mass Spectrometer Q-TOF or Orbitrap
Ionization Mode ESI Positive (Native Conditions)
Capillary Voltage Optimized for native protein analysis
Source Temperature Lower temperatures to maintain native structure
Deconvolution Software Vendor-specific software (e.g., MassLynx, BioConfirm)

Workflow Diagram

cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis ADC_Sample ADC Sample Desalting Buffer Exchange to Volatile Buffer (e.g., SEC) ADC_Sample->Desalting Mass_Spec Mass Spectrometer (Native ESI) Desalting->Mass_Spec Acquisition Acquire Mass Spectrum Mass_Spec->Acquisition Raw_Spectrum Raw Mass Spectrum (m/z) Acquisition->Raw_Spectrum Deconvolution Deconvolute Spectrum Raw_Spectrum->Deconvolution Mass_List Zero-Charge Mass List of ADC Species Deconvolution->Mass_List Calc_DAR Calculate Average DAR & Distribution Mass_List->Calc_DAR

Figure 5: Workflow for DAR determination by Native MS.

Summary and Comparison of Methods

MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Absorbance at two wavelengthsAverage DARSimple, rapid, and convenient[4][5][6]Provides only average DAR; requires distinct absorbance maxima for drug and antibody[4][7]; susceptible to interference from impurities.
HIC Separation by hydrophobicityAverage DAR and drug load distribution[10]Analysis of intact ADC under non-denaturing conditions[11]Resolution can be challenging for heterogeneous lysine-conjugated ADCs; high salt mobile phases can be corrosive.[9][18]
RP-HPLC Separation by hydrophobicity under denaturing conditionsAverage DAR from light and heavy chain analysisHigh resolution; orthogonal to HIC[10][12]Requires reduction of the ADC, losing information about the intact molecule; denaturing conditions may alter the ADC.[4]
Mass Spectrometry Mass-to-charge ratio measurementAverage DAR, drug load distribution, and identity confirmation[15][16]High accuracy, sensitivity, and detailed structural information; native MS allows for intact analysis[17]Requires specialized instrumentation and expertise; can be complex to interpret data.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. The choice of analytical method depends on the specific requirements of the analysis, the stage of development, and the available instrumentation. UV-Vis spectroscopy offers a quick estimation of the average DAR, while chromatographic methods like HIC and RP-HPLC provide more detailed information on the distribution of drug-loaded species. Mass spectrometry, particularly in its native mode, stands out as the most powerful technique, offering comprehensive characterization of the ADC. For robust characterization, it is often recommended to use orthogonal methods to confirm the DAR values.[10][19]

References

Application Notes and Protocols for Lys-SMCC-DM1: Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-SMCC-DM1 is the lysine-conjugated active metabolite of the antibody-drug conjugate (ADC), Ado-trastuzumab emtansine (T-DM1). It is a potent anti-tubulin agent used in cancer research, particularly in the context of HER2-positive breast cancer. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in various in vitro assays. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Mechanism of Action

This compound consists of the cytotoxic agent DM1, a maytansinoid derivative, linked to a lysine (B10760008) residue via a non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1] Upon internalization of an ADC like T-DM1 into a target cell, proteolytic degradation of the antibody in the lysosome releases this compound into the cytoplasm.[2] There, the DM1 payload exerts its cytotoxic effect by inhibiting the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor in the design of in vitro experiments. The following table summarizes the solubility data from various sources. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[5]

Solvent/SystemReported SolubilityConcentration (Molar)NotesSource(s)
DMSO100 mg/mL90.60 mMUltrasonic treatment may be required to fully dissolve the compound.[5][6]
DMSO60 mg/mL54.36 mMSonication is recommended.[7]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL≥ 2.27 mMClear solution. Solvents should be added sequentially.[5][6]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 2.27 mMClear solution. Solvents should be added sequentially.[5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 2.27 mMClear solution. Solvents should be added sequentially.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mL1.81 mMSonication is recommended.[7]

Experimental Protocols

Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 1.104 mg of this compound (Molecular Weight: 1103.71 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5][7] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5][8] For optimal stability, it is recommended to store the solution under a nitrogen atmosphere.[5][8]

Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock solution to prepare working concentrations for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line.

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. Mix well by pipetting up and down.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay. For example, to prepare a 10 µM working solution, dilute the 100 µM intermediate solution 1:10 in cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate aliquot Aliquot and Store at -80°C sonicate->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate serial Perform Serial Dilutions intermediate->serial add_to_cells Add to In Vitro Assay serial->add_to_cells

Caption: Experimental Workflow for this compound Solution Preparation.

signaling_pathway cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome her2 HER2 Receptor internalization Receptor-Mediated Endocytosis her2->internalization tdm1 T-DM1 (ADC) tdm1->her2 Binds lys_smcc_dm1 This compound tubulin Tubulin Dimers lys_smcc_dm1->tubulin Binds to microtubules Microtubules lys_smcc_dm1->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis degradation Proteolytic Degradation of Antibody release Release into Cytoplasm degradation->release internalization->degradation release->lys_smcc_dm1

Caption: Mechanism of Action of T-DM1 and Release of this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-SMCC-DM1 is the active cytotoxic catabolite of the antibody-drug conjugate (ADC), Trastuzumab emtansine (T-DM1). T-DM1 is approved for the treatment of HER2-positive breast cancer. Upon internalization of T-DM1 by the target cancer cell, the ADC undergoes lysosomal degradation, releasing this compound into the cytoplasm. This potent microtubule inhibitor then exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The provided methodologies and data will aid researchers in the evaluation of this compound's potency and in understanding its mechanism of action.

Mechanism of Action

This compound is a potent anti-mitotic agent. Its mechanism of action can be summarized in the following steps:

  • Tubulin Binding: this compound binds to tubulin, the primary component of microtubules.

  • Inhibition of Microtubule Polymerization: This binding disrupts the assembly and disassembly dynamics of microtubules, which are essential for various cellular processes.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure critical for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Lys_SMCC_DM1_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Disruption->Mitotic_Spindle_Dysfunction Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Mechanism of action for this compound.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic agent. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeAssay TypeExposure Time (h)IC50 (nM)Reference
KPL-4Breast Cancer (HER2+)Not SpecifiedNot Specified24.8[1]
MDA-MB-468Breast Cancer (HER2-)Not SpecifiedNot Specified40.5[1]

Note: The cytotoxic activity of this compound can vary depending on the cell line, assay method, and experimental conditions. It is recommended to determine the IC50 value in the specific cell line of interest under standardized conditions.

Experimental Protocols

Two common and robust methods for assessing cell viability and cytotoxicity are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 0.01 nM to 1000 nM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for the desired exposure time (e.g., 72 or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay generates a luminescent signal produced by a luciferase reaction.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, using opaque-walled plates to prevent well-to-well signal crossover.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the desired incubation period with this compound, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other luminescence values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cytotoxicity_Assay_Workflow General Workflow for Cell-Based Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Add_Compound Incubation Incubate (e.g., 72h) Add_Compound->Incubation Add_Reagent Add Viability Reagent (MTT or CellTiter-Glo) Incubation->Add_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Add_Reagent->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Dose_Response Generate Dose-Response Curve Calculate_Viability->Dose_Response Calculate_IC50 Determine IC50 Dose_Response->Calculate_IC50

Workflow for cytotoxicity assays.

Signaling Pathway of DM1-Induced Apoptosis

The disruption of microtubule dynamics by this compound and subsequent mitotic arrest triggers the intrinsic pathway of apoptosis. This is a complex signaling cascade involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.

  • Pro-apoptotic signals: Prolonged arrest in mitosis leads to the accumulation of pro-apoptotic signals.

  • Bcl-2 family regulation: This shifts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins at the mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: This allows for the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3 and caspase-7.

  • Execution of Apoptosis: These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

DM1_Apoptosis_Pathway Signaling Pathway of DM1-Induced Apoptosis This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Pro_Apoptotic_Signals Pro-Apoptotic Signals Mitotic_Arrest->Pro_Apoptotic_Signals Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Pro_Apoptotic_Signals->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Bcl2_Inhibition Bcl-2, Bcl-xL Bcl2_Inhibition->Bcl2_Family Inhibit

DM1-induced apoptosis signaling cascade.

References

Application Notes and Protocols: Evaluating the In Vivo Efficacy of Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2][3] Ado-trastuzumab emtansine (T-DM1) is a prominent example of an ADC approved for HER2-positive metastatic breast cancer.[4][5] Its active metabolite, Lys-SMCC-DM1, is formed after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[6][7][8] The released this compound, containing the potent microtubule-disrupting agent DM1, then exerts its cytotoxic effect.[6][9]

Evaluating the efficacy of ADCs that generate this compound requires robust and well-designed in vivo models. These preclinical studies are crucial for establishing proof-of-concept, determining therapeutic index, and providing essential data for IND-enabling studies.[3] This document provides detailed application notes and protocols for conducting in vivo efficacy studies using xenograft models.

Mechanism of Action: From Targeting to Cytotoxicity

The efficacy of a this compound-generating ADC begins with the specific binding of the antibody to its target antigen on the cancer cell surface (e.g., HER2 for T-DM1).[8] Upon binding, the ADC-receptor complex is internalized through endocytosis.[8] Trafficking to the lysosome leads to the proteolytic degradation of the antibody, which releases the cytotoxic payload, this compound.[6][8] The DM1 component then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][10]

Lys_SMCC_DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC (e.g., T-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload This compound Lysosome->Payload 4. Antibody Degradation & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Inhibition of Tubulin Polymerization Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for a this compound generating ADC.

Recommended In Vivo Models

The selection of an appropriate in vivo model is critical for evaluating ADC efficacy. The most common models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), which involve implanting human tumor cells or tissues into immunodeficient mice.[11][12]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous injection of cultured human cancer cells into immunodeficient mice (e.g., athymic nude or NSG mice).[13] CDX models are widely used due to their reproducibility and relatively low cost. The choice of cell line should be based on the expression level of the target antigen. For HER2-targeting ADCs like T-DM1, cell lines with varying HER2 expression are used to assess antigen-dependent activity.[10]

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting tumor fragments from a patient into immunodeficient mice.[14][15] These models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original human tumor.[15]

Table 1: Example Human Cancer Cell Lines for In Vivo Xenograft Studies

Cell Line Cancer Type Target Expression (HER2) Notes
KMCH-1 Biliary Tract Cancer High (IHC 3+) Demonstrated high sensitivity to T-DM1 in vivo.[10]
Mz-ChA-1 Biliary Tract Cancer Moderate (IHC 2+) Showed dose-dependent tumor growth inhibition with T-DM1.[10]
BT474 Breast Cancer High Used in models of brain metastases to show T-DM1 efficacy.[16]
NCI-N87 Gastric Cancer High A common model for HER2-positive gastric cancer studies.[17][18]

| KKU-100 | Biliary Tract Cancer | Low/Negative (IHC 0) | Used as a negative control to show lack of T-DM1 efficacy.[10] |

Experimental Workflow for In Vivo Efficacy Studies

A typical in vivo efficacy study follows a standardized workflow to ensure robust and reproducible results. The process begins with model selection and culminates in endpoint analysis and data interpretation.

In_Vivo_Workflow CellPrep 2. Cell Culture & Harvesting (for CDX) Implantation 3. Tumor Implantation (Subcutaneous) CellPrep->Implantation TumorGrowth 4. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. ADC Administration (e.g., IV) Randomization->Treatment Monitoring 7. Efficacy & Tolerability Monitoring Treatment->Monitoring Endpoints 8. Endpoint Analysis Monitoring->Endpoints Study Completion Data 9. Data Interpretation & Reporting Endpoints->Data

Caption: Standard experimental workflow for an ADC in vivo efficacy study.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps in an in vivo efficacy study.

Protocol 4.1: Subcutaneous Tumor Implantation
  • Cell Preparation (for CDX): Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 4 x 10⁶ cells per injection).[13] Keep cells on ice to maintain viability.

  • Animal Handling: Use female athymic nude or NSG mice, 5-8 weeks old.[13][14] Allow mice to acclimatize for at least one week before the procedure.

  • Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the mouse.[13] For PDX models, a small tumor fragment is implanted subcutaneously using a trocar.[14]

  • Post-Implantation Monitoring: Monitor the animals regularly for tumor growth. Tumors typically become palpable within 7-14 days.

Protocol 4.2: ADC Administration
  • Preparation: Reconstitute the ADC in a sterile vehicle solution (e.g., PBS) to the desired concentration. The dose and schedule will depend on prior toxicology and pharmacokinetic data (e.g., 15 mg/kg once every 3 weeks).[10][16]

  • Administration: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17] Administer the ADC, vehicle control, or other control articles via the appropriate route, typically intravenous (IV) injection into the tail vein.

Protocol 4.3: Tumor Volume Measurement
  • Frequency: Measure tumor volume two to three times per week using digital calipers.[14]

  • Measurement: Measure the length (l, the longest diameter) and width (w, the diameter perpendicular to the length) of the tumor.

  • Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (l x w²)/2 .[14][15][17] This is the most common formula used in xenograft studies.

  • Data Recording: Record the individual tumor volumes for each mouse at each time point. Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth curves.

Protocol 4.4: Body Weight Monitoring for Toxicity Assessment
  • Frequency: Weigh each mouse at the same time as tumor volume measurement (two to three times per week).[19][20]

  • Data Recording: Record the body weight for each animal.

  • Interpretation: A significant body weight loss (typically >15-20%) is an indicator of systemic toxicity and may require euthanasia of the animal according to institutional guidelines.[21] The absence of significant body weight loss suggests the treatment is well-tolerated at the tested dose.[21]

Protocol 4.5: Survival Analysis
  • Endpoint Definition: The primary endpoint for survival analysis is typically tumor volume reaching a predetermined limit (e.g., 2000 mm³) or the animal's death.[15][17] Other endpoints can include signs of severe morbidity or toxicity.

  • Data Collection: Record the date of treatment initiation and the date the endpoint is reached for each animal. Animals that do not reach the endpoint by the end of the study are considered "censored."[22]

  • Analysis:

    • Kaplan-Meier Curves: Generate Kaplan-Meier survival curves to visualize the probability of survival over time for each treatment group.[23][24]

    • Log-Rank Test: Use the log-rank test to statistically compare the survival distributions between the different treatment groups.[22][24] A p-value < 0.05 is generally considered statistically significant.

    • Hazard Ratio (HR): Calculate the hazard ratio to quantify the magnitude of the treatment effect. An HR of less than 1 indicates a survival benefit for the treatment group.[16][22]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the results of an efficacy study.

Table 2: Example Summary of Tumor Growth Inhibition (TGI) Data are hypothetical and for illustrative purposes.

Treatment GroupDose (mg/kg)NMean Tumor Volume at Day 21 (mm³ ± SEM)Tumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle Control -81540 ± 185--
Isotype Control ADC 1581495 ± 2103%> 0.05
This compound ADC 58830 ± 11546%< 0.05
This compound ADC 158215 ± 4586%< 0.001

Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.

Table 3: Example Summary of Survival Analysis Data are hypothetical and for illustrative purposes.

Treatment GroupDose (mg/kg)NMedian Survival (Days)Hazard Ratio (HR) vs. VehicleP-value (Log-Rank Test)
Vehicle Control -825--
Isotype Control ADC 158260.92> 0.05
This compound ADC 158680.21< 0.001

Interpretation The primary goal is to demonstrate statistically significant, dose-dependent anti-tumor activity.[10] Efficacy is evidenced by a high percentage of TGI and a significant improvement in median survival compared to control groups.[16] These efficacy results must be considered alongside the tolerability data (e.g., body weight changes) to assess the overall therapeutic potential of the ADC.[4]

References

Application Notes and Protocols for the Analytical Characterization of Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential analytical techniques for the comprehensive characterization of Lys-SMCC-DM1 antibody-drug conjugates (ADCs). The protocols outlined below are critical for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.

Introduction to this compound Conjugates

This compound ADCs are a class of targeted cancer therapeutics. They are synthesized by conjugating the potent microtubule-inhibiting agent, DM1, to a monoclonal antibody (mAb) via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This linkage occurs at solvent-accessible lysine (B10760008) residues on the antibody, resulting in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DAR).[1][2][] Comprehensive characterization of this heterogeneity is a critical quality attribute (CQA) that directly impacts the ADC's stability, efficacy, and safety profile.[4][5]

This document details the key analytical methods for characterizing this compound ADCs, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is the primary method for determining the DAR and drug-load distribution of ADCs.[6] The separation is based on the hydrophobicity of the ADC species; a higher number of conjugated DM1 molecules increases the molecule's hydrophobicity, leading to a longer retention time on the HIC column.[6][7][8][9] HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[7][8]

Experimental Protocol: HIC-HPLC for DAR Analysis

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

  • This compound ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[10]

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.8 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100

Quantitative Data Summary: HIC-HPLC for DAR Analysis
DAR SpeciesRetention Time (min)Peak Area (%)
DAR=010.25.5
DAR=112.515.2
DAR=214.825.8
DAR=316.728.3
DAR=418.516.7
DAR=520.16.5
DAR=621.61.8
DAR=722.90.2
DAR=824.10.0
Average DAR 3.0

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Gradient Elution (0-100% B) Injection->Gradient UV_Detection UV Detection (280 nm) Gradient->UV_Detection Integration Peak Integration UV_Detection->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

Workflow for DAR analysis using HIC-HPLC.

Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC provides an orthogonal method for DAR determination.[6] This technique typically involves the reduction of the ADC to separate the light and heavy chains. The drug-loaded chains are then separated based on their hydrophobicity.[] RP-HPLC is also compatible with mass spectrometry, allowing for mass confirmation of the different species.[12]

Experimental Protocol: RP-HPLC for DAR Analysis of Reduced ADC

Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains.

Materials:

  • This compound ADC sample

  • Reducing agent: Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC Column (e.g., C4 column)

  • HPLC system with UV detector, optionally coupled to a mass spectrometer

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • HPLC System Setup:

    • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the column temperature to 75°C.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Apply a linear gradient from 20% to 50% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = [Σ(Peak Area of conjugated LC species × number of drugs) + Σ(Peak Area of conjugated HC species × number of drugs)] / [Σ(Peak Area of all LC species) + Σ(Peak Area of all HC species)]

Quantitative Data Summary: RP-HPLC of Reduced ADC
Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (L0)12.170.3
Light Chain + 1 DM1 (L1)13.529.7
Heavy Chain (H0)18.410.2
Heavy Chain + 1 DM1 (H1)19.835.5
Heavy Chain + 2 DM1 (H2)21.242.1
Heavy Chain + 3 DM1 (H3)22.512.2
Average DAR 3.1

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject onto RP-HPLC Column Reduction->Injection Gradient Gradient Elution Injection->Gradient UV_Detection UV Detection (280 nm) Gradient->UV_Detection MS_Detection Optional MS Detection UV_Detection->MS_Detection Integration Peak Integration (LC & HC species) MS_Detection->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

Workflow for DAR analysis of reduced ADC using RP-HPLC.

Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[13][14] It is the standard method for quantifying aggregates and fragments, which are critical quality attributes that can impact the efficacy and immunogenicity of the ADC.[13][14][15][16] The conjugation of hydrophobic drugs like DM1 can increase the propensity for aggregation.[12]

Experimental Protocol: SEC-HPLC for Aggregate Analysis

Objective: To quantify the percentage of aggregates, monomers, and fragments in the ADC sample.

Materials:

  • This compound ADC sample

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • SEC HPLC Column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • HPLC System Setup:

    • Equilibrate the SEC column with the mobile phase.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10 µL of the prepared ADC sample.

    • Run the separation isocratically for 20 minutes.

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

Quantitative Data Summary: SEC-HPLC
SpeciesRetention Time (min)Peak Area (%)
Aggregate6.81.5
Monomer8.198.0
Fragment9.50.5

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilute Dilute in SEC Mobile Phase ADC_Sample->Dilute Inject Inject onto SEC Column Dilute->Inject Isocratic Isocratic Elution Inject->Isocratic UV_Detection UV Detection (280 nm) Isocratic->UV_Detection Integration Peak Integration UV_Detection->Integration Quantify Quantify Aggregates & Fragments Integration->Quantify

Workflow for aggregate analysis using SEC-HPLC.

Intact Mass Analysis by Mass Spectrometry (MS)

Intact mass analysis by MS is a powerful technique to confirm the identity of the ADC and to determine the drug distribution profile.[17][18] This method provides the molecular weight of the different DAR species, confirming the successful conjugation and providing an orthogonal measurement of the DAR.[18] Deglycosylation of the ADC prior to MS analysis can simplify the spectrum and improve data quality.[2][18]

Experimental Protocol: LC-MS for Intact Mass Analysis

Objective: To determine the molecular weight of the intact ADC species and confirm the DAR distribution.

Materials:

  • This compound ADC sample

  • PNGase F (for deglycosylation)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Sample Preparation (Optional Deglycosylation):

    • Incubate the ADC sample with PNGase F according to the manufacturer's protocol to remove N-linked glycans.

  • LC-MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Set up a suitable gradient for the separation of the ADC species.

    • Calibrate the mass spectrometer.

  • Analysis:

    • Inject the prepared sample.

    • Acquire the mass spectral data across the appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.

    • Identify the different DAR species based on their molecular weights.

    • The mass of DM1-SMCC is approximately 958.4 Da. The mass of each DAR species will be the mass of the naked antibody plus n × 958.4 Da, where n is the number of conjugated drugs.

Quantitative Data Summary: Intact Mass Analysis
DAR SpeciesObserved Mass (Da)Theoretical Mass (Da)
DAR=0148,050148,050
DAR=1149,008149,008
DAR=2149,967149,967
DAR=3150,925150,925
DAR=4151,884151,884
DAR=5152,842152,842

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Deglycosylation Optional Deglycosylation ADC_Sample->Deglycosylation Injection Inject into LC-MS Deglycosylation->Injection Acquisition Data Acquisition Injection->Acquisition Deconvolution Deconvolution of Mass Spectrum Acquisition->Deconvolution DAR_Confirm Confirm DAR Distribution Deconvolution->DAR_Confirm

Workflow for intact mass analysis by LC-MS.

Target Binding Affinity by ELISA

It is crucial to ensure that the conjugation process does not negatively impact the binding affinity of the antibody to its target antigen. An ELISA-based binding assay is a common method to assess this.[19][20]

Experimental Protocol: Competitive ELISA for Binding Affinity

Objective: To determine the relative binding affinity of the ADC to its target antigen compared to the unconjugated antibody.

Materials:

  • This compound ADC sample

  • Unconjugated monoclonal antibody (reference standard)

  • Recombinant target antigen

  • ELISA plates

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat ELISA plates with the target antigen overnight at 4°C.

  • Blocking: Wash the plates and block with blocking buffer for 1 hour at room temperature.

  • Competition:

    • Prepare serial dilutions of the ADC and the unconjugated antibody.

    • Add a fixed, subsaturating concentration of biotinylated unconjugated antibody to all wells, followed by the addition of the serially diluted ADC or unconjugated antibody.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plates and add streptavidin-HRP.

    • Incubate for 1 hour at room temperature.

    • Wash the plates and add TMB substrate.

    • Stop the reaction with stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance versus the log of the concentration for both the ADC and the unconjugated antibody.

    • Determine the IC50 values (the concentration that gives 50% inhibition of binding).

    • The relative binding affinity can be calculated as the ratio of the IC50 of the unconjugated antibody to the IC50 of the ADC. A ratio close to 1 indicates that the conjugation process did not significantly alter the binding affinity.

Quantitative Data Summary: ELISA for Binding Affinity
SampleIC50 (nM)Relative Binding Affinity
Unconjugated mAb1.21.0
This compound ADC1.50.8

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

ELISA_Signaling cluster_plate ELISA Plate Well cluster_reagents Competitive Binding cluster_detection Detection Antigen Coated Target Antigen Strep_HRP Streptavidin-HRP Antigen->Strep_HRP Binds to Biotin Biotin_mAb Biotinylated mAb (Fixed Concentration) Biotin_mAb->Antigen Binds to ADC ADC or unconjugated mAb (Serial Dilution) ADC->Antigen Competes for binding TMB TMB Substrate Strep_HRP->TMB Converts Color Color Development TMB->Color

Signaling pathway for competitive ELISA.

References

Application Notes and Protocols for LC-MS/MS Analysis of Lys-SMCC-DM1 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. Lys-SMCC-DM1 is a critical catabolite of ADCs that utilize the SMCC linker and the cytotoxic agent DM1, such as trastuzumab emtansine (T-DM1). Upon internalization into target cancer cells, the ADC is proteolytically degraded in the lysosome, releasing the active cytotoxic payload. The primary catabolite, this compound, can be further metabolized to MCC-DM1 and DM1. Monitoring the levels of these catabolites is crucial for understanding the ADC's stability, mechanism of action, and potential off-target toxicities. This document provides detailed protocols for the quantitative analysis of this compound and its key metabolites, MCC-DM1 and DM1, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of SMCC-DM1 Conjugated ADCs

The metabolic processing of an ADC with an SMCC-DM1 payload within a target cell is a multi-step process. The following diagram illustrates the key steps leading to the generation of the analyzed catabolites.

Metabolic Pathway of SMCC-DM1 ADCs cluster_cell Target Cell ADC Antibody-Drug Conjugate (e.g., T-DM1) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Receptor Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome Lys_SMCC_DM1 This compound Lysosome->Lys_SMCC_DM1 Release of active catabolite MCC_DM1 MCC-DM1 Lys_SMCC_DM1->MCC_DM1 Tubulin Tubulin Polymerization Inhibition Lys_SMCC_DM1->Tubulin DM1 DM1 MCC_DM1->DM1 MCC_DM1->Tubulin DM1->Tubulin

Metabolic pathway of SMCC-DM1 ADCs within a target cell.

Quantitative Analysis of this compound and its Metabolites

A validated LC-MS/MS method is essential for the accurate quantification of this compound, MCC-DM1, and DM1 in biological samples such as serum or plasma.[1][2][3] The following tables summarize the typical quantitative performance of such an assay.

Table 1: Calibration Curve Ranges for ADC Catabolites
AnalyteCalibration Range (ng/mL)Calibration Range (nM)Linearity (r²)
DM10.500 - 2001 - 100> 0.995
MCC-DM11.00 - 5001 - 100> 0.995
This compound2.00 - 10001 - 100> 0.995

Data compiled from multiple sources.[1][2][3][4]

Table 2: Precision and Accuracy of the LC-MS/MS Method
AnalyteQuality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DM1Low, Middle, High< 15%< 15%99.2 - 110.9
MCC-DM1Low, Middle, High< 15%< 15%99.2 - 110.9
This compoundLow, Middle, High< 15%< 15%99.2 - 110.9

Precision and accuracy values are generally expected to be within ±15% (±20% for the lower limit of quantification).[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the sample preparation and LC-MS/MS analysis of this compound and its metabolites.

Experimental Workflow

The overall experimental workflow for the analysis is depicted in the diagram below.

LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Serum, Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Data_Analysis Data Acquisition and Analysis LC_Injection->Data_Analysis Quantification Quantification of Analytes Data_Analysis->Quantification

General workflow for sample preparation and analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecule analytes from biological matrices like serum and plasma.[1][3]

Materials:

  • Biological matrix (e.g., cynomolgus serum)[1]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structural analog of the analytes)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 50 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Phenomenex C8 (50 x 2.0 mm, 5 µm) or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column. The total run time is often short, around 4.0 minutes.[1][2]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, MCC-DM1, DM1, and the internal standard need to be optimized on the specific mass spectrometer being used.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized for maximum sensitivity of the analytes.

Data Analysis and Quantification
  • Software: Use the instrument manufacturer's software for data acquisition and analysis.

  • Calibration Curve: Construct a calibration curve for each analyte by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentrations of the analytes in the quality control and unknown samples are determined from their peak area ratios using the regression equation of the calibration curve.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound, MCC-DM1, and DM1 in biological matrices.[3] This analytical procedure is critical for the pharmacokinetic and metabolic characterization of SMCC-DM1-containing ADCs, thereby supporting their preclinical and clinical development. Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data to inform key decisions in the drug development process.

References

Application Notes and Protocols for Lys-SMCC-DM1: Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage, handling, and application of Lys-SMCC-DM1, a key component in the development of Antibody-Drug Conjugates (ADCs). Adherence to these best practices is crucial for ensuring the integrity of the compound, obtaining reproducible experimental results, and maintaining laboratory safety.

Introduction to this compound

This compound is the active metabolite of antibody-drug conjugates that utilize a lysine-based conjugation strategy with the cytotoxic agent DM1. It consists of the maytansinoid DM1 linked to a lysine (B10760008) residue via the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. Upon internalization of the ADC into a target cancer cell, proteolytic degradation of the antibody in the lysosome releases this compound. The released drug then exerts its potent cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of the cancer cell.[1][2]

Storage and Stability

Proper storage of this compound is critical to prevent degradation and maintain its chemical integrity.

2.1. Storage Conditions

Quantitative data on the stability of this compound under various conditions are summarized below.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore under nitrogen for optimal stability.[3][4][5]
4°CShort-termStored under nitrogen.[3]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[3][6]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[3][6]

2.2. Stability Considerations

  • Solutions: Solutions of this compound are generally unstable and should be prepared fresh for each experiment.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation and should be avoided. It is recommended to aliquot stock solutions into single-use volumes.[6]

  • Hydrolysis: The maleimide (B117702) group of the SMCC linker can undergo hydrolysis, particularly in alkaline conditions, which can affect its conjugation efficiency.[7]

  • Thiol-Maleimide Linkage: While the thiosuccinimide linkage in this compound is more stable than that in cysteine-linked ADCs, some loss of the maytansinoid can occur over time through a thiol elimination mechanism.[8][9][10]

Safe Handling Practices

This compound is a potent cytotoxic agent and must be handled with appropriate safety precautions to minimize exposure.[11][12][13][14]

3.1. Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:

  • Disposable gloves

  • Laboratory coat

  • Safety glasses or goggles

3.2. General Handling Guidelines

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[15]

  • Avoid direct contact with the skin, eyes, and mucous membranes.[11]

  • Do not eat, drink, or smoke in the area where the compound is handled.[15]

  • Wash hands thoroughly before and after handling.[11]

  • Pregnant or breastfeeding individuals should avoid handling this compound.[11]

3.3. Spill and Waste Disposal Procedures

  • Spills: In case of a spill, cover the area with absorbent material, then wipe with a suitable cleaning agent (e.g., soap and water).[11] All contaminated materials should be double-bagged and disposed of as cytotoxic waste.[11]

  • Waste Disposal: Dispose of all waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, in designated cytotoxic waste containers according to institutional and local regulations.[15]

Experimental Protocols

4.1. Reconstitution of this compound

This compound is typically supplied as a solid powder and needs to be reconstituted in a suitable solvent before use.

4.1.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Ultrasonic bath

4.1.2. Protocol

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add the required volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).[3][4]

  • Gently vortex the vial to mix.

  • If the powder does not fully dissolve, sonicate the vial in an ultrasonic bath for a few minutes to aid dissolution.[3][4]

  • Once dissolved, the stock solution should be clear.

  • For immediate use, proceed to the next step. For storage, aliquot the stock solution into single-use vials, seal tightly, and store at -80°C under nitrogen.[6]

4.2. Antibody-Drug Conjugation via Lysine Residues (Off-Bead Method)

This protocol describes the conjugation of an SMCC-linker-containing drug to an antibody in solution.

4.2.1. Materials

  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 3-10 mg/mL[16][17]

  • Conjugation Buffer: 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0-8.5[16][18]

  • This compound (or SMCC-DM1) stock solution in DMA or DMSO (e.g., 20 mM)[16]

  • Quenching Solution: 20 mM Glycine in conjugation buffer[16][18]

  • Purification column (e.g., G25 desalting column)[16][18]

  • Storage Buffer (e.g., Histidine-Trehalose buffer)[19]

4.2.2. Protocol

  • Antibody Preparation: Buffer exchange the antibody into the conjugation buffer. Adjust the antibody concentration to the desired level (e.g., 3 mg/mL).[18]

  • Conjugation Reaction:

    • Slowly add the desired molar equivalent of the SMCC-DM1 stock solution to the antibody solution while gently mixing. A typical molar ratio is 8-15 equivalents of SMCC-DM1 per antibody.[16][18][20]

    • If necessary, add additional organic solvent (e.g., DMA) to reach a final concentration of 10% to facilitate the reaction.[16][18]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[16][18][20]

  • Quenching: Add an excess of the quenching solution (e.g., 80 molar equivalents of glycine) to the reaction mixture to quench any unreacted SMCC-DM1. Incubate for a short period (e.g., 15-30 minutes) at room temperature.[16][18]

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using a G25 desalting column pre-equilibrated with the storage buffer.[16][18]

    • Alternatively, ultrafiltration (e.g., Amicon-30 kDa) can be used for purification.[20]

  • Characterization: Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), aggregation, and purity using techniques like LC/MS, SEC-HPLC, and CE-SDS.[21][22][23]

  • Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

5.1. Mechanism of Action of this compound

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding ADC_Receptor_Complex ADC-Receptor Complex Receptor->ADC_Receptor_Complex Internalization Proteolysis Proteolytic Degradation ADC_Receptor_Complex->Proteolysis Fusion Lys_SMCC_DM1 This compound Tubulin Tubulin Dimers Lys_SMCC_DM1->Tubulin Inhibition of Polymerization Proteolysis->Lys_SMCC_DM1 Release Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an ADC delivering this compound.

5.2. Experimental Workflow for ADC Preparation

ADC Preparation Workflow start Start antibody_prep 1. Antibody Preparation (Buffer Exchange) start->antibody_prep conjugation 2. Conjugation Reaction (Add SMCC-DM1) antibody_prep->conjugation quenching 3. Quenching (Add Glycine) conjugation->quenching purification 4. Purification (e.g., G25 Column) quenching->purification characterization 5. Characterization (DAR, Purity) purification->characterization storage 6. Storage (4°C or -80°C) characterization->storage end End storage->end

Caption: General workflow for the preparation of a this compound ADC.

5.3. Storage Conditions and Stability Relationship

Storage and Stability cluster_storage Storage Conditions cluster_stability Stability Outcome Lys_SMCC_DM1 This compound powder Powder -20°C Lys_SMCC_DM1->powder solution Solution -80°C Lys_SMCC_DM1->solution improper Improper Storage (e.g., Room Temp, Freeze-Thaw) Lys_SMCC_DM1->improper stable High Stability (Maintained Integrity) powder->stable solution->stable degraded Degradation (Hydrolysis, Aggregation) improper->degraded

Caption: Relationship between storage conditions and stability of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Lys-SMCC-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-SMCC-DM1 conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their antibody-drug conjugate (ADC) production and troubleshooting common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation?

A1: this compound conjugation is a widely used bioconjugation method to create antibody-drug conjugates (ADCs).[][2] This process involves the covalent attachment of the cytotoxic drug DM1 to an antibody via the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The SMCC linker reacts with the primary amines on the lysine (B10760008) residues of the antibody and the thiol group on the DM1 payload, forming a stable thioether bond.[3][4] This method is popular due to the natural abundance of lysine residues on antibodies.[2][5]

Q2: What are the critical steps in the this compound conjugation process?

A2: The conjugation process is typically a two-step reaction:[6][7]

  • Antibody Modification (Activation): The NHS-ester end of the SMCC linker reacts with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond. This step results in a maleimide-activated antibody intermediate (Antibody-MCC).[6]

  • Drug Conjugation: The thiol group of the DM1 payload then reacts with the maleimide (B117702) group on the activated antibody via a Michael addition reaction, forming the final ADC (Antibody-MCC-DM1).[6]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[8] The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[9] A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation.[10][11]

Q4: How is the average DAR for a this compound ADC determined?

A4: Several analytical techniques can be used to determine the average DAR:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity. Different DAR species will have different retention times, allowing for the quantification of each species and the calculation of the average DAR.[12][13][14]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to detect and quantify aggregation but can also provide information about the overall ADC population.[8][13]

  • Mass Spectrometry (MS): Native MS and LC-MS can provide accurate mass measurements of the intact ADC, allowing for the determination of the drug load distribution and average DAR.[8][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound conjugation experiments.

Issue 1: Low Conjugation Efficiency / Low DAR

Q: We are observing a consistently low DAR. What are the potential causes and how can we improve our conjugation efficiency?

A: Low conjugation efficiency can stem from several factors related to your reagents and reaction conditions. Below is a breakdown of possible causes and recommended solutions.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Hydrolysis of SMCC NHS-ester The NHS-ester group on SMCC is susceptible to hydrolysis in aqueous solutions, which inactivates the linker.[16] Optimize Reaction pH: Perform the NHS-ester reaction at a pH range of 7.2-7.5. While the reaction with amines is faster at higher pH, so is hydrolysis.[3][4][16] Use Freshly Prepared SMCC: Dissolve SMCC in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the reaction buffer. Do not store SMCC in solution.[16]
Suboptimal Molar Ratio of SMCC to Antibody An insufficient amount of SMCC will result in a low level of antibody activation.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the antibody for reaction with the SMCC linker.[16]
Low Antibody Concentration A low concentration of the antibody can slow down the reaction kinetics.
Inefficient Removal of Excess SMCC Residual, unreacted SMCC can quench the DM1 payload before it has a chance to react with the maleimide-activated antibody.
Issue 2: ADC Aggregation

Q: We are observing significant aggregation of our ADC product. What are the common causes and how can we mitigate this?

A: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate.[10] High DAR species are particularly prone to aggregation.[17][18][19]

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
High DAR A higher number of hydrophobic DM1 molecules per antibody increases the propensity for self-association.[10]
Hydrophobicity of the Payload The DM1 payload is inherently hydrophobic, contributing to the overall hydrophobicity of the ADC.[10]
Reaction Temperature Higher temperatures can promote protein unfolding and aggregation.[10][17][18][19]
Suboptimal Buffer Conditions Incorrect pH or ionic strength can destabilize the antibody and promote aggregation.[10]
Presence of Unreacted Maleimide Groups Residual maleimide groups on the antibody can potentially cross-react, leading to covalent aggregation.[20]

Experimental Protocols

Protocol 1: Two-Step this compound Conjugation

This protocol outlines a general procedure for the two-step conjugation of DM1 to an antibody via lysine residues using the SMCC linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • DM1 payload

  • Desalting columns

  • Quenching reagent (e.g., Cysteine)

  • Reaction buffers and final formulation buffer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Antibody Activation with SMCC:

    • Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.[16][21]

    • Add the desired molar excess of the SMCC solution to the antibody solution while gently stirring. A common starting point is an 8-10 fold molar excess.[22][21][23]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[16][22][21][23]

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).[16]

  • Conjugation with DM1:

    • Prepare a stock solution of DM1 in an appropriate organic solvent (e.g., DMA).

    • Add the DM1 solution to the maleimide-activated antibody. A typical molar excess of DM1 to antibody is 1.5 to 2-fold higher than the target DAR.

    • Incubate the reaction at room temperature for 4-16 hours, protected from light.

  • Quenching:

    • Add a quenching reagent such as cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 1 hour.

  • Purification and Formulation:

    • Purify the ADC from unconjugated DM1 and other reaction components using size exclusion chromatography, tangential flow filtration, or dialysis.

    • Buffer exchange the purified ADC into the final formulation buffer.

  • Characterization:

    • Determine the average DAR and aggregation levels using HIC and SEC, respectively.[13][14]

    • Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.[8][15]

Visualizations

Lys_SMCC_DM1_Conjugation_Workflow This compound Conjugation Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification & Analysis Antibody Antibody in Amine-Free Buffer Add_SMCC Add SMCC (in DMSO/DMF) Antibody->Add_SMCC Incubate1 Incubate (RT, 1-2h) Add_SMCC->Incubate1 Activated_Ab Maleimide-Activated Antibody (Ab-MCC) Incubate1->Activated_Ab Purify_SMCC Remove Excess SMCC (Desalting Column) Activated_Ab->Purify_SMCC Transfer Add_DM1 Add DM1 Purify_SMCC->Add_DM1 Transfer Incubate2 Incubate (RT, 4-16h) Add_DM1->Incubate2 Quench Quench (e.g., Cysteine) Incubate2->Quench Crude_ADC Crude ADC Quench->Crude_ADC Purify_ADC Purify ADC (SEC/TFF) Crude_ADC->Purify_ADC Transfer Final_ADC Final ADC Product Purify_ADC->Final_ADC Characterize Characterize (HIC, SEC, MS) Final_ADC->Characterize

Caption: Workflow for this compound conjugation.

Troubleshooting_Low_DAR Troubleshooting Low DAR Start Low DAR Observed Check_Reagents Check Reagents & Buffers Start->Check_Reagents Amine_Buffer Amine-containing buffer used? Check_Reagents->Amine_Buffer Reagent Integrity Check_Conditions Check Reaction Conditions pH_Optimal Is pH optimal (7.2-7.5)? Check_Conditions->pH_Optimal Check_Purification Check Purification Steps SMCC_Removal Efficient removal of excess SMCC? Check_Purification->SMCC_Removal Fresh_SMCC Was SMCC freshly prepared? Amine_Buffer->Fresh_SMCC No Use_Amine_Free Solution: Use amine-free buffer (e.g., PBS). Amine_Buffer->Use_Amine_Free Yes Reagent_Ratio Is SMCC:Ab ratio optimal? Fresh_SMCC->Reagent_Ratio Yes Prepare_Fresh Solution: Prepare SMCC fresh in dry solvent. Fresh_SMCC->Prepare_Fresh No Reagent_Ratio->Check_Conditions Yes Optimize_Ratio Solution: Optimize SMCC:Ab molar ratio. Reagent_Ratio->Optimize_Ratio No Temp_Time_Optimal Are temp/time optimal? pH_Optimal->Temp_Time_Optimal Yes Adjust_pH Solution: Adjust pH to 7.2-7.5. pH_Optimal->Adjust_pH No Temp_Time_Optimal->Check_Purification Yes Adjust_Temp_Time Solution: Optimize incubation time and temperature. Temp_Time_Optimal->Adjust_Temp_Time No Improve_Purification Solution: Ensure complete removal of SMCC post-activation. SMCC_Removal->Improve_Purification No Success DAR Improved SMCC_Removal->Success Yes

Caption: Decision tree for troubleshooting low DAR.

Caption: Competing reaction pathways for SMCC.

References

Technical Support Center: Troubleshooting ADC Aggregation with Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding aggregation issues encountered during the synthesis and handling of antibody-drug conjugates (ADCs) utilizing the Lys-SMCC-DM1 platform.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for ADCs prepared with this compound?

A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by increased hydrophobicity.[1][2] The conjugation of the hydrophobic DM1 payload to lysine (B10760008) residues on the antibody via the SMCC linker increases the overall hydrophobicity of the ADC molecule.[1][3][][5] This can lead to intermolecular interactions and self-association to minimize exposure of these hydrophobic patches to the aqueous environment, resulting in aggregation.[2][3]

Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased surface hydrophobicity and a greater propensity for aggregation.[2][6][7]

  • Suboptimal Conjugation Conditions: Factors such as pH, temperature, and the presence of organic co-solvents can influence the stability of the antibody during conjugation and promote aggregation.[2][3][8]

  • Inappropriate Formulation and Storage: The composition of the formulation buffer, including pH and the presence of excipients, is crucial for maintaining ADC stability.[1][3][] Exposure to environmental stressors like thermal stress, freeze-thaw cycles, and mechanical agitation can also induce aggregation.[1][2][6]

  • Antibody-Specific Properties: The intrinsic properties of the monoclonal antibody itself can influence its susceptibility to aggregation.[3][6]

Q2: How can I detect and quantify aggregation in my this compound ADC sample?

A2: A combination of analytical techniques is recommended for the accurate detection and quantification of ADC aggregates.[1][6][10] The most common methods include:

  • Size Exclusion Chromatography (SEC): SEC is the industry standard for assessing ADC aggregation.[6][10] It separates molecules based on their hydrodynamic volume, allowing for the quantification of high molecular weight (HMW) species, monomers, and fragments.[6][10]

  • Dynamic Light Scattering (DLS): DLS is a rapid method to assess the hydrodynamic size distribution of particles in a solution.[1] It is particularly useful for detecting the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Analysis under non-reducing conditions can help visualize HMW aggregates.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the composition, structure, and aggregation state of ADCs.[6][12]

Q3: My ADC appears to be aggregating during the conjugation reaction. What steps can I take to mitigate this?

A3: Aggregation during conjugation is a common issue that can often be addressed by optimizing the reaction conditions. Consider the following troubleshooting steps:

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower average DAR (typically in the range of 2-4) to reduce the overall hydrophobicity of the ADC.[2][7] This can be achieved by adjusting the molar ratio of the SMCC-DM1 linker-payload to the antibody.[8]

  • Control Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[2] This can help to slow down the process of protein unfolding and subsequent aggregation.[2]

  • Minimize Organic Co-solvents: Reduce the concentration of organic co-solvents (e.g., DMSO) used to dissolve the SMCC-DM1 linker-payload to the minimum required for solubility.[2][3] High concentrations of organic solvents can denature the antibody.[3]

  • Ensure Optimal pH: Maintain the pH of the conjugation buffer within a range that is optimal for the reaction chemistry while ensuring antibody stability (typically pH 7.2-8.0).[2][8] Avoid pH values near the antibody's isoelectric point.[2][3]

  • Immobilize the Antibody: A more advanced strategy involves immobilizing the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating.[3][6]

Q4: I am observing an increase in aggregation during the purification and storage of my this compound ADC. What are the best practices to ensure long-term stability?

A4: Maintaining the stability of the purified ADC is critical. The following strategies can help prevent aggregation during purification and storage:

  • Formulation Optimization: The formulation should be carefully designed to protect the ADC from aggregation.[1][] This includes optimizing the buffer system and incorporating stabilizing excipients.[1][]

    • pH and Buffer System: Maintain the pH of the formulation buffer away from the ADC's isoelectric point to ensure colloidal stability.[1][3] Histidine and citrate (B86180) are commonly used buffers.[1]

    • Excipients: The addition of specific excipients can significantly enhance stability.[1][]

      • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[1][]

      • Sugars/Polyols: Sucrose and trehalose (B1683222) act as stabilizers, particularly in frozen or lyophilized formulations.[1]

      • Amino Acids: Arginine and proline can increase solubility and prevent aggregation.[1]

  • Controlled Storage Conditions:

    • Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1][2]

    • Aliquoting: Upon receipt or after purification, aliquot the ADC into single-use volumes to minimize freeze-thaw cycles.[1]

    • Light Protection: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[1][2][6]

  • Protein Concentration: Storing the ADC at a higher concentration (e.g., >1 mg/mL) can sometimes improve stability, though this should be empirically determined.[1]

Quantitative Data Summary

Table 1: Recommended Conjugation and Formulation Parameters

ParameterRecommended RangeRationale
Conjugation
pH7.2 - 8.0Balances reaction efficiency with antibody stability.[2][8]
Temperature4°C - Room TemperatureLower temperatures can reduce aggregation.[2]
SMCC-DM1:Antibody Molar RatioTitrate to achieve desired DAR (typically 2-4)Higher ratios increase DAR and aggregation risk.[2][7][8]
Co-solvent (e.g., DMSO)<10% (v/v)Minimize to prevent antibody denaturation.[2]
Formulation
pH5.0 - 7.0 (Antibody Dependent)Maintain pH away from the isoelectric point.[1][3]
Polysorbate 20/800.01% - 0.1% (w/v)Prevents surface-induced aggregation.[1]
Sucrose/Trehalose1% - 10% (w/v)Cryo/lyoprotectant and stabilizer.[1]
Arginine/Proline50 - 250 mMSuppresses aggregation and increases solubility.[1]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Prepare an unconjugated antibody control at the same concentration.

  • Injection and Elution:

    • Inject 20 µL of the prepared sample onto the column.

    • Elute the sample isocratically for 30 minutes.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight (HMW) species (aggregates) and the monomer.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

  • System Preparation:

    • Instrument: Malvern Panalytical Zetasizer or similar.

    • Set the measurement temperature to 25°C.

  • Sample Preparation:

    • Thaw the this compound ADC sample on ice.

    • Centrifuge the sample at 10,000 x g for 5 minutes to remove any large, insoluble particles.[1]

    • Dilute the supernatant to a final concentration of 0.5-1.0 mg/mL in the formulation buffer.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample at 25°C for 5 minutes within the instrument.

    • Perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis:

    • Analyze the size distribution profile to identify the presence of different species (monomer, dimer, and larger aggregates).

    • Report the mean hydrodynamic diameter and the polydispersity index (PDI).

Visualizations

Factors Contributing to this compound ADC Aggregation ADC This compound ADC Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->ADC DAR High DAR DAR->Hydrophobicity Payload Hydrophobic DM1 Payload Payload->Hydrophobicity Linker Hydrophobic SMCC Linker Linker->Hydrophobicity Conjugation Suboptimal Conjugation Conditions Conjugation->ADC pH_conj Inappropriate pH pH_conj->Conjugation Temp_conj High Temperature Temp_conj->Conjugation Solvent Organic Co-solvents Solvent->Conjugation Formulation Poor Formulation & Storage Formulation->ADC pH_form pH near pI pH_form->Formulation Excipients Lack of Stabilizers Excipients->Formulation Stress Environmental Stress Stress->Formulation

Caption: Key drivers of this compound ADC aggregation.

Troubleshooting Workflow for ADC Aggregation Start Aggregation Observed Location During Conjugation? Start->Location OptimizeConj Optimize Conjugation: - Lower DAR - Lower Temperature - Minimize Co-solvent - Adjust pH Location->OptimizeConj Yes Purification During Purification/ Storage? Location->Purification No Analyze Re-analyze for Aggregation (SEC, DLS) OptimizeConj->Analyze OptimizeForm Optimize Formulation: - Adjust pH - Add Excipients (Surfactants, Sugars) Purification->OptimizeForm Yes Purification->Analyze No ControlStorage Control Storage: - Recommended Temp - Aliquot - Protect from Light OptimizeForm->ControlStorage ControlStorage->Analyze

Caption: A logical workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Overcoming Poor Solubility of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the poor solubility of Lys-SMCC-DM1, a critical component in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble?

This compound is the active catabolite of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine.[1][2] It consists of the potent cytotoxic maytansinoid payload, DM1, connected to a lysine (B10760008) amino acid residue via the non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[3][4] The poor solubility stems from the highly hydrophobic (water-repelling) nature of both the DM1 payload and the SMCC linker.[4][5][6] When multiple units of this hydrophobic drug-linker complex are attached to an antibody, the overall hydrophobicity of the resulting ADC increases, leading to a strong tendency to aggregate in aqueous solutions.[7]

Q2: What are the primary consequences of poor solubility and aggregation?

Poor solubility and the resulting aggregation of ADCs are significant obstacles in their development and can lead to numerous adverse outcomes:

  • Reduced Stability and Shelf Life: Aggregates are often less stable than the monomeric ADC, compromising the product's viability over time.[8][9]

  • Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[9][]

  • Altered Pharmacokinetics (PK): Aggregation can lead to rapid clearance from circulation and increased off-target toxicity, negatively impacting the safety and efficacy profile of the therapeutic.[9][]

  • Manufacturing and Formulation Challenges: Poor solubility complicates purification, concentration, and formulation processes, potentially leading to lower yields and inconsistencies between batches.[9][11]

  • Loss of Efficacy: Aggregated ADCs may exhibit reduced ability to bind to their target cells, leading to suboptimal therapeutic effects.[9]

Q3: What are the main strategies to improve the solubility of an ADC containing this compound?

Strategies to overcome solubility issues can be broadly categorized into formulation approaches and chemical modifications:

  • Formulation Strategies: These involve optimizing the solution in which the ADC is prepared and stored. This includes the use of organic co-solvents, adjusting the pH, adding stabilizing excipients like sugars and surfactants, and employing complexation agents like cyclodextrins.[12][13][14][15]

  • Chemical/Structural Modification: These strategies involve altering the ADC molecule itself. Key approaches include incorporating hydrophilic (water-attracting) linkers or spacers, such as polyethylene (B3416737) glycol (PEG), to counteract the payload's hydrophobicity.[5][6][] Additionally, site-specific conjugation methods can produce more homogeneous ADCs with controlled drug-to-antibody ratios (DARs), which often have better physicochemical properties than the heterogeneous mixtures from traditional lysine conjugation.[][15]

Q4: How can I dissolve powdered this compound for my in vitro or in vivo experiment?

Due to its low aqueous solubility, this compound requires the use of organic solvents and co-solvents for dissolution. A common starting point is to create a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[16][17] For final in vitro or in vivo working solutions, this stock is further diluted into a multi-component co-solvent system. It is crucial to prepare these solutions fresh and use them on the same day to avoid degradation or precipitation.[1][14]

Q5: What are the essential analytical techniques for monitoring solubility and aggregation?

A combination of orthogonal analytical methods is recommended for a comprehensive assessment of ADC solubility and aggregation:[13]

  • Size-Exclusion Chromatography (SEC): This is the most widely used method to separate and quantify ADC monomers, dimers, and higher-order aggregates based on their size.[][13][18]

  • Dynamic Light Scattering (DLS): A rapid and highly sensitive technique used to detect the presence of aggregates and determine their size distribution in a solution.[][13][18]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and is primarily used to determine the drug-to-antibody ratio (DAR) distribution, which is a critical factor influencing aggregation.[8][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to evaluate the stability of the payload and linker.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the ADC's composition and can detect and quantify very low levels of aggregated species.[][18]

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and conjugation of this compound.

Problem 1: I'm observing precipitation or aggregation during the ADC conjugation reaction.

This is a common issue, often driven by the introduction of the hydrophobic SMCC-DM1 linker-payload to the aqueous antibody solution.

  • Possible Causes:

    • Insufficient Co-solvent: The percentage of organic co-solvent (e.g., DMA or DMSO) in the reaction buffer may be too low to maintain the solubility of the SMCC-DM1.[5][19]

    • High Molar Ratio: Using a large molar excess of the hydrophobic SMCC-DM1 can overwhelm the solubility capacity of the reaction mixture.[11]

    • Suboptimal pH: Lysine-based conjugations are typically performed at a pH of 7.5-8.5; significant deviations can affect both the reaction efficiency and protein stability.[20]

    • High Drug-to-Antibody Ratio (DAR): As the conjugation proceeds, the increasing DAR raises the overall hydrophobicity of the ADC, promoting aggregation.[4]

  • Solutions:

    • Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in the reaction buffer. For lysine conjugations with SMCC-DM1, a final concentration of 10% organic solvent is often used.[19]

    • Adjust Molar Ratio: Reduce the molar excess of the SMCC-DM1 linker-payload to the minimum required to achieve the target DAR.

    • Verify Buffer pH: Ensure the pH of the conjugation buffer is within the optimal range for the reaction.[20]

    • Consider Hydrophilic Linkers: If possible, switching to a more hydrophilic linker, such as one containing a PEG spacer, can dramatically reduce aggregation during conjugation, sometimes eliminating the need for organic co-solvents entirely.[5][21]

start Precipitation Observed During Conjugation check_solvent Step 1: Verify Co-Solvent Concentration start->check_solvent is_solvent_ok Is it sufficient? (e.g., ~10% v/v) check_solvent->is_solvent_ok increase_solvent Increase Co-Solvent (e.g., DMSO, DMA) is_solvent_ok->increase_solvent No check_ratio Step 2: Evaluate Molar Ratio of Linker-Payload is_solvent_ok->check_ratio Yes increase_solvent->check_ratio is_ratio_ok Is it optimized? check_ratio->is_ratio_ok reduce_ratio Reduce Molar Excess is_ratio_ok->reduce_ratio No check_conditions Step 3: Check Other Reaction Conditions (pH, Temp) is_ratio_ok->check_conditions Yes reduce_ratio->check_conditions is_conditions_ok Are they optimal? check_conditions->is_conditions_ok optimize_conditions Adjust pH (7.5-8.5) Optimize Temperature is_conditions_ok->optimize_conditions No rerun Re-run Conjugation & Monitor is_conditions_ok->rerun Yes optimize_conditions->rerun

Caption: Troubleshooting workflow for ADC aggregation during conjugation.

Problem 2: My purified ADC shows increased aggregation during storage or after freeze-thaw cycles.

  • Possible Causes:

    • Suboptimal Formulation Buffer: The pH, ionic strength, or absence of stabilizers in the storage buffer can lead to instability.[15]

    • Inherent Hydrophobicity: The high hydrophobicity of the ADC, especially at higher DARs, makes it prone to aggregation even after successful purification.[4]

  • Solutions:

    • Excipient Screening: Perform a screening study with various stabilizing excipients. Sugars like sucrose (B13894) and trehalose (B1683222) act as cryoprotectants, while surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation. Amino acids such as arginine and glycine (B1666218) can also serve as effective aggregation inhibitors.[13]

    • Optimize Storage Conditions: Assess the impact of storage temperature and perform controlled freeze-thaw studies to identify the most stable conditions.[13]

    • Buffer Optimization: Systematically test different buffer compositions (e.g., histidine, citrate) and pH levels to find the formulation that best maintains the ADC in its monomeric state.[15]

cluster_0 ADC with High Aggregation Potential cluster_1 Mitigation Strategies adc Antibody adc_construct Hydrophobic ADC Complex adc->adc_construct payload Hydrophobic Payload (DM1) payload->adc_construct linker Hydrophobic Linker (SMCC) linker->adc_construct aggregation Aggregation adc_construct->aggregation leads to sol_peg Incorporate Hydrophilic Linkers (e.g., PEG) adc_construct->sol_peg sol_excipients Add Stabilizing Excipients (e.g., Polysorbate, Trehalose) adc_construct->sol_excipients sol_site Use Site-Specific Conjugation (Lower DAR) adc_construct->sol_site

Caption: Conceptual diagram of strategies to mitigate ADC hydrophobicity.

Quantitative Data & Experimental Protocols

Data Presentation

The following table summarizes the solubility of this compound and the related SMCC-DM1 in various solvent systems, providing a practical reference for experimental setup.

CompoundSolvent SystemAchieved SolubilitySolution AppearanceReference(s)
This compound100% DMSO100 mg/mL (90.60 mM)Clear (ultrasonication needed)[16]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.27 mM)Clear[14][22]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.27 mM)Clear[14]
SMCC-DM110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL (1.56 mM)Clear[23]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Use

This protocol describes the sequential addition of solvents to prepare a clear solution of this compound suitable for animal studies.[14]

  • Objective: To prepare a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline

  • Procedure:

    • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogeneous.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

    • Visually inspect the solution for any precipitation or phase separation. If necessary, gentle warming or sonication can be used to aid dissolution.[14] It is recommended to use this formulation on the same day it is prepared.[1]

Protocol 2: Quantification of ADC Aggregates using Size-Exclusion Chromatography (SEC)

This protocol provides a standard methodology for analyzing the percentage of aggregates in a purified ADC sample.[13]

  • Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates.

  • Materials:

    • HPLC system with a UV detector

    • SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)

    • Mobile Phase: 150 mM Phosphate Buffered Saline (PBS), pH 7.4

    • ADC sample (0.1-1.0 mg/mL)

    • 0.22 µm syringe filters

  • Procedure:

    • Mobile Phase Preparation: Prepare the PBS mobile phase, filter it through a 0.22 µm membrane, and degas it thoroughly.

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

    • Sample Preparation: Dilute the ADC sample to a concentration between 0.1-1.0 mg/mL using the mobile phase. Immediately before injection, filter the sample through a 0.22 µm syringe filter to remove any dust or extraneous particles.

    • Data Acquisition: Inject the prepared sample onto the equilibrated column. Monitor the elution profile at 280 nm. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomer, and then any smaller fragments.

    • Data Analysis: Integrate the peak areas corresponding to the aggregates and the monomer. Calculate the percentage of aggregation using the following formula: % Aggregation = (Aggregate Peak Area / Total Peak Area of Monomer and Aggregates) * 100

References

Technical Support Center: Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lys-SMCC-DM1 antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to off-target toxicity during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues regarding the off-target toxicity of ADCs utilizing the this compound platform.

Q1: What are the primary mechanisms of off-target toxicity observed with this compound ADCs?

Off-target toxicity with this compound ADCs is a critical consideration and can arise from several mechanisms:

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy, non-malignant cells. The ADC can bind to these cells, leading to their destruction and causing side effects in normal tissues.[][2]

  • Antigen-Independent Uptake: Healthy cells, particularly those of the reticuloendothelial system (e.g., liver sinusoidal endothelial cells and macrophages), can take up the ADC through nonspecific mechanisms like pinocytosis.[2][3] The mannose receptor, found on various cell types including liver and splenic sinusoids, has also been proposed as a mediator of off-target uptake and toxicity.[3][4]

  • Premature Payload Deconjugation: Although the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is non-cleavable and generally stable, a slow rate of payload deconjugation can occur in systemic circulation.[][4][5][6] This premature release of DM1 can lead to systemic toxicity, as the free drug can diffuse into healthy cells.[]

  • Payload-Metabolite Mediated Toxicity: After the ADC is internalized by target cells and degraded in the lysosome, the active catabolite, this compound, is formed.[5][7][8] While this charged molecule has poor cell permeability, which limits the bystander effect, its accumulation can still contribute to toxicity if the ADC is taken up by healthy cells.[7][9] Thrombocytopenia, a key toxicity of DM1-conjugated ADCs with non-cleavable linkers, is mediated by this toxic metabolite.[5]

Q2: My in vivo model is showing significant toxicity (e.g., weight loss, elevated liver enzymes) at doses where I don't see maximum efficacy. What are the likely causes and how can I troubleshoot this?

This is a common challenge related to the therapeutic window of the ADC. Here’s a breakdown of potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
1. Dose is too high. Perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model.
2. "On-target, off-tumor" toxicity. Use immunohistochemistry (IHC) or quantitative PCR (qPCR) to evaluate the expression level of your target antigen in the normal tissues of the animal model, particularly in organs showing toxicity (e.g., liver, spleen). If expression is significant, consider an alternative target with more tumor-specific expression.
3. Linker instability in vivo. Analyze plasma samples from treated animals at various time points using LC-MS to measure the concentration of free DM1 payload.[10] Elevated levels of free drug indicate premature linker cleavage. While SMCC is stable, this can still occur at a low rate.[6]
4. Nonspecific ADC uptake. Consider engineering the Fc region of the antibody to reduce binding to Fcγ receptors, which can mediate uptake by immune cells.[] Also, investigate the glycosylation pattern of your antibody, as certain glycans can mediate uptake by the mannose receptor.[3]
Q3: I am observing high cytotoxicity in my antigen-negative (Ag-) cell line in vitro. What could be causing this?

This finding suggests a loss of specificity. Potential causes include:

  • Premature linker cleavage in the culture medium: The thioether bond in the SMCC linker is generally stable, but components in complex culture media could potentially contribute to a low level of degradation over long incubation periods.

  • Non-specific uptake of the ADC: At high concentrations, cells can take up ADCs non-specifically through macropinocytosis.[2]

  • Free payload contamination: Your ADC preparation may be contaminated with unconjugated DM1.

Troubleshooting Steps:

  • Confirm ADC Purity: Use Size Exclusion Chromatography (SEC-HPLC) to check for aggregation and Hydrophobic Interaction Chromatography (HIC-HPLC) to confirm the drug-to-antibody ratio (DAR) and look for free drug.[11]

  • Run a Time-Course Experiment: Measure cytotoxicity at earlier time points (e.g., 24, 48 hours) to see if the effect is time-dependent, which might suggest slow, non-specific uptake or linker cleavage.

  • Use a Non-targeting Control ADC: Compare the cytotoxicity of your ADC to that of an isotype control ADC with the same this compound conjugate. This will help differentiate between non-specific uptake and other effects.

Q4: Why don't this compound ADCs typically exhibit a "bystander effect"?

The lack of a significant bystander effect is a key characteristic of ADCs with non-cleavable linkers like SMCC.[7][12]

  • Mechanism of Payload Release: The SMCC linker is not cleaved by enzymes. The payload is released only after the entire antibody is degraded by proteases within the lysosome of the target cell.[5][10]

  • Nature of the Catabolite: The released cytotoxic agent is not free DM1, but rather the amino acid-linker-drug catabolite, This compound .[5][7][8]

  • Low Cell Permeability: this compound carries the positive charge of the lysine (B10760008) amino acid.[7] This charge makes the molecule hydrophilic and significantly reduces its ability to diffuse across the cell membrane to kill neighboring, antigen-negative cells.[7][9][13][14]

This is in contrast to ADCs with cleavable linkers that release uncharged, membrane-permeable payloads like MMAE, which can readily diffuse out of the target cell and kill nearby cells, creating a bystander effect.[9][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and associated toxicities.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (nM)Notes
KPL-4 (Breast Cancer)24.8HER2-positive cell line.
MDA-MB-468 (Breast Cancer)40.5HER2-negative cell line, demonstrating off-target activity at higher concentrations.
HCC1954 (Breast Cancer)17.2HER2-positive cell line (for SMCC-DM1 conjugate).
Data sourced from MedChemExpress product information.[15][16]

Table 2: Common Grade ≥3 Off-Target Toxicities Associated with DM1-Based ADCs in Clinical Studies

ToxicityTypical Incidence (%)Notes
Thrombocytopenia 20% - 45%A key dose-limiting toxicity for DM1-based ADCs.[5][17] The incidence can be higher in certain patient populations.[5] Believed to be caused by the this compound metabolite inhibiting megakaryocyte differentiation.[5]
Hepatotoxicity 7.2%Often manifests as elevated liver transaminases (AST/ALT).[17]
Neutropenia VariableWhile also observed, it is generally more characteristic of MMAE-based ADCs.[5][17][18]
Peripheral Neuropathy LowLess frequent and severe compared to MMAE-based ADCs.[17][18]
This table represents a meta-analysis of various DM1-based ADCs and is not specific to a single drug. Incidence can vary greatly based on the specific ADC, dose, and patient population.[17][18]

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action and Off-Target Toxicity Pathways

Caption: Mechanism of this compound ADC action and pathways leading to off-target toxicity.

Diagram 2: Experimental Workflow for Troubleshooting High Off-Target Toxicity

Start High Off-Target Toxicity Observed in vivo Check_Dose Is dose below MTD? Start->Check_Dose Check_Target Evaluate Off-Tumor Target Expression (IHC) Check_Dose->Check_Target Yes Action_Dose Action: Perform MTD study Check_Dose->Action_Dose No High_Expression High Off-Tumor Expression? Check_Target->High_Expression Check_Stability Assess Plasma Stability (LC-MS for free DM1) High_Expression->Check_Stability No Conclusion_Target Toxicity is likely On-Target, Off-Tumor High_Expression->Conclusion_Target Yes High_Free_Drug High Free DM1? Check_Stability->High_Free_Drug Conclusion_Linker Toxicity is likely due to Premature Deconjugation High_Free_Drug->Conclusion_Linker Yes Conclusion_Uptake Toxicity is likely due to Nonspecific Uptake High_Free_Drug->Conclusion_Uptake No Action_Target Action: Re-evaluate target Conclusion_Target->Action_Target Action_Linker Action: Re-evaluate linker chemistry or conjugation site Conclusion_Linker->Action_Linker Action_Uptake Action: Engineer Fc region or glycosylation Conclusion_Uptake->Action_Uptake

Caption: A logical workflow for diagnosing the root cause of high off-target ADC toxicity.

Diagram 3: Relationship Between Linker Stability and Toxicity Profile

cluster_stable High Stability (e.g., SMCC) cluster_unstable Lower Stability (e.g., some cleavable linkers) Stable_Linker Stable Linker (Non-cleavable) Low_Release Low Premature Payload Release Stable_Linker->Low_Release Lysosomal_Release Payload Release via Lysosomal Degradation Stable_Linker->Lysosomal_Release OnTarget_Tox Toxicity dominated by On-Target & Nonspecific Uptake Low_Release->OnTarget_Tox Charged_Metabolite Charged Metabolite (this compound) Lysosomal_Release->Charged_Metabolite No_Bystander No Bystander Effect Charged_Metabolite->No_Bystander Charged_Metabolite->OnTarget_Tox Unstable_Linker Less Stable Linker (Cleavable) High_Release High Premature Payload Release Unstable_Linker->High_Release Enzymatic_Release Payload Release via Enzymatic Cleavage Unstable_Linker->Enzymatic_Release Systemic_Tox Toxicity dominated by Systemic Payload Exposure High_Release->Systemic_Tox Free_Payload Free, Permeable Payload Enzymatic_Release->Free_Payload Bystander Bystander Effect Free_Payload->Bystander Bystander->Systemic_Tox Can contribute to off-target effects

Caption: Comparison of ADC properties based on high versus low linker stability.

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma by quantifying the release of free DM1 payload over time.[19]

Materials:

  • This compound ADC

  • Control plasma (e.g., human, mouse, rat) from a reputable vendor

  • Phosphate-buffered saline (PBS)

  • Protein A affinity chromatography resin

  • LC-MS/MS system

Methodology:

  • Incubation:

    • Dilute the ADC to a final concentration of 1 mg/mL in plasma in a microcentrifuge tube.

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

    • Incubate samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze collected samples at -80°C to stop any further degradation.

  • Sample Preparation for LC-MS/MS:

    • Thaw the plasma samples.

    • To separate the ADC from the released payload, use protein A affinity chromatography, which will bind the antibody portion of the ADC. The free payload will be in the flow-through.

    • Alternatively, use protein precipitation (e.g., with acetonitrile) to crash out the larger proteins (including the ADC) and analyze the supernatant for the small molecule payload.

  • LC-MS/MS Analysis:

    • Develop a sensitive LC-MS/MS method for the quantitative analysis of the free DM1 payload. This will require a DM1 standard to generate a calibration curve.

    • Analyze the processed plasma samples to determine the concentration of free DM1 at each time point.

  • Data Analysis:

    • Plot the concentration of free DM1 versus time.

    • Calculate the percentage of payload released at each time point relative to the total amount of conjugated payload at time zero.

    • Calculate the half-life of the ADC in plasma.

Protocol 2: Bystander Effect Co-Culture Assay

Objective: To determine if the this compound ADC can induce cytotoxicity in antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) "donor" cell line

  • Antigen-negative (Ag-) "bystander" cell line

  • Cell-tracking dyes (e.g., CellTracker™ Green for Ag+ cells, CellTracker™ Deep Red for Ag- cells)

  • This compound ADC and a non-targeting isotype control ADC

  • Apoptosis detection reagent (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Methodology:

  • Cell Labeling:

    • Label the Ag+ donor cells with CellTracker™ Green according to the manufacturer's protocol.

    • Separately, label the Ag- bystander cells with CellTracker™ Deep Red.

  • Co-culture Setup:

    • Plate the labeled Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:5). Allow cells to adhere overnight.

    • Also plate mono-cultures of each labeled cell line as controls.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the isotype control ADC.

    • Treat the co-culture and mono-culture wells with the ADCs for 72-96 hours.

  • Apoptosis Analysis:

    • Harvest the cells from each well.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Gate on the CellTracker™ Deep Red-positive population (the Ag- bystander cells).

    • Within this gate, quantify the percentage of Annexin V-positive cells (apoptotic cells).

    • Plot the percentage of dead bystander cells against the ADC concentration. A significant increase in apoptosis in the bystander cells in the presence of the targeting ADC (compared to the isotype control) would indicate a bystander effect. For this compound ADCs, this effect is expected to be minimal or absent.[12][13]

References

Technical Support Center: Optimizing Linker Chemistry for Enhanced Lys-SMCC-DM1 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Lys-SMCC-DM1 antibody-drug conjugates (ADCs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the SMCC linker, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for ADCs conjugated via a this compound linker?

A1: The primary instability issue for ADCs utilizing a maleimide-based linker like SMCC is payload loss through a retro-Michael reaction.[1][2][3] This reaction is essentially the reverse of the initial conjugation, where the thioether bond between the linker and the antibody's cysteine residue breaks, leading to premature release of the drug-linker complex.[2][3] This deconjugation can occur in vivo, particularly in the presence of thiol-containing molecules like albumin and glutathione (B108866), potentially leading to off-target toxicity and reduced efficacy.[2][3][4]

Q2: What is succinimide (B58015) ring hydrolysis, and how does it affect the stability of the this compound linker?

A2: Succinimide ring hydrolysis is a chemical modification of the linker that can occur after the initial conjugation reaction. The succinimide ring formed from the maleimide (B117702) reaction can be opened by hydrolysis.[1][3] This hydrolysis is generally considered beneficial as the resulting ring-opened structure is not susceptible to the retro-Michael reaction, thus leading to a more stable and permanent attachment of the DM1 payload to the antibody.[1][3] However, under certain conditions, such as weakly acidic pH, the hydrolyzed ring can close again, re-introducing the potential for payload loss.[1]

Q3: How can I promote beneficial succinimide ring hydrolysis to improve my ADC's stability?

A3: To enhance the stability of the ADC, you can intentionally promote the hydrolysis of the thiosuccinimide ring after conjugation.[5] This is typically achieved by adjusting the pH of the conjugate solution to a mildly basic level (pH 8.5-9.0) and incubating it at room temperature or 37°C.[5] The progress of the ring-opening can be monitored by mass spectrometry until the hydrolysis is complete. Afterward, the solution should be neutralized back to a physiological pH (7.0-7.5) for storage or further use.[5]

Q4: Besides the retro-Michael reaction, are there other potential side reactions with the SMCC linker I should be aware of?

A4: Yes, while the maleimide group of the SMCC linker is highly selective for thiols at a neutral pH (6.5-7.5), it can react with primary amines, such as the side chain of lysine (B10760008) residues, at a pH above 7.5.[5] This can lead to undesired cross-linking and heterogeneity in the final ADC product. Additionally, the maleimide group itself is susceptible to hydrolysis in aqueous solutions, which is accelerated at higher pH.[5] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use to avoid inactivation.[5]

Q5: What are the key differences in stability between a non-cleavable linker like SMCC and a cleavable linker?

A5: The main difference lies in the payload release mechanism and plasma stability. A non-cleavable linker like SMCC is designed to release the payload (as this compound) only after the entire antibody is degraded within the lysosome of the target cell.[6][7] This generally leads to higher plasma stability and potentially lower off-target toxicity.[6] In contrast, cleavable linkers, such as those with disulfide bonds (e.g., SPP), are designed to release the payload in the reducing environment of the tumor microenvironment or inside the cell, which can create a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[6] However, cleavable linkers may be more susceptible to premature cleavage in circulation.[6]

Troubleshooting Guide

Issue 1: Significant decrease in the average Drug-to-Antibody Ratio (DAR) observed during in vitro plasma stability assays.

  • Possible Cause: This is a strong indication of premature payload loss, likely due to the retro-Michael reaction where the SMCC-DM1 is deconjugated from the antibody.[2][3]

  • Troubleshooting Steps:

    • Confirm Payload Loss: Use mass spectrometry (MS) to analyze plasma samples at various time points. Look for the appearance of the unconjugated antibody and the transfer of the drug-linker to plasma proteins like albumin.[2]

    • Induce Succinimide Ring Hydrolysis: After the initial conjugation, implement a pH-induced hydrolysis step (as described in FAQ 3) to create a more stable, ring-opened linker structure that is resistant to the retro-Michael reaction.[5]

    • Evaluate Linker Chemistry: If instability persists, consider exploring alternative linker technologies that are inherently more stable, such as those designed to facilitate rapid and irreversible hydrolysis or those that are not based on maleimide chemistry.[3]

Issue 2: High levels of aggregation are observed in the this compound ADC preparation.

  • Possible Cause 1: Hydrophobicity of the DM1 Payload: DM1 is a hydrophobic molecule. A high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation.[8][9]

  • Troubleshooting Steps:

    • Optimize DAR: Aim for a lower average DAR, as this can reduce the hydrophobicity of the ADC and its tendency to aggregate.[8]

    • Formulation Optimization: Screen different buffer formulations, pH levels, and excipients to identify conditions that minimize aggregation. Avoid buffer conditions near the isoelectric point (pI) of the antibody.[8]

  • Possible Cause 2: Intermolecular Cross-linking: The maleimide moiety of the SMCC linker on an intermediate molecule (Antibody-MCC) can potentially react with nucleophilic amino acid side chains on other antibody molecules, leading to covalent aggregation.[10]

  • Troubleshooting Steps:

    • Control Conjugation Stoichiometry: Precisely control the molar ratio of the SMCC-DM1 to the antibody during the conjugation reaction to minimize unreacted maleimide groups on the ADC.

    • Purification: Ensure efficient removal of any unreacted linker and intermediate species after the conjugation steps.

Issue 3: Low conjugation efficiency resulting in a low Drug-to-Antibody Ratio (DAR).

  • Possible Cause 1: Hydrolyzed Maleimide Linker: The maleimide group on the SMCC linker is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[5]

  • Troubleshooting Steps:

    • Fresh Reagents: Always prepare aqueous solutions of SMCC-DM1 immediately before the conjugation reaction. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[5]

  • Possible Cause 2: Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5] At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the maleimide is more prone to hydrolysis and reaction with amines.[5]

  • Troubleshooting Steps:

    • Buffer Optimization: Ensure the conjugation buffer is within the optimal pH range of 6.5-7.5.

Data Summary

Table 1: Factors Influencing Maleimide Linker Stability

FactorImpact on StabilityRecommended Action
pH Optimal for conjugation at pH 6.5-7.5.[5] Higher pH (>7.5) increases hydrolysis and reaction with amines.[5]Maintain pH within the 6.5-7.5 range during conjugation.
Presence of Thiols High concentrations of thiols (e.g., glutathione in vivo) can promote the retro-Michael reaction.[2][3]Induce succinimide ring hydrolysis post-conjugation to stabilize the linkage.[5]
Linker Structure The cyclohexane (B81311) ring in SMCC provides some stability to the maleimide group.[11] Shorter spacers between the succinimide and other groups can increase the hydrolysis rate.[1]Consider linkers designed for enhanced stability if issues persist.[1][3]
Temperature Elevated temperatures can accelerate degradation and aggregation.[9][10]Perform conjugations and storage at recommended temperatures (e.g., 4°C for storage).

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of an Antibody with SMCC-DM1

This protocol describes a typical two-step process for conjugating SMCC-DM1 to lysine residues on an antibody.[10]

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer, such as borate (B1201080) buffer (50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0).[12] The antibody concentration is typically around 3 mg/mL.[12]

  • Activation of Antibody with SMCC Linker (Formation of Antibody-MCC):

    • Prepare a stock solution of SMCC in an organic solvent like DMA or DMSO.

    • Add a molar excess of the SMCC linker to the antibody solution. The exact molar ratio may need to be optimized.

    • Incubate the reaction for approximately 2 hours at room temperature.[12]

  • Conjugation with DM1:

    • Prepare a stock solution of DM1.

    • Add the DM1 solution to the Antibody-MCC mixture.

    • Incubate for an additional 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted SMCC-DM1 by adding an excess of a quenching agent like glycine.[12]

    • Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated SMCC-DM1 and other reagents.[12][13]

Protocol 2: In Vitro Plasma Stability Assay

This protocol is to assess the stability of the this compound ADC and measure payload loss in a plasma matrix.[6]

  • Plasma Preparation:

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

    • Centrifuge the plasma to remove any cryoprecipitates.[6]

  • Incubation:

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4).

    • Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.[6]

    • Prepare a control sample by diluting the ADC in PBS alone.[6]

    • Incubate all samples at 37°C.[6]

  • Time-Point Collection:

    • Collect aliquots from each sample at designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[6]

  • Sample Analysis:

    • Analyze the collected aliquots to determine the average DAR and quantify any free payload. Suitable analytical methods include Hydrophobic Interaction Chromatography (HIC)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

Visualizations

This compound Linkage and Instability Pathways cluster_0 Conjugation cluster_1 Instability Pathways Antibody_Lys Antibody-Lysine ADC Stable ADC (this compound) Antibody_Lys->ADC Conjugation (Amide Bond Formation) SMCC_DM1 SMCC-DM1 SMCC_DM1->ADC Deconjugated_Antibody Deconjugated Antibody ADC->Deconjugated_Antibody Retro-Michael Reaction (Payload Loss) Released_Payload Released SMCC-DM1 ADC->Released_Payload Hydrolyzed_ADC Hydrolyzed Stable ADC (Ring-Opened) ADC->Hydrolyzed_ADC Succinimide Ring Hydrolysis (Stabilization)

Caption: Chemical pathways of this compound conjugation and key instability routes.

Troubleshooting Workflow for ADC Instability start Start: ADC Shows Instability (e.g., DAR Loss) check_payload_loss Confirm Payload Loss (LC-MS Analysis) start->check_payload_loss payload_loss_confirmed Payload Loss Confirmed? check_payload_loss->payload_loss_confirmed implement_hydrolysis Implement Post-Conjugation Succinimide Ring Hydrolysis (pH 8.5-9.0) payload_loss_confirmed->implement_hydrolysis Yes check_assay_artifacts Investigate Assay Artifacts (e.g., in-source fragmentation) payload_loss_confirmed->check_assay_artifacts No re_evaluate_stability Re-evaluate ADC Stability implement_hydrolysis->re_evaluate_stability stability_improved Stability Improved? re_evaluate_stability->stability_improved end_success End: Stable ADC Achieved stability_improved->end_success Yes consider_alternatives Consider Alternative Linker Chemistries stability_improved->consider_alternatives No end_further_dev End: Further Development Needed consider_alternatives->end_further_dev

Caption: A logical workflow for troubleshooting this compound ADC instability issues.

References

Technical Support Center: Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling the inherent heterogeneity of lysine-conjugated Antibody-Drug Conjugates (ADCs) using SMCC-DM1. It includes troubleshooting for common experimental issues, answers to frequently asked questions, detailed analytical protocols, and key data summaries.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of your Lys-SMCC-DM1 ADC.

❓ Issue 1: My ADC preparation shows a high level of aggregation in Size Exclusion Chromatography (SEC). What are the potential causes and solutions?

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): The DM1 payload is hydrophobic. A higher average DAR increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][2]

  • Conjugation Process Stress: The chemical conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents (like DMA or DMSO for the SMCC-DM1), can induce conformational stress on the antibody.[2][3] This may expose normally buried hydrophobic regions, leading to aggregation.[1]

  • Suboptimal Formulation: An inappropriate buffer pH or low ionic strength can fail to stabilize the ADC.[2][3] If the formulation pH is near the antibody's isoelectric point (pI), solubility is reduced, which promotes aggregation.[3]

  • Storage and Handling: ADCs can be sensitive to physical stressors. Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress (e.g., vigorous vortexing) can all contribute to the formation of aggregates.[1][4]

Solutions:

  • Optimize Molar Ratio: Reduce the molar excess of the SMCC-DM1 linker-payload during the conjugation reaction to target a lower average DAR, typically between 3 and 4.[1][5]

  • Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to reduce protein unfolding.[1] Add the organic solvent containing the linker-payload slowly with gentle mixing to minimize denaturation.[1]

  • Screen Formulation Buffers: Use a buffer with a pH that ensures antibody stability (typically pH 6.0-8.0) and is not close to its pI. Screen different excipients (e.g., polysorbate, sucrose, arginine) that are known to reduce protein aggregation.[2]

  • Careful Handling: Store the purified ADC at recommended temperatures (2-8°C for short-term, ≤ -70°C for long-term). If freezing, aliquot the ADC to avoid multiple freeze-thaw cycles.[1][6] Use gentle mixing techniques like swirling or slow inversion instead of vigorous shaking.

❓ Issue 2: My Hydrophobic Interaction Chromatography (HIC) profile shows a very broad distribution or is inconsistent between batches.

Potential Causes:

  • Inherent Heterogeneity: Lysine (B10760008) conjugation is a stochastic process targeting the numerous solvent-accessible lysine residues (~90 on a typical IgG) on the antibody.[7][8][9] This naturally produces a heterogeneous mixture of species with varying DAR values (from 0 to 8+) and positional isomers, which results in a broad HIC profile.[10][11]

  • Inconsistent Reaction Parameters: Minor variations in reaction time, temperature, pH, or molar ratio of linker-payload between batches can significantly alter the final DAR distribution and, consequently, the HIC profile.[11]

  • Linker Instability/Side Reactions: The SMCC linker can undergo hydrolysis. If the maleimide (B117702) group of the linker-payload (MCC-DM1) reacts with a lysine but fails to react with DM1, or if other side reactions occur, it can create additional charge and hydrophobic variants.[11]

Solutions:

  • Strict Process Control: Precisely control all conjugation parameters: reagent concentrations, buffer pH, temperature, reaction time, and mixing speed. Document these parameters meticulously for each batch to ensure reproducibility.[11]

  • Purification of Intermediates: For two-step conjugations, ensure the removal of excess SMCC linker after the first step before adding DM1. This minimizes the formation of linker-related byproducts.[11]

  • Analytical Consistency: Use the same HIC column, mobile phases, and gradient for all analyses. Column aging can affect retention times, so monitor performance with a standard.

  • Accept Heterogeneity: Recognize that a degree of heterogeneity is unavoidable with this conjugation chemistry. The goal is to achieve a consistent pattern of heterogeneity from batch to batch, not to eliminate it entirely.

❓ Issue 3: I am detecting a significant amount of unconjugated antibody (DAR 0) and/or free DM1 in my final product.

Potential Causes:

  • Insufficient Linker-Payload: The molar ratio of SMCC-DM1 to the antibody was too low to achieve the desired level of conjugation.

  • Inefficient Purification: The purification method (e.g., SEC, TFF) was not effective at removing small molecules like the unconjugated linker-payload or free DM1.

  • Linker Instability: The linker may be unstable under certain buffer or storage conditions, leading to the release of the DM1 payload over time.

Solutions:

  • Optimize Molar Ratio: Empirically determine the optimal molar excess of SMCC-DM1 needed to minimize the DAR 0 peak while avoiding over-conjugation and subsequent aggregation.

  • Refine Purification Strategy: Use a multi-step purification process. For example, a desalting or tangential flow filtration (TFF) step immediately after quenching the reaction can efficiently remove the majority of small molecule impurities.

  • Perform Stability Studies: Analyze the stability of the purified ADC in its final formulation buffer over time at different temperatures to assess linker stability.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of heterogeneity in this compound conjugates? The primary cause is the conjugation chemistry itself. A typical IgG antibody has approximately 90 lysine residues, and many are solvent-accessible.[7][13] The SMCC linker reacts non-specifically with the primary amines of these lysine residues. This results in a stochastic distribution of DM1 payloads across the antibody surface, creating a complex mixture of molecules that differ in both the number of conjugated drugs (DAR) and the specific lysine residues they are attached to (positional isomers).[9][11]

Q2: How does this heterogeneity impact the ADC's performance? Heterogeneity can affect multiple critical quality attributes (CQAs) of the ADC:

  • Efficacy: Species with low DAR may have reduced potency, while the unconjugated antibody (DAR 0) can compete with the ADC for binding to the target antigen, further reducing efficacy.[5][14]

  • Safety & Pharmacokinetics (PK): Species with very high DAR are often more hydrophobic, leading to faster clearance from circulation (poor PK), primarily through the liver, and potentially increased off-target toxicity.[1][5]

  • Stability: High DAR species have a greater tendency to aggregate, which can reduce shelf-life and potentially induce an immunogenic response.[2][6]

Q3: What is a typical average DAR for a this compound ADC, and why? The most well-known example, ado-trastuzumab emtansine (Kadcyla®), has an average DAR of approximately 3.5.[5][11][15] This value is considered a good balance, providing sufficient potency while minimizing the negative impacts of high DAR species, such as rapid clearance and aggregation.[5] Preclinical studies suggest that ADCs with an average DAR between 2 and 6 have a better therapeutic index than those with very high DARs (e.g., 9-10).[5]

Q4: Which analytical technique is best for determining the DAR distribution? Hydrophobic Interaction Chromatography (HIC) is the gold standard for analyzing the DAR distribution of lysine-conjugated ADCs under non-denaturing conditions.[16][17] As more hydrophobic DM1 molecules are attached to the antibody, the ADC is retained more strongly on the HIC column. This allows for the separation and relative quantification of species with different numbers of drugs (DAR 0, DAR 1, DAR 2, etc.).[18]

Q5: Can I use Mass Spectrometry to determine the average DAR? Yes, intact mass analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful orthogonal technique.[8][15] After deconvolution of the mass spectrum, you can identify peaks corresponding to the antibody with different numbers of attached DM1 molecules. The average DAR can be calculated from the relative abundance of these peaks. This method provides a direct measurement of mass, confirming the identity of each species in the HIC profile.[15][19]

Quantitative Data Summary

Table 1: Typical DAR Distribution and Aggregate Levels for this compound Conjugates Data is representative and can vary based on the specific antibody and precise conjugation conditions.

ParameterUnconjugated mAbThis compound ADCCause of Change
Average DAR 0~3.5Covalent attachment of SMCC-DM1
DAR Range N/A0 - 8Stochastic nature of lysine conjugation
% Monomer (by SEC) >98%>95%Increased hydrophobicity from DM1
% Aggregates (by SEC) <2%<5%Conjugation-induced stress and hydrophobicity
% DAR 0 Species 100%5 - 15%Incomplete conjugation reaction
% DAR 2 Species 0%15 - 25%Statistical distribution of conjugation
% DAR 4 Species 0%20 - 30%Statistical distribution of conjugation
% DAR 6+ Species 0%5 - 15%Statistical distribution of conjugation

Key Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Objective: To separate and quantify ADC species based on their drug load and determine the average DAR.

  • Materials:

    • HIC Column: e.g., TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[20][21]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol.[21]

    • HPLC System with UV Detector (monitoring at 280 nm).

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

    • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until the baseline is stable.

    • Injection: Inject 10-20 µL of the prepared ADC sample.

    • Chromatographic Separation: Apply a linear gradient to separate the species.

      • 0-1 min: 100% A

      • 1-21 min: Gradient from 0% B to 100% B (i.e., 100% A to 100% B)

      • 21-25 min: 100% B (column wash)

      • 25-30 min: 100% A (re-equilibration)

    • Data Analysis: Integrate the peak areas for each resolved species (DAR 0, DAR 1, DAR 2, etc.). The average DAR is calculated as the weighted average: Average DAR = Σ(% Area of Species * DAR of Species) / Σ(% Area of all Species)

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC-HPLC)

  • Objective: To quantify the percentage of high-molecular-weight (HMW) species or aggregates in the ADC sample.

  • Materials:

    • SEC Column: e.g., Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or similar.[22]

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[21]

    • HPLC System with UV Detector (monitoring at 280 nm).

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase. Also prepare the unconjugated antibody as a control.

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until the baseline is stable.

    • Injection: Inject 10-20 µL of the prepared sample.

    • Chromatographic Separation: Run the separation isocratically (with 100% mobile phase) for approximately 20-30 minutes. HMW species will elute first, followed by the monomer, and then any low-molecular-weight fragments.

    • Data Analysis: Integrate the peak areas corresponding to aggregates and the monomer. Calculate the percentage of aggregates: % Aggregates = (Area of Aggregate Peaks / Total Area of all Peaks) * 100

Visualizations

G cluster_synthesis Synthesis & Purification cluster_analysis Heterogeneity Characterization mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (pH 7.5-8.5, 4-25°C) mAb->conjugation smcc_dm1 SMCC-DM1 Linker-Payload smcc_dm1->conjugation quench Quench Reaction (e.g., Glycine) conjugation->quench crude_adc Crude ADC Mixture quench->crude_adc purification Purification (e.g., SEC or TFF) crude_adc->purification final_adc Purified this compound ADC purification->final_adc hic DAR Distribution (HIC-HPLC) final_adc->hic Analyze sec Aggregation (SEC-HPLC) final_adc->sec Analyze ms Intact Mass / Site ID (LC-MS) final_adc->ms Analyze potency Biological Activity (Cell-based Assay) final_adc->potency Analyze

Caption: Workflow for the synthesis and characterization of a this compound ADC.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start High Aggregation Observed in SEC cause1 High Average DAR? start->cause1 cause2 Harsh Reaction Conditions? start->cause2 cause3 Suboptimal Formulation? start->cause3 sol1 Reduce SMCC-DM1 Molar Ratio cause1->sol1 Yes sol2 Lower Temp & Slow Reagent Addition cause2->sol2 Yes sol3 Screen Buffers & Excipients cause3->sol3 Yes

Caption: Troubleshooting logic for addressing high levels of ADC aggregation.

G cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation mAb_Lys mAb-Lysine (-NH2) mAb_MCC mAb-MCC Intermediate (Amide Bond Formed) mAb_Lys->mAb_MCC SMCC SMCC Linker (NHS-Ester end) SMCC->mAb_MCC DM1 DM1 Payload (Thiol group) ADC Final ADC (Thioether Bond Formed) mAb_MCC->ADC Maleimide-Thiol Reaction DM1->ADC

Caption: Chemical pathway for this compound conjugation.

References

Technical Support Center: Optimizing Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Lys-SMCC-DM1 Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the therapeutic index of your ADCs by providing actionable insights and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a this compound ADC and how does it work?

A1: A this compound ADC is a type of targeted cancer therapy. It consists of three main components:

  • A monoclonal antibody (mAb) that specifically targets an antigen present on the surface of cancer cells.

  • A cytotoxic payload, DM1 (a maytansinoid derivative) , which is a potent microtubule inhibitor. Once inside the cell, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[1]

  • An SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker , which is a non-cleavable linker.[2] It connects the DM1 payload to lysine (B10760008) residues on the antibody.[3] The entire ADC is internalized by the target cancer cell. Subsequently, the antibody is degraded in the lysosome, releasing the active catabolite, this compound, which then exerts its cytotoxic effect.[4]

Q2: What are the primary factors limiting the therapeutic index of this compound ADCs?

A2: The therapeutic index of this compound ADCs is often limited by a combination of factors:

  • Off-target toxicity: This can be caused by the premature release of the DM1 payload in circulation due to linker instability or by non-specific uptake of the ADC by healthy cells, such as those in the liver and hematopoietic system.[5][6] Common toxicities associated with DM1-based ADCs include hepatotoxicity (liver damage) and thrombocytopenia (low platelet count).[7]

  • On-target, off-tumor toxicity: The target antigen may also be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in these non-cancerous cells.[5]

  • ADC aggregation: The DM1 payload is hydrophobic, and conjugating it to the antibody increases the overall hydrophobicity of the ADC. This can lead to aggregation, which can alter the pharmacokinetic properties, reduce efficacy, and potentially increase immunogenicity.[8][9]

  • Heterogeneity of the ADC: Traditional lysine conjugation results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.[10][11]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetics of an ADC.[11]

  • Low DAR: A low DAR may result in reduced potency, requiring higher doses to achieve the desired therapeutic effect.[12]

  • High DAR: While a higher DAR can increase potency in vitro, it often leads to faster clearance from circulation in vivo, increased aggregation due to higher hydrophobicity, and greater off-target toxicity.[12][13] Studies have shown that maytansinoid conjugates with a DAR between 2 and 6 generally have a better therapeutic index than those with a very high DAR (e.g., 9-10).[13] For many maytansinoid-based ADCs, a DAR in the range of 2 to 4 is often found to be optimal.[14]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High in vitro cytotoxicity in antigen-negative cells 1. Premature cleavage of the linker in the culture medium. 2. Non-specific uptake of the ADC. 3. Free DM1 payload in the ADC preparation.1. Assess Linker Stability: While SMCC is a non-cleavable linker, ensure the integrity of your ADC stock. Analyze for free DM1 using techniques like RP-HPLC. 2. Evaluate Non-Specific Uptake: Use a non-targeting isotype control ADC to determine the level of antigen-independent cytotoxicity. 3. Purify the ADC: Ensure that the final ADC preparation is highly purified to remove any unconjugated DM1.
High levels of ADC aggregation 1. Hydrophobicity of the DM1 payload. 2. Unfavorable buffer conditions (pH, ionic strength). 3. High protein concentration during conjugation or storage. 4. Use of organic co-solvents during conjugation.1. Optimize DAR: Aim for a lower average DAR (e.g., 2-4) to reduce overall hydrophobicity.[8] 2. Formulation Optimization: Screen different buffer formulations, pH, and excipients (e.g., polysorbates) to find conditions that minimize aggregation.[14] Avoid the isoelectric point (pI) of the antibody. 3. Lower Antibody Concentration: Perform conjugation at a lower antibody concentration if possible.[14] 4. Consider Hydrophilic Linkers: Explore the use of hydrophilic linkers (e.g., containing PEG or sulfonate groups) to counteract the hydrophobicity of DM1.[15] 5. Minimize Organic Solvents: If DMSO is required to dissolve the linker-payload, use the lowest effective concentration (ideally ≤5% v/v).[16] Consider using a water-soluble version of the linker, such as sulfo-SMCC.[16]
Batch-to-batch variability in DAR and in vitro potency 1. Inconsistent reaction conditions (temperature, pH, incubation time). 2. Inaccurate analytical methods for DAR determination. 3. Heterogeneity of lysine conjugation.1. Standardize Conjugation Protocol: Tightly control all reaction parameters.[14] 2. Use Orthogonal DAR Measurement Methods: Validate DAR measurements using at least two different techniques, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectrophotometry.[11][14] 3. Consider Site-Specific Conjugation: To generate a more homogeneous ADC with a defined DAR, explore site-specific conjugation technologies that target engineered cysteines or other specific sites on the antibody.[17]
Poor in vivo efficacy despite good in vitro potency 1. Rapid clearance of the ADC from circulation. 2. Low tumor penetration. 3. Instability of the ADC in vivo.1. Pharmacokinetic (PK) Studies: Conduct PK studies in relevant animal models to determine the clearance rate of the ADC. High DAR and aggregation can lead to faster clearance.[13] 2. Biodistribution Studies: Evaluate the accumulation of the ADC in the tumor versus normal tissues.[13] 3. Assess in vivo Linker Stability: Although SMCC is generally stable, some payload loss can occur.[4] Analyze plasma samples for free payload and ADC metabolites.
Significant in vivo toxicity (e.g., weight loss, elevated liver enzymes) 1. Dose is too high (exceeding the Maximum Tolerated Dose - MTD). 2. "On-target, off-tumor" toxicity due to antigen expression in vital organs. 3. Systemic payload release due to linker instability.1. Conduct a Dose-Ranging Study: Determine the MTD in a relevant animal model.[5] 2. Evaluate Target Expression in Normal Tissues: Use immunohistochemistry (IHC) to assess the expression of the target antigen in normal tissues of the animal model.[5] 3. Measure Free Payload in Plasma: Analyze plasma samples over time to quantify the level of prematurely released DM1.[5]

Data Summary Tables

Table 1: Comparison of Analytical Techniques for DAR Determination of SMCC-linked ADCs

Analytical Technique Principle Information Provided Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody, specific λ for drug) to calculate concentrations.Average DAR.Rapid, simple, and requires minimal sample.Does not provide information on DAR distribution; less accurate than other methods.[18]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Each conjugated payload increases hydrophobicity.Average DAR and distribution of different drug-loaded species (DAR 0, 2, 4, etc.).High resolution, provides information on heterogeneity.Can be complex to develop the method; requires a stable ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC components (e.g., light and heavy chains after reduction) and measures their mass.Precise average DAR, distribution of drug-loaded species, and confirmation of conjugation sites.Highly accurate and provides detailed structural information.Requires sample preparation (e.g., reduction and/or digestion); can be destructive to the sample.

Table 2: Impact of DAR on In Vivo Properties of Maytansinoid ADCs

Average DAR Pharmacokinetics (Clearance) In Vivo Efficacy Tolerability Therapeutic Index
~2-6 Comparable, slower clearance.[13]Generally effective.[13]Better tolerated.[13]Optimal [13]
~9-10 Rapid clearance, high accumulation in the liver.[13]Decreased efficacy, likely due to faster clearance.[13]Poorer tolerability.[13]Reduced [13]

Experimental Protocols & Methodologies

Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry

Objective: To estimate the average number of DM1 molecules conjugated per antibody using absorbance measurements.

Materials:

  • This compound ADC sample

  • Unconjugated antibody (for reference)

  • Free linker-payload (SMCC-DM1) (for reference)

  • Appropriate buffer (e.g., PBS)

  • UV-Vis Spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free SMCC-DM1 at both 280 nm and the wavelength of maximum absorbance for DM1 (e.g., ~252 nm).

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer. Ensure the concentration is within the linear range of the spectrophotometer.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of DM1 (Aλmax).

  • Calculation:

    • Use the following equations (or similar, based on established methods) to calculate the concentrations of the antibody and the drug, and subsequently the DAR. This requires solving a system of two linear equations, accounting for the contribution of both the antibody and the drug to the absorbance at both wavelengths.

    • The average DAR is then calculated as: DAR = [Concentration of Drug] / [Concentration of Antibody]

Protocol 2: In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.[1]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and free DM1 payload

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like DM1).[19]

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the untreated control cells (100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the this compound ADC in an immunocompromised mouse model bearing human tumor xenografts.[1]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive human cancer cell line

  • Matrigel (or similar)

  • This compound ADC, vehicle control, and relevant control antibodies

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the antigen-positive cancer cells (typically mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, unconjugated antibody).

  • Treatment Administration:

    • Administer the ADC and controls via the appropriate route (e.g., intravenous injection) according to the planned dosing schedule.

  • Monitoring:

    • Measure tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the ADC-treated groups to the vehicle control group.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Cell_Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lys_SMCC_DM1 This compound (Active Catabolite) Lysosome->Lys_SMCC_DM1 4. Antibody Degradation & Payload Release Microtubules Microtubule Disruption Lys_SMCC_DM1->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for a this compound ADC.

Troubleshooting_Logic Start Poor Therapeutic Index Check_Toxicity High In Vivo Toxicity? Start->Check_Toxicity Check_Efficacy Low In Vivo Efficacy? Start->Check_Efficacy Check_Off_Target Evaluate Off-Target vs. On-Target Off-Tumor Check_Toxicity->Check_Off_Target Yes End Improved Therapeutic Index Check_Toxicity->End No Check_PK Analyze Pharmacokinetics (Clearance, Distribution) Check_Efficacy->Check_PK Yes Check_ADC_Quality Assess ADC Quality (DAR, Aggregation) Check_Efficacy->Check_ADC_Quality Yes Check_Efficacy->End No Tox_Yes Yes Optimize_Dose Optimize Dose (MTD Study) Check_Off_Target->Optimize_Dose Check_Normal_Tissue_Exp Check Antigen Expression in Normal Tissues Check_Off_Target->Check_Normal_Tissue_Exp Optimize_Dose->End Check_Normal_Tissue_Exp->End Eff_Yes Yes Improve_PK Modify ADC to Improve PK (e.g., lower DAR, hydrophilic linker) Check_PK->Improve_PK Improve_Quality Optimize Conjugation & Formulation Check_ADC_Quality->Improve_Quality Improve_PK->End Improve_Quality->End

Caption: Logical workflow for troubleshooting a poor therapeutic index.

References

Technical Support Center: Lys-SMCC-DM1 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Lys-SMCC-DM1, the active catabolite of the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the key cytotoxic catabolite of the antibody-drug conjugate, Trastuzumab Emtansine (T-DM1).[1][2] T-DM1 is designed to selectively target cancer cells that overexpress Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] The process begins when T-DM1 binds to the HER2 receptor on the cancer cell surface.[2] Following binding, the entire T-DM1-HER2 complex is internalized by the cell through receptor-mediated endocytosis and trafficked into lysosomes.[2][5] Inside the acidic environment of the lysosomes, the trastuzumab antibody portion of the ADC is proteolytically degraded, releasing the DM1 payload attached to the linker and a lysine (B10760008) residue—forming this compound.[2][6] This active catabolite then enters the cytoplasm where it binds to tubulin, inhibiting microtubule polymerization.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately causing apoptotic cell death.[2]

Q2: My HER2-positive cells are showing reduced sensitivity to T-DM1. What are the primary resistance mechanisms I should investigate?

A2: Resistance to T-DM1, and by extension its active catabolite this compound, is a multifactorial issue. Most acquired resistance mechanisms relate to dysfunctional intracellular metabolism and processing of the ADC.[4] Key areas to investigate include:

  • Impaired ADC Processing and Trafficking: This is a major category of resistance. Efficient transport to the lysosome is crucial for the release of this compound.[9][10] Alterations in this pathway, such as inefficient internalization of the HER2-T-DM1 complex, enhanced recycling of the receptor back to the cell surface, or impaired lysosomal degradation, can significantly reduce the concentration of active payload in the cytoplasm.[11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1/P-glycoprotein) or ABCC1, can actively pump DM1 or its catabolites out of the cell, preventing it from reaching its microtubule target.[11][12][13][14]

  • Reduced HER2 Expression or Altered Signaling: A decrease in HER2 receptor density on the cell surface can lead to reduced T-DM1 binding and internalization.[4][15] Additionally, shedding of the HER2 extracellular domain or mutations in downstream signaling pathways like PI3K/AKT can sometimes contribute to resistance, though the cytotoxic effect of DM1 is often considered the pre-eminent mechanism of action.[4]

  • Lysosomal Dysfunction: Resistance can arise from impaired lysosomal function.[6] This may include changes in lysosomal pH that reduce the activity of proteolytic enzymes responsible for degrading the antibody and releasing the payload.[6]

  • Alterations in Tubulin: Although less common, mutations in β-tubulin or changes in the expression of different tubulin isoforms can potentially reduce the binding affinity of DM1, rendering the payload less effective.[6][16][17]

Q3: How can I determine if drug efflux is the cause of resistance in my cell line?

A3: To investigate the role of drug efflux pumps, you can perform a combination of experiments. First, assess the expression levels of key ABC transporters like MDR1 (P-glycoprotein) and ABCC1 at both the mRNA (qRT-PCR) and protein (Western Blot or flow cytometry) levels in your resistant cells compared to the parental, sensitive cells.[13] Functionally, you can perform a cytotoxicity assay where you co-administer T-DM1 with a known inhibitor of the suspected efflux pump (e.g., verapamil (B1683045) or tariquidar (B1662512) for MDR1). A significant restoration of sensitivity to T-DM1 in the presence of the inhibitor strongly suggests that drug efflux is a contributing mechanism of resistance.[3]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
High IC50 for T-DM1, but cells remain sensitive to free DM1. 1. Impaired ADC Internalization/Trafficking: The ADC is not reaching the lysosome effectively.[11] 2. Lysosomal Dysfunction: The antibody is not being degraded to release this compound.[6]1. Internalization Assay: Use a fluorescently labeled T-DM1 (e.g., DyLight 488) and perform immunofluorescence microscopy or flow cytometry to quantify uptake in resistant vs. parental cells.[6] 2. Lysosomal Co-localization Assay: Co-stain cells with fluorescently labeled T-DM1 and a lysosomal marker (e.g., LysoTracker Red). Reduced co-localization in resistant cells points to a trafficking defect.[6] (See Protocol 1). 3. Lysosomal pH Measurement: Use a ratiometric pH-sensitive dye (e.g., LysoSensor) to check for alterations in lysosomal acidity.[6]
Cells show cross-resistance to T-DM1 and other microtubule-targeting agents (e.g., taxanes, vinca (B1221190) alkaloids). 1. Increased Drug Efflux: Overexpression of broad-spectrum ABC transporters like MDR1.[14][16] 2. Tubulin Alterations: Mutations in tubulin genes or changes in isoform expression that affect drug binding.[16][17]1. Efflux Pump Expression/Function: Check protein levels of MDR1/ABCC1. Test for reversal of resistance using specific inhibitors in a cytotoxicity assay.[3][13] 2. Tubulin Sequencing: Sequence β-tubulin genes in resistant clones to identify potential mutations.[6] 3. Microtubule Polymerization Assay: Assess the ability of DM1 to inhibit tubulin polymerization in cell lysates from both parental and resistant lines.[18]
Reduced T-DM1 efficacy accompanied by decreased HER2 signal in Western Blot or flow cytometry. Loss or Downregulation of HER2 Antigen: Reduced surface receptor levels lead to decreased ADC binding and subsequent internalization.[4][12]1. Confirm HER2 Levels: Quantify surface HER2 expression using flow cytometry with a non-competing HER2 antibody. Analyze total HER2 protein by Western Blot and gene amplification by FISH or qPCR.[18] 2. Evaluate HER2 Shedding: Measure levels of the shed HER2 extracellular domain (ECD) in the cell culture supernatant using an ELISA kit.
T-DM1 internalizes and co-localizes with lysosomes, but cytotoxicity is still low. 1. Inefficient Payload Release/Escape: The this compound catabolite may not be efficiently released from the lysosome into the cytoplasm. Loss of a lysosomal transporter like SLC46A3 could be involved.[3][19] 2. Activation of Pro-survival Pathways: Upregulation of anti-apoptotic signaling (e.g., PI3K/AKT pathway) may counteract the cytotoxic effect of DM1.[4]1. Quantify Intracellular DM1: Use mass spectrometry (LC-MS/MS) to measure the levels of this compound in cell lysates after T-DM1 treatment. 2. Assess Lysosomal Transporters: Check the expression of SLC46A3 via qRT-PCR.[3] 3. Pathway Analysis: Perform Western blot for key pro-survival proteins like p-AKT. Test for synergy by co-treating with a relevant pathway inhibitor (e.g., a PI3K inhibitor).[3]
Quantitative Data Summary

The following table summarizes example data from studies on T-DM1 resistant cell lines, demonstrating the fold-change in IC50 values.

Cell LineADCIC50 Parental (nM)IC50 Resistant (nM)Fold ResistancePotential Mechanism
KPL-4T-DM1~5>5,000~1,000Decreased HER2, Upregulation of MDR1[12][20]
BT-474M1T-DM1~2~100~50Loss of SLC46A3, PTEN deficiency[3]
NCI-N87T-DM1~10~250~25Upregulation of ABCG2[14]
361TM-ADC~0.1~25~250Upregulation of ABCC1[13][20]
JIMT-1TM-ADC~1~16~16Decreased HER2[13]

*TM-ADC is a trastuzumab-maytansinoid ADC similar to T-DM1.

Key Experimental Protocols

Protocol 1: Immunofluorescence Assay for T-DM1 Internalization and Lysosomal Co-localization

This protocol allows for the visualization of ADC uptake and its trafficking to the lysosomal compartment.

Materials:

  • Parental and suspected resistant cells

  • Glass coverslips in a 24-well plate

  • Complete culture medium

  • T-DM1

  • Primary antibody against a lysosomal membrane protein (e.g., LAMP1)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-human for T-DM1, Alexa Fluor 594 anti-rabbit for LAMP1)

  • LysoTracker Red DND-99 (alternative to LAMP1 antibody)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • 5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • DAPI (for nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed parental and resistant cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • ADC Treatment (Pulse): Treat the cells with 10 µg/mL T-DM1 in complete medium for 1 hour at 37°C to allow for internalization.

  • Chase Period: Wash the cells three times with cold PBS to remove unbound ADC. Add fresh, pre-warmed complete medium and incubate for various time points (e.g., 2, 6, 24 hours) to follow the intracellular trafficking of the ADC. This is the "chase" period.

  • Fixation: After the chase period, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (if using LAMP1 antibody): Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation (for LAMP1): Incubate with anti-LAMP1 antibody diluted in blocking buffer overnight at 4°C. If using LysoTracker, skip to step 9 and follow manufacturer's instructions (staining is typically done on live cells before fixation).

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (one to detect T-DM1's human IgG backbone, one to detect the LAMP1 primary antibody) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash final three times with PBS. Mount the coverslips onto microscope slides using mounting medium. Image using a fluorescence or confocal microscope.

  • Analysis: Assess the green channel (T-DM1) and the red channel (lysosomes). Quantify the degree of overlap (co-localization, appearing as yellow/orange) between the two signals in both parental and resistant cells using image analysis software (e.g., ImageJ with a co-localization plugin). Reduced co-localization in resistant cells suggests a trafficking defect.

Visualizations

ADC Mechanism and Resistance Pathways

ADC_Resistance cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_trafficking Intracellular Trafficking cluster_legend Legend TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 1. Binding p95HER2 p95HER2 (Shed) HER2->p95HER2 R_Shed 6b. HER2 Shedding MT Microtubules Apoptosis Apoptosis MT->Apoptosis Leads to LysDM1 This compound LysDM1->MT 5. Inhibit Polymerization Efflux MDR1/ABC Efflux Pump LysDM1->Efflux 6c. Efflux Complex HER2-T-DM1 Complex Endosome Early Endosome Complex->Endosome 2. Internalization Endosome->HER2 6a. Recycling Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->LysDM1 4. Degradation & Payload Release R_Internal Impaired Internalization R_Internal->Complex R_Traffick Impaired Trafficking R_Traffick->Endosome R_Lyso Lysosomal Dysfunction R_Lyso->Lysosome key1 Normal Pathway key2 Resistance Mechanism

Caption: Mechanism of T-DM1 action and key points of potential resistance.

Experimental Workflow for Investigating Resistance

Workflow cluster_q1 Question 1: Is the payload target the problem? cluster_q2 Question 2: Is ADC processing impaired? cluster_q3 Question 3: Is the payload being effluxed? cluster_mech Identified Mechanism start Observation: Reduced T-DM1 Sensitivity (High IC50) q1 Test sensitivity to free DM1 and other tubulin agents start->q1 res1_sens Sensitive to free DM1 q1->res1_sens Yes res1_res Resistant to free DM1 q1->res1_res No q2 Assess ADC binding, internalization, and lysosomal co-localization res1_sens->q2 mech1 Mechanism: Tubulin Alteration or Broad Drug Resistance res1_res->mech1 res2_impaired Impaired binding, internalization, or trafficking q2->res2_impaired Yes q2->res2_impaired res2_ok Processing is normal q2->res2_ok No q2->res2_ok mech2 Mechanism: Reduced HER2 levels or Trafficking Defect res2_impaired->mech2 q3 Check ABC transporter (MDR1, ABCC1) expression & test with inhibitors res2_ok->q3 res3_efflux High expression & reversal with inhibitors q3->res3_efflux Yes q3->res3_efflux res3_no_efflux Low expression or no reversal q3->res3_no_efflux No q3->res3_no_efflux mech3 Mechanism: Drug Efflux res3_efflux->mech3 mech4 Mechanism: Lysosomal Dysfunction or Impaired Payload Escape res3_no_efflux->mech4

Caption: A logical workflow for troubleshooting T-DM1 resistance in cancer cells.

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the production of antibody-drug conjugates (ADCs). Our goal is to help you minimize lot-to-lot variability and ensure the consistent production of high-quality ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of lot-to-lot variability in ADC production?

A1: Lot-to-lot variability in ADC production can arise from multiple factors throughout the manufacturing process. Key sources include:

  • Raw Material Inconsistency: Variations in the quality of the monoclonal antibody (mAb), such as purity, aggregation levels, and post-translational modifications, can significantly impact the final ADC product.[1] Similarly, the purity and stability of the linker-payload can affect conjugation efficiency and introduce impurities.[2]

  • Process Parameters: Inconsistent control over critical process parameters (CPPs) during conjugation, such as temperature, pH, reaction time, and mixing rates, can lead to variable drug-to-antibody ratios (DAR) and impurity profiles.[3][4]

  • Conjugation Chemistry: The inherent nature of the conjugation chemistry can contribute to variability. For instance, traditional random conjugation methods (e.g., to lysine (B10760008) residues) can result in a heterogeneous mixture of ADC species with different DARs and conjugation sites.[5][6]

  • Purification Process: Inefficiencies or inconsistencies in the purification steps can lead to varying levels of residual free drug, aggregates, and other process-related impurities in the final product.[7]

  • Analytical Method Variability: Variations in the execution and interpretation of analytical methods used for in-process control and final product release can also contribute to perceived lot-to-lot differences.

Q2: What is a typical acceptable range for the Drug-to-Antibody Ratio (DAR), and how does it impact the ADC?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that directly influences the efficacy and safety of an ADC.[8][9] While the optimal DAR is specific to each ADC, a generally accepted range for many ADCs in clinical development is between 2 and 4.[10][11] However, some newer ADCs have been developed with higher DARs, such as Enhertu with a DAR of approximately 8.

The impact of DAR is significant:

  • Low DAR: May result in reduced potency, rendering the ADC less effective.[10]

  • High DAR: Can lead to issues such as aggregation, increased hydrophobicity, and faster clearance from circulation, which can negatively affect pharmacokinetics and increase toxicity.[6][10][11]

Recent advancements in linker technology are enabling the development of effective high-DAR ADCs by improving their stability and pharmacokinetic profiles.[12]

Q3: How does site-specific conjugation compare to random conjugation in reducing variability?

A3: Site-specific conjugation offers significant advantages over random conjugation in reducing lot-to-lot variability by producing a more homogeneous ADC product.[5][]

  • Random Conjugation (e.g., Lysine or reduced Cysteine): This method results in a heterogeneous mixture of ADC species with a broad distribution of DAR values and various conjugation sites across the antibody.[5] This heterogeneity can complicate manufacturing, quality control, and may lead to inconsistent pharmacological properties.[5][6]

  • Site-Specific Conjugation (e.g., Engineered Cysteines, Enzymatic Tags): This approach allows for precise control over the location and number of conjugated drugs, resulting in a well-defined product with a uniform DAR.[5][] This improved homogeneity enhances batch-to-batch consistency, simplifies analytical characterization, and can lead to a better therapeutic index.[][14]

While site-specific methods require more upfront development, such as protein engineering, they can significantly de-risk downstream manufacturing and improve product quality.[5]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation

A lower-than-expected DAR is a common issue indicating an inefficient conjugation reaction.[15] The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Steps & Recommended Actions

Potential Cause Recommended Action
Incomplete Antibody Reduction (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. Verify the number of free thiols per antibody before conjugation using Ellman's Assay.[15]
Suboptimal Reaction Buffer pH Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point to prevent aggregation.[16]
Linker-Payload Instability/Hydrolysis Use fresh, high-quality linker-payload. Protect reactive groups (e.g., maleimide) from hydrolysis by controlling moisture and pH.[15]
Insufficient Molar Excess of Linker-Payload Increase the molar ratio of the linker-payload to the antibody to drive the reaction to completion. Perform titration studies to determine the optimal ratio for the target DAR.[15]
Poor Solubility of Linker-Payload Increase the amount of co-solvent (e.g., DMSO) to improve the solubility of the linker-payload. However, be cautious as high concentrations of organic solvents can promote antibody aggregation.[15][16]

Logical Troubleshooting Flow for Low DAR

Low_DAR_Troubleshooting start Low DAR Observed check_reduction Is this a Cysteine Conjugation? start->check_reduction verify_thiols Verify Free Thiols (Ellman's Assay) check_reduction->verify_thiols Yes check_reagents Check Reagent Quality & Molar Ratios check_reduction->check_reagents No optimize_reduction Optimize Reduction (Agent Conc., Time, Temp) verify_thiols->optimize_reduction Low Free Thiols verify_thiols->check_reagents Sufficient Free Thiols optimize_reduction->verify_thiols increase_ratio Increase Linker-Payload Molar Ratio check_reagents->increase_ratio Ratio Too Low check_solubility Check Linker-Payload Solubility check_reagents->check_solubility Ratio OK end_point DAR within Specification increase_ratio->end_point optimize_cosolvent Optimize Co-solvent Concentration check_solubility->optimize_cosolvent Poor Solubility check_buffer Check Reaction Buffer (pH, Composition) check_solubility->check_buffer Good Solubility optimize_cosolvent->end_point adjust_ph Adjust pH check_buffer->adjust_ph Suboptimal pH check_buffer->end_point pH OK adjust_ph->end_point

Troubleshooting flowchart for low DAR.
Issue 2: High Levels of Aggregation in the Final ADC Product

Aggregation is a critical issue that can reduce yield, affect pharmacokinetics, and potentially cause immunogenicity.[17][18]

Troubleshooting Steps & Recommended Actions

Potential Cause Recommended Action
Hydrophobicity of Payload/High DAR The conjugation of hydrophobic payloads increases the tendency for aggregation.[17][18] Consider using more hydrophilic linkers (e.g., PEG-based) or optimizing for a lower DAR.
Unfavorable Buffer Conditions Ensure the buffer pH is not close to the ADC's isoelectric point.[18] Screen for stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or surfactants (polysorbate 20/80).[19]
Presence of Organic Co-solvents Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. Add the linker-payload solution slowly with gentle mixing to avoid localized high concentrations.[16]
Process-Induced Stress Avoid high shear forces during mixing and purification steps. For example, use gentle mixing methods and optimize tangential flow filtration (TFF) parameters.[2] Consider immobilization on a solid support during conjugation to physically separate the antibodies.[18]
Poor Quality of Starting mAb Ensure the starting antibody material is highly pure and monomeric, with low levels of pre-existing aggregates, as these can act as seeds for further aggregation.[16]

Relationship between Causes and Mitigation Strategies for Aggregation

Aggregation_Mitigation cluster_causes Primary Causes of Aggregation cluster_solutions Mitigation Strategies hydrophobicity High Hydrophobicity (Payload/High DAR) linker_dar Use Hydrophilic Linkers Optimize DAR hydrophobicity->linker_dar buffer Unfavorable Buffer (pH near pI) excipients Screen for Stabilizing Excipients & Optimize pH buffer->excipients cosolvent Organic Co-solvents solvent_control Minimize Co-solvent & Control Addition Rate cosolvent->solvent_control stress Process-Induced Stress process_control Gentle Mixing Solid-Phase Conjugation stress->process_control mab_quality Poor mAb Quality raw_material Use High-Purity, Monomeric mAb mab_quality->raw_material

Mapping causes of aggregation to mitigation strategies.

Quantitative Data Summary

Table 1: Typical Critical Quality Attributes (CQAs) and Their Acceptable Limits for ADCs

Critical Quality Attribute (CQA)Typical Acceptable Range/LimitRationale for Control
Average Drug-to-Antibody Ratio (DAR) 2 - 4 (traditional), up to 8 (newer ADCs)Directly impacts efficacy and safety. Low DAR reduces potency, while high DAR can increase toxicity and clearance.[10][11]
DAR Distribution Batch-to-batch consistency is criticalDifferent DAR species can have varied efficacy, toxicity, and pharmacokinetic profiles.[8]
Aggregates and Fragments Typically <5% aggregates, <1% fragmentsPotential impact on immunogenicity, potency, and safety.[2][8]
Free Drug-Related Impurities e.g., < 0.15%Excess unconjugated payload can lead to systemic toxicity without contributing to efficacy.[8][20]
Residual Solvents Conforms to ICH Q3C limitsOrganic solvents used in the conjugation process must be removed to acceptable levels to ensure patient safety.[8]

Key Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[15][21]

Methodology:

  • Column and Buffers:

    • Column: A suitable HIC column (e.g., Butyl-NPR, Phenyl-5PW).[15][22]

    • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.[22]

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol (v/v).[22]

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the sample using a decreasing salt gradient (e.g., linear gradient from 100% A to 100% B over 50 minutes).[22]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify peaks corresponding to different DAR species (unconjugated mAb elutes first, followed by species with increasing DAR, which are more hydrophobic and elute later at lower salt concentrations).[15][23]

    • Calculate the weighted average DAR based on the peak area of each species.

Protocol 2: Quantification of Free Thiols by Ellman's Assay

Objective: To quantify the number of free sulfhydryl groups on the antibody after reduction, prior to cysteine-based conjugation.[15][24]

Methodology:

  • Reagents:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.[24]

    • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.[24]

    • Standard: Cysteine hydrochloride monohydrate for generating a standard curve.[24]

  • Standard Curve Preparation:

    • Prepare a series of cysteine standards of known concentrations by serial dilution in the Reaction Buffer.[24]

  • Sample Preparation:

    • Prepare the reduced antibody sample at a known concentration in the Reaction Buffer.

    • Prepare a blank using only the Reaction Buffer.

  • Assay Procedure:

    • To both standards and the antibody sample, add a defined volume of the DTNB solution (e.g., 50 µL).[24]

    • Incubate at room temperature for 15 minutes.[24]

    • Measure the absorbance at 412 nm using a spectrophotometer, zeroed on the blank.[24]

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of free thiols in the antibody sample from the standard curve. The number of moles of thiol per mole of antibody can then be calculated.

Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.[15][25]

Methodology:

  • Column and Mobile Phase:

    • Column: An SEC column suitable for the size of the antibody (e.g., TSKgel G3000SWXL, Agilent AdvanceBio SEC).[12][26]

    • Mobile Phase: A non-denaturing buffer such as phosphate-buffered saline (PBS) or 100 mM phosphoric acid buffer with 150 mM sodium chloride.[15][25] For ADCs prone to hydrophobic interactions, the addition of a small amount of organic solvent (e.g., acetonitrile) may be necessary to improve peak shape.[25]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate and run the column isocratically with the mobile phase.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Inject the ADC sample.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Monitor the elution profile. Aggregates will elute first, followed by the ADC monomer, and then any fragments.[15]

    • Integrate the peak areas to determine the relative percentage of each species.

Quality by Design (QbD) in ADC Production

A Quality by Design (QbD) approach is a systematic and proactive strategy to ensure consistent product quality.[27][28] It involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) that impact them.[28][29] By understanding the relationship between CPPs and CQAs, a "design space" can be established, which is the range of process parameters that have been demonstrated to provide assurance of quality.[28]

QbD_Framework TPP Target Product Profile (TPP) (Desired Product Attributes) QTPP Quality Target Product Profile (QTPP) (Summary of Quality Characteristics) TPP->QTPP CQA Identify Critical Quality Attributes (CQAs) (e.g., DAR, Aggregates, Purity) QTPP->CQA CPP Link to Critical Process Parameters (CPPs) (e.g., Temp, pH, Molar Ratio) CQA->CPP DesignSpace Establish Design Space (Operating Ranges for CPPs) CPP->DesignSpace ControlStrategy Implement Control Strategy (Monitoring & Control of CPPs) DesignSpace->ControlStrategy Product Consistent, High-Quality ADC ControlStrategy->Product

Quality by Design (QbD) workflow for ADC production.

References

Validation & Comparative

A Comparative Analysis of Lys-SMCC-DM1 and Other Leading ADC Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers in the oncology space, the selection of a cytotoxic payload is a pivotal decision in the design of an effective Antibody-Drug Conjugate (ADC). The payload's intrinsic properties, such as its mechanism of action, potency, and cell permeability, profoundly influence the ADC's overall efficacy, safety profile, and therapeutic window. This guide provides an objective comparison of Lys-SMCC-DM1, the active metabolite of trastuzumab emtansine (Kadcyla®), with other prominent payloads including monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and deruxtecan (B607063) (DXd), supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent microtubule inhibitor derived from maytansine.[1][2] It is delivered via a non-cleavable SMCC linker, which means the payload is released after the entire ADC is internalized and the antibody component is degraded in the lysosome.[][4] This results in the active metabolite, lysine-SMCC-DM1, which has low membrane permeability and consequently, a limited ability to diffuse out of the target cell to kill neighboring antigen-negative cells—a phenomenon known as the bystander effect.[][5]

In contrast, payloads like MMAE and the topoisomerase I inhibitor deruxtecan are typically attached via cleavable linkers.[][7] Upon cleavage within the tumor microenvironment or inside the cell, these payloads are released in their native, membrane-permeable form.[][8] This high permeability allows them to exert a powerful bystander effect, which can be crucial for treating heterogeneous tumors where antigen expression is varied.[9][10] MMAF, a derivative of MMAE, is an interesting case; it is attached via a cleavable linker but possesses a charged group that restricts its membrane permeability, thus limiting its bystander effect, similar to DM1.[9][11][12]

Data Presentation: A Quantitative Comparison

The following tables summarize the key characteristics and performance data of these payloads, compiled from various preclinical studies. It is important to note that direct head-to-head comparisons can be challenging as values are highly dependent on the specific ADC construct, target antigen, cell line, and experimental conditions.

Table 1: General Properties and Mechanisms of ADC Payloads

FeatureThis compoundMMAEMMAFDeruxtecan (DXd)
Mechanism of Action Microtubule Inhibitor[1][]Microtubule Inhibitor[11][12]Microtubule Inhibitor[11][12]Topoisomerase I Inhibitor[7][13]
Typical Linker Type Non-cleavable (e.g., SMCC)[][4]Cleavable (e.g., vc)[][14]Cleavable (e.g., mc)[9][15]Cleavable (e.g., GGFG)[16][]
Membrane Permeability Low[][18]High[][9]Low[9][12]High[7][8]
Bystander Effect Minimal / None[5]Potent[][9]Minimal / None[][9]Potent[8][]

Table 2: Comparative In Vitro Cytotoxicity of ADC Payloads

IC50 values represent the concentration of the payload required to inhibit the growth of 50% of cancer cells in vitro. Lower values indicate higher potency.

PayloadCell LineTarget AntigenIC50 (nM)
This compound KPL-4 (Breast Cancer)HER224.8[18]
MDA-MB-468 (Breast Cancer)HER2-negative40.5[18]
MMAE HepG2 (Liver Cancer)N/A (P-gp high)~10-20[19]
N87 (Gastric Cancer)N/A (P-gp low)~1-5[19]
SK-BR-3 (Breast Cancer)HER20.29 (as ADC)[14]
Deruxtecan (DXd) KPL-4 (Breast Cancer)HER2Reported to be 10x more potent than SN-38[16]
NCI-N87 (Gastric Cancer)HER2Potent activity demonstrated in T-DXd studies[20]

Note: IC50 values can vary significantly between studies. This table provides a general comparison based on available data.

Table 3: Overview of Preclinical In Vivo Efficacy

Tumor Growth Inhibition (TGI) is a common metric for evaluating in vivo efficacy in xenograft models.

ADC PlatformXenograft ModelKey Finding
T-DM1 (this compound) NCI-N87 (High HER2)Significant tumor growth inhibition observed.[20][21]
MMAE-based ADCs A549 Lung Cancer XenograftEffectively inhibited tumor growth and promoted apoptosis.[22]
Mixed-model tumorsADCs with permeable payloads (like MMAE) showed necrosis in both antigen-positive and negative cells.[10]
T-DXd (Deruxtecan) HER2-low modelsDemonstrated significant efficacy, partly attributed to the potent bystander effect.[16][20]

Table 4: Comparative Clinical Toxicity Profiles

Payload ClassCommon Grade ≥3 Adverse Events
Maytansinoids (DM1) Thrombocytopenia, Hepatotoxicity (elevated transaminases)[4][23]
Auristatins (MMAE) Neutropenia, Peripheral Neuropathy, Anemia[4][24]
Auristatins (MMAF) Ocular toxicities, Thrombocytopenia[4][23]
Camptothecins (Deruxtecan) Neutropenia, Interstitial Lung Disease (ILD)/Pneumonitis[8]

Mandatory Visualizations

The following diagrams illustrate key mechanisms and workflows relevant to the comparison of these ADC payloads.

G cluster_0 Microtubule Dynamics Disruption Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Disruption of mitotic spindle Microtubule->Tubulin Polymerization Inhibition Apoptosis Apoptosis Arrest->Apoptosis Payload DM1 / MMAE / MMAF Payload->Tubulin Binds to tubulin G cluster_1 Topoisomerase I Inhibition DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI Relieves torsional stress Complex Topo I-DNA Cleavage Complex TopoI->Complex Forms complex Replication DNA Replication Fork Complex->Replication Collision with fork DSB DNA Double-Strand Breaks Replication->DSB Apoptosis Apoptosis DSB->Apoptosis DXd Deruxtecan (DXd) DXd->Complex Stabilizes complex G cluster_permeable Permeable Payload (MMAE, DXd) cluster_nonpermeable Non-Permeable Payload (this compound, MMAF) TargetCell1 Antigen-Positive Target Cell Payload1 Payload TargetCell1->Payload1 Payload Release NeighborCell1 Antigen-Negative Neighbor Cell Apoptosis1 Apoptosis NeighborCell1->Apoptosis1 Cytotoxicity Payload1->NeighborCell1 Diffuses across membrane TargetCell2 Antigen-Positive Target Cell Payload2 Payload TargetCell2->Payload2 Payload Release Apoptosis2 Apoptosis TargetCell2->Apoptosis2 Cytotoxicity NeighborCell2 Antigen-Negative Neighbor Cell Payload2->NeighborCell2 Cannot diffuse across membrane G A ADC Design & Payload Selection B In Vitro Analysis A->B C Cytotoxicity Assay (IC50 Determination) B->C D Internalization Assay B->D E Bystander Effect Assay (Co-culture) B->E F In Vivo Analysis C->F D->F E->F G Xenograft Model Establishment F->G H Tumor Growth Inhibition (TGI) Study G->H I Pharmacokinetics (PK) & Toxicity Assessment H->I J Lead Candidate Selection I->J

References

Validating the Target Specificity of Lys-SMCC-DM1 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Ado-trastuzumab emtansine (T-DM1), a prominent example, utilizes the Lys-SMCC-DM1 linker-payload system to target HER2-positive cancer cells. The non-cleavable SMCC linker is designed to ensure that the DM1 payload is released primarily after internalization and lysosomal degradation within the target cell, theoretically minimizing off-target toxicity.[1] Rigorous validation of this target specificity is paramount to ensure both efficacy and safety.

This guide provides a comparative overview of key experimental approaches to validate the target specificity of this compound ADCs, offering detailed protocols and data presentation formats to aid researchers in their drug development efforts.

Key Validation Strategies: A Comparative Overview

Validating the target specificity of a this compound ADC involves a multi-pronged approach, encompassing both in vitro and in vivo methodologies. The primary goal is to demonstrate that the ADC's cytotoxic effect is predominantly directed towards antigen-expressing cells and is dependent on antibody-mediated internalization.

Experimental StrategyKey Questions AddressedStrengthsLimitations
In Vitro Cytotoxicity Assays Is the ADC selectively toxic to antigen-positive cells? What is the potency (IC50) of the ADC?High-throughput, quantitative, allows for direct comparison of different cell lines.Does not fully recapitulate the tumor microenvironment or systemic effects.
Bystander Killing Assays Does the ADC payload affect neighboring antigen-negative cells?Assesses the potential for off-target killing in a mixed cell population.[2]In vitro conditions may not accurately reflect in vivo payload diffusion.
Internalization Assays Is the ADC efficiently internalized by target cells upon binding?Directly measures a critical step in the ADC's mechanism of action.[3]Does not directly measure cytotoxicity.
In Vivo Xenograft Studies Does the ADC inhibit tumor growth in a living organism? What is the safety profile?Provides efficacy and safety data in a more physiologically relevant context.[4]Animal models may not perfectly mimic human disease; costly and time-consuming.

Quantitative Data Comparison

The following tables summarize representative quantitative data from studies evaluating this compound ADCs and alternatives.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineTarget AntigenTarget ExpressionIC50 (nM)Reference
KPL-4HER2High24.8[5]
MDA-MB-468HER2Low/Negative40.5[5]
SK-BR-3HER2HighData not specified in search results
BT-474HER2HighData not specified in search results
MCF7HER2NegativeSignificantly higher than HER2-positive cells[6]

Table 2: Comparative Efficacy of HER2-Targeted ADCs in Clinical Trials

ADCTrialPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
T-DM1 (this compound) KATHERINEHER2+ Early Breast Cancer (post-neoadjuvant)Improved vs. Trastuzumab (HR 0.54)Not specified[7]
T-DM1 (this compound) Real-world studyHER2+ MBC (post-TKI failure)4.0 months22.5%[8]
Trastuzumab Deruxtecan (T-DXd) Real-world studyHER2+ MBC (post-TKI failure)7.0 months54.8%[8]

Note: The data presented are representative and will vary depending on the specific ADC, experimental conditions, and patient population.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of a this compound ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Target antigen-positive (e.g., SK-BR-3, BT-474) and -negative (e.g., MCF-7) cancer cell lines.

  • Complete cell culture medium.

  • This compound ADC, control antibody (unconjugated), and free DM1 payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds.[10]

  • Incubation: Incubate the plate for 72-120 hours.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.

Bystander Killing Co-Culture Assay

This assay assesses the potential of the ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line.

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).

  • Complete cell culture medium.

  • This compound ADC.

  • 96-well plates.

  • High-content imager or fluorescence microscope.

  • Viability dye (e.g., Propidium Iodide).

Procedure:

  • Cell Seeding: Co-culture Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[12]

  • ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.[12]

  • Incubation: Incubate the plates for 72 to 120 hours.[12]

  • Staining: Stain cells with a viability dye.[12]

  • Imaging: Acquire images using a high-content imager or fluorescence microscope.[12]

  • Data Analysis: Quantify the number of viable fluorescent (Ag-) cells in each well and determine the IC50 for the bystander killing effect.[12]

ADC Internalization Assay via Flow Cytometry

This protocol quantifies the internalization of the ADC into target cells.

Materials:

  • Target cells (antigen-positive and -negative).

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488).

  • Control unlabeled antibody.

  • FACS buffer (e.g., PBS with 1% BSA).

  • Fixation buffer (e.g., 1-4% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of target cells.

  • Antibody Incubation: Incubate cells with the fluorescently labeled ADC or control antibody on ice to allow binding but prevent internalization.

  • Internalization Induction: Shift the temperature to 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization. A 4°C control should be maintained to measure surface binding only.

  • Surface Signal Quenching/Stripping: Wash cells with a low pH buffer (acid wash) or an antibody-stripping buffer to remove non-internalized, surface-bound ADC.

  • Fixation: Fix the cells with a suitable fixative.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Compare the mean fluorescence intensity of cells at different time points at 37°C to the 4°C control to quantify the extent of internalization.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor efficacy of the this compound ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Human cancer cell line (antigen-positive).

  • Matrigel (optional).

  • This compound ADC and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) into the flank of the mice.[4]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ADC (e.g., intravenously) and vehicle control according to the desired dosing schedule.[14]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[10]

  • Monitoring: Monitor animal body weight and overall health as indicators of toxicity.[10]

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[13]

  • Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the treated and control groups.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz (DOT language) illustrate critical workflows and signaling pathways involved in validating and understanding the mechanism of this compound ADCs.

G cluster_0 In Vitro Cytotoxicity Workflow Seed Cells Seed Cells Add ADC Dilutions Add ADC Dilutions Seed Cells->Add ADC Dilutions Incubate (72-120h) Incubate (72-120h) Add ADC Dilutions->Incubate (72-120h) MTT Assay MTT Assay Incubate (72-120h)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for In Vitro Cytotoxicity Assay.

G cluster_1 This compound ADC Mechanism of Action ADC Binding 1. ADC binds to HER2 receptor Internalization 2. Receptor-mediated endocytosis ADC Binding->Internalization Lysosomal Trafficking 3. Trafficking to lysosome Internalization->Lysosomal Trafficking Payload Release 4. Lysosomal degradation releases this compound Lysosomal Trafficking->Payload Release Microtubule Disruption 5. DM1 binds to tubulin, disrupting microtubule dynamics Payload Release->Microtubule Disruption Cell Cycle Arrest & Apoptosis 6. G2/M arrest and programmed cell death Microtubule Disruption->Cell Cycle Arrest & Apoptosis

Caption: Mechanism of Action of a HER2-targeted this compound ADC.[15][16]

G cluster_2 HER2 Signaling Pathway HER2 HER2 Dimerization PI3K PI3K/AKT Pathway HER2->PI3K MAPK RAS/MEK/MAPK Pathway HER2->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

References

A Comparative Guide to the In Vitro and In Vivo Activity of Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable Lys-SMCC-DM1 linker-payload system against alternatives, such as those with cleavable linkers like vc-MMAE. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design and evaluation of next-generation ADCs.

Data Presentation: In Vitro and In Vivo Performance Comparison

The choice of linker technology significantly influences the therapeutic window of an ADC. Non-cleavable linkers, such as SMCC, release the cytotoxic payload upon lysosomal degradation of the antibody, resulting in the active metabolite this compound. In contrast, cleavable linkers, like the cathepsin B-sensitive valine-citrulline (vc) linker, are designed to release the payload within the target cell upon enzymatic cleavage. This fundamental difference in the mechanism of payload release has profound implications for an ADC's potency, bystander effect, and plasma stability.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The following table summarizes representative in vitro cytotoxicity data for Trastuzumab-DM1 (T-DM1), which utilizes the this compound system, in comparison to a Trastuzumab-vc-MMAE ADC.

ADC Cell Line Target IC50 (pmol/L) Reference
Trastuzumab-DM1 (T-DM1)NCI-N87HER282 ± 10[1]
Trastuzumab-DM1 (T-DM1)HCC1954HER233 ± 20[1]
Trastuzumab-vc-MMAE (DAR 4)JIMT-1 (Low HER2)HER24.7 nM[2]
Trastuzumab-DM1 (T-DM1)JIMT-1 (Low HER2)HER2>10 nM[2]
Trastuzumab-MMAU (vc linker, DAR 8)NCI-N87HER2pM range[3]
Trastuzumab-vc-MMAE (DAR 8)NCI-N87HER2pM range[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. DAR = Drug-to-Antibody Ratio.

Bystander Killing Effect

The bystander effect, the ability of a released payload to kill neighboring antigen-negative cells, is a key feature of ADCs with cleavable linkers and membrane-permeable payloads. The active metabolite of T-DM1, this compound, is charged and generally membrane-impermeable, thus limiting its bystander activity.

ADC Assay Type Antigen-Positive Cells Antigen-Negative Cells Bystander Killing Observed Reference
Trastuzumab-DM1 (T-DM1)Co-cultureHCC1954 (HER2+)MDA-MB-468 (HER2-)No significant killing[4]
Trastuzumab-vc-MMAECo-cultureN87 (HER2+)MCF7-GFP (HER2-)Significant decrease in viability of HER2- cells[4]
Trastuzumab-DXd (cleavable linker)Co-cultureNCI-N87 (HER2+)MDA-MB-468 (HER2-)Significant reduction in HER2- cells[4]
In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies are crucial for evaluating the anti-tumor activity of ADCs. The following table summarizes the in vivo efficacy of T-DM1 in comparison to a Trastuzumab-vc-MMAE ADC in HER2-positive xenograft models.

ADC Xenograft Model Dosing Regimen Key Efficacy Outcome Reference
Trastuzumab-DM1 (T-DM1)N-87 Gastric Cancer5 mg/kg, i.v.Significant tumor growth inhibition; complete pathological response in 50% of mice[5][6]
Trastuzumab-DM1 (T-DM1)OE-19 Gastric Cancer5 mg/kg, i.v.Complete pathological response in all mice[5]
Trastuzumab-vc-MMAE (DAR 4)JIMT-1 (Low HER2)Single doseSuperior efficacy compared to T-DM1[2][7]
Trastuzumab-MMAU (cleavable, DAR 4)NCI-N87 Gastric Cancer2 mg/kg, single doseSuperior efficacy to Trastuzumab-vc-MMAE[3]
Plasma Stability

The stability of the linker is a critical factor for the safety and efficacy of an ADC. Premature release of the payload in circulation can lead to off-target toxicity. Non-cleavable linkers like SMCC generally exhibit higher plasma stability compared to some cleavable linkers.

ADC Linker-Payload Species Assay Duration Payload Release (%) Reference
vc-MMAEMouse Plasma6 days~25%[8]
vc-MMAERat Plasma6 days>4%[8]
vc-MMAEHuman Plasma6 days<1%[8]
vc-MMAEMonkey Plasma6 days<1%[8]
This compound (T-DM1)--Generally high plasma stability is reported[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC activity.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a common method for determining the IC50 of an ADC.

  • Cell Seeding : Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment : Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete culture medium. Add the diluted compounds to the cells and incubate for a defined period (typically 72-120 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Bystander Killing Co-culture Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

  • Cell Seeding : Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should express a fluorescent reporter (e.g., GFP) for distinct quantification. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 9:1, 1:1, 1:9).

  • ADC Treatment : After overnight cell adherence, treat the co-culture with a range of ADC concentrations.

  • Incubation : Incubate the plate for 72-120 hours.

  • Quantification : Measure the fluorescence of the GFP-expressing antigen-negative cells using a fluorescence plate reader or high-content imager. A decrease in fluorescence compared to the untreated co-culture control indicates bystander killing.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo anti-tumor activity of an ADC.

  • Cell Implantation : Subcutaneously implant a suspension of human tumor cells (e.g., 2 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing : When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the ADC, vehicle control, and any comparator agents via the desired route (e.g., intravenous injection) at the specified dose and schedule.

  • Efficacy Assessment : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

Mandatory Visualization

DM1 Signaling Pathway

DM1, the cytotoxic payload of T-DM1, is a potent microtubule inhibitor. Upon release inside the cell, it binds to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

DM1_Signaling_Pathway ADC This compound ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Lys_SMCC_DM1 This compound (Active Metabolite) Degradation->Lys_SMCC_DM1 Release Microtubule Microtubule Dynamics Lys_SMCC_DM1->Microtubule Inhibition Disruption Disruption of Microtubule Polymerization Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation Bcl2_Inactivation->Bax_Bak_Activation Derepression Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for ADC Evaluation

The preclinical evaluation of an ADC involves a systematic progression from in vitro characterization to in vivo efficacy studies.

ADC_Evaluation_Workflow start ADC Candidate (e.g., this compound ADC) in_vitro In Vitro Characterization start->in_vitro cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander internalization Internalization Assay in_vitro->internalization stability Plasma Stability Assay in_vitro->stability in_vivo In Vivo Efficacy Studies cytotoxicity->in_vivo bystander->in_vivo internalization->in_vivo stability->in_vivo xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Assessment in_vivo->toxicology decision Lead Candidate Selection xenograft->decision pk_pd->decision toxicology->decision

Caption: Preclinical evaluation workflow for antibody-drug conjugates.

References

Head-to-Head Comparison of Lys-SMCC-DM1 ADC Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has seen remarkable progress, with Lys-SMCC-DM1 ADCs being a prominent example, exemplified by the clinically approved ado-trastuzumab emtansine (Kadcyla®). The formulation, specifically the method of conjugation, can significantly impact the physicochemical properties, stability, and ultimately, the therapeutic index of these complex biologics. This guide provides a detailed head-to-head comparison of two primary formulation strategies for this compound ADCs: the traditional solution-based "Off-Bead" method and the solid-phase "On-Bead" approach.

Synthesis Methodologies: On-Bead vs. Off-Bead Conjugation

The conjugation of the SMCC-DM1 linker-payload to lysine (B10760008) residues on an antibody can be performed in solution or with the antibody immobilized on a solid support. These two methods result in ADCs with distinct characteristics.

The "Off-Bead" method involves the reaction of the antibody with the SMCC-DM1 linker-drug in a homogenous solution, followed by purification to remove excess reagents.[1] The "On-Bead" approach first involves the immobilization of the antibody onto a solid support, such as Protein A beads, followed by the conjugation reaction. After washing away excess reagents, the purified ADC is then eluted from the support.[1]

Synthesis_Workflows cluster_off_bead Off-Bead Synthesis Workflow cluster_on_bead On-Bead Synthesis Workflow Ab1 Antibody Reaction1 Incubation in Solution Ab1->Reaction1 SMCC_DM1_1 SMCC-DM1 SMCC_DM1_1->Reaction1 Quench1 Quench Reaction (e.g., Glycine) Reaction1->Quench1 Purify1 Purification (e.g., FPLC) Quench1->Purify1 ADC1 This compound ADC Purify1->ADC1 Ab2 Antibody Immobilize Immobilization Ab2->Immobilize ProteinA Protein A Beads ProteinA->Immobilize Immobilized_Ab Immobilized Antibody Immobilize->Immobilized_Ab Reaction2 Incubation Immobilized_Ab->Reaction2 SMCC_DM1_2 SMCC-DM1 SMCC_DM1_2->Reaction2 Wash Wash to Remove Excess Reagents Reaction2->Wash Elute Elution Wash->Elute ADC2 This compound ADC Elute->ADC2

Figure 1. Comparative workflows for Off-Bead and On-Bead this compound ADC synthesis.

Physicochemical Characterization

The choice of conjugation method has a demonstrable impact on the resulting ADC's physicochemical properties, including drug distribution and stability.

Drug-to-Antibody Ratio (DAR) and Distribution

The DAR is a critical quality attribute of an ADC, influencing its potency and therapeutic window. While both methods can produce ADCs with a clinically relevant average DAR of approximately 3.5, the reaction conditions required to achieve this can differ significantly.[1] Notably, the "On-Bead" method may require a higher molar excess of the SMCC-DM1 payload to achieve a similar average DAR as the "Off-Bead" method.[1] Liquid chromatography-mass spectrometry (LC/MS) is the preferred method for determining the DAR distribution, average DAR, and the percentage of unconjugated antibody.[1]

ParameterT-DM1 Off-BeadT-DM1 On-BeadReference
Average DAR 3.43.9[1]
Unconjugated Antibody (%) Similar levels observedSimilar levels observed[1]
SMCC-DM1 Equivalents Used 8 eq23 eq[1]

Table 1. Comparison of Drug-to-Antibody Ratio (DAR) for Off-Bead and On-Bead Synthesized Trastuzumab-DM1 (T-DM1). Note that the equivalents of payload are those required to reach the target DAR in a specific study and may vary.

Thermal Stability and Aggregation

The stability of an ADC is crucial for its shelf-life and in vivo performance. Differential Scanning Calorimetry (DSC) and Dynamic Light Scattering (DLS) are powerful techniques to assess the thermal stability and aggregation propensity of ADCs. Studies comparing "On-Bead" and "Off-Bead" prepared trastuzumab-DM1 (T-DM1) have shown differences in their thermal stability profiles.

ParameterTrastuzumab (Unconjugated)T-DM1 Off-BeadT-DM1 On-BeadReference
Aggregation Onset (Tonset) 70.7 ± 0.9 °C57.3 ± 6.6 °C51.0 ± 7.1 °C[1]
Main Aggregation (Tagg) 74.7 ± 1.2 °C65.0 ± 4.2 °C74.3 ± 2.4 °C[1]

Table 2. Thermal Stability and Aggregation of Off-Bead and On-Bead T-DM1 Formulations. Data obtained by Dynamic Light Scattering (DLS).

The "On-Bead" formulation showed a lower onset temperature for aggregation but a higher temperature for the main aggregation event compared to the "Off-Bead" ADC.[1] Both conjugated forms were less stable than the unconjugated antibody.[1]

Mechanism of Action and Cellular Fate

Regardless of the synthesis method, the fundamental mechanism of action of a this compound ADC remains the same. The ADC binds to its target antigen on the cancer cell surface, is internalized, and trafficked to the lysosome. Within the lysosome, proteolytic degradation of the antibody releases the cytotoxic payload in the form of this compound.[2][3] This active metabolite then enters the cytoplasm and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Proteolysis Antibody Proteolysis Lysosome->Proteolysis Metabolite This compound (Active Metabolite) Proteolysis->Metabolite 4. Payload Release Tubulin Tubulin Dimers Metabolite->Tubulin 5. Target Binding Microtubule Microtubule (Disrupted) Tubulin->Microtubule Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Figure 2. General mechanism of action for a this compound ADC.

Toxicity Profile

The toxicities associated with this compound ADCs are primarily payload-driven and related to the systemic exposure to DM1 or its metabolites.[2] Key toxicities include thrombocytopenia (low platelet count) and hepatotoxicity (liver damage).[2][3] The mechanism for thrombocytopenia is thought to be the inhibition of megakaryocyte differentiation by the this compound metabolite.[2] While the formulation method can influence the ADC's pharmacokinetic profile and stability, which in turn could modulate toxicity, the inherent toxicity profile is determined by the payload.[6]

Thrombocytopenia_Mechanism ADC This compound ADC in Circulation FcR FcγRIIa Receptor ADC->FcR Binding Megakaryocyte Megakaryocyte Progenitor Internalization Internalization & Payload Release Megakaryocyte->Internalization FcR->Megakaryocyte Inhibition Inhibition of Differentiation Internalization->Inhibition Platelets Decreased Platelet Production Inhibition->Platelets

Figure 3. Proposed mechanism of this compound ADC-induced thrombocytopenia.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of different ADC formulations.

Off-Bead ADC Synthesis Protocol[1][7]
  • Reaction Setup: The antibody (e.g., trastuzumab) at a concentration of approximately 3 mg/mL is reacted with a specific molar equivalent (e.g., 8 eq) of SMCC-DM1 dissolved in an organic solvent like dimethylacetamide (DMA). The final reaction mixture should contain a controlled percentage of the organic solvent (e.g., 10%).

  • Incubation: The reaction is allowed to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching: To stop the reaction, an excess of a quenching agent, such as glycine, is added to react with any unreacted SMCC-DM1.

  • Purification: The ADC is purified from excess linker-drug and quenching agent using a size-exclusion chromatography method, such as Fast Protein Liquid Chromatography (FPLC), with a suitable column (e.g., Sephadex G25).

  • Buffer Exchange: The purified ADC is buffer-exchanged into a suitable storage buffer.

On-Bead ADC Synthesis Protocol[1]
  • Immobilization: The antibody is mixed with Protein A-coated magnetic beads for approximately 2 hours at room temperature to allow for binding.

  • Washing: The beads are washed to remove any unbound antibody.

  • Conjugation: The immobilized antibody is resuspended in a conjugation buffer, and the desired molar equivalent of SMCC-DM1 (e.g., 23 eq) is added. The reaction proceeds for 1 hour at room temperature.

  • Washing: The beads are washed extensively to remove unreacted SMCC-DM1.

  • Elution: The conjugated ADC is eluted from the Protein A beads using an appropriate elution buffer (e.g., low pH buffer), followed by immediate neutralization.

  • Buffer Exchange: The eluted ADC is buffer-exchanged into a final storage buffer.

DAR Analysis by LC/MS[1]
  • Sample Preparation: Prior to analysis, the ADC is typically deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.

  • Chromatography: The deglycosylated ADC is injected onto a reverse-phase liquid chromatography column and eluted with a gradient of increasing organic solvent.

  • Mass Spectrometry: The eluting protein is analyzed by a high-resolution mass spectrometer.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the mass of each ADC species. The number of attached SMCC-DM1 payloads (each adding ~956 Da) is determined for each peak, allowing for the calculation of the relative abundance of each species, the average DAR, and the percentage of unconjugated antibody.

Thermal Stability by DLS[1]
  • Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in its formulation buffer.

  • Instrument Setup: The sample is placed in a DLS instrument.

  • Temperature Ramp: The temperature is ramped up from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate.

  • Data Acquisition: The z-average size of the particles is measured at regular temperature intervals.

  • Data Analysis: The aggregation onset temperature (Tonset) is defined as the temperature at which the particle size begins to increase significantly. The main aggregation temperature (Tagg) corresponds to the major aggregation event.

Conclusion

The choice between an "Off-Bead" and "On-Bead" formulation for this compound ADC synthesis has clear implications for the manufacturing process and the resulting product's characteristics.

  • Off-Bead Synthesis: This traditional method is straightforward and scalable but may require more extensive downstream purification to remove excess reagents.

  • On-Bead Synthesis: This method offers a more controlled reaction environment and simplified purification, making it well-suited for high-throughput screening and small-scale preparations. However, translating it to a large-scale manufacturing process may require significant optimization, and it can require a larger excess of the expensive linker-payload.

While physicochemical properties like thermal stability can differ, both methods can produce ADCs with similar drug distributions and, presumably, comparable biological activity and toxicity profiles, provided the final products are well-characterized and meet quality specifications. The selection of the formulation strategy should be guided by the specific goals of the study, scale of production, and available resources. For both methods, rigorous analytical characterization is paramount to ensure the quality and consistency of the final ADC product.

References

Navigating Cross-Reactivity: A Comparative Guide to Lys-SMCC-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker and payload chemistry playing a pivotal role in determining therapeutic efficacy and safety. This guide provides an objective comparison of Lys-SMCC-DM1 conjugates against other prominent ADC platforms, focusing on cross-reactivity and bystander effects, supported by experimental data.

Executive Summary

This compound, the cornerstone of ado-trastuzumab emtansine (Kadcyla®), utilizes a non-cleavable thioether linker (SMCC) to attach the potent microtubule inhibitor, DM1, to a monoclonal antibody via lysine (B10760008) residues. Upon internalization and lysosomal degradation, the primary catabolite is this compound. A key characteristic of this conjugate is its limited ability to induce a "bystander effect." The charged nature of the this compound metabolite hinders its diffusion across cell membranes, largely confining its cytotoxic activity to the target antigen-positive cancer cell.[1][2][3] This targeted approach minimizes off-target toxicity to neighboring healthy cells but may be less effective in heterogeneous tumors with varied antigen expression.

In contrast, ADCs employing cleavable linkers, such as valine-citrulline (vc) or disulfide linkers, release membrane-permeable payloads like monomethyl auristatin E (MMAE) or deruxtecan (B607063) (DXd). These payloads can diffuse out of the target cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][5][6] This guide will delve into the quantitative differences in potency and bystander killing among these platforms.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of various ADC constructs across different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, antibody targets, and assay duration.

Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs in HER2-Positive Cancer Cell Lines

ADC ConstructLinker TypePayloadCell LineIC50 (nM)Reference(s)
T-DM1 Non-cleavable (SMCC)DM1SK-BR-30.0105[7]
BT-4740.0692[7]
NCI-N870.0335[7]
NCI-N870.568 (as ng/ml)[8]
Trastuzumab-vc-MMAE Cleavable (vc)MMAESK-BR-3~3[9]
BT-474~3[9]
NCI-N870.0953 (as ng/ml)[8]
Trastuzumab-mc-MMAF Cleavable (mc)MMAFSK-BR-3Not specified
BT-474Not specified
NCI-N87Not specified
T-DXd (Trastuzumab Deruxtecan) Cleavable (GGFG)DeruxtecanSK-BR-3Sensitive[10]
NCI-N87Sensitive[10]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs in Antigen-Negative Cancer Cell Lines

ADC ConstructLinker TypePayloadCell LineIC50 (nM)Reference(s)
T-DM1 Non-cleavable (SMCC)DM1MDA-MB-231 (HER2-negative)1.97[7]
MCF-7 (HER2-low)15.8[7]
U-87 MG (HER2-negative)No effect[11]
Trastuzumab-vc-MMAE Cleavable (vc)MMAEMDA-MB-231 (HER2-negative)2.78[7]
MCF-7 (HER2-low)27.9[7]
T-DXd (Trastuzumab Deruxtecan) Cleavable (GGFG)DeruxtecanMDA-MB-468 (HER2-negative)No direct cytotoxicity[12]
U-87 MG (HER2-negative)No effect[11]

The Bystander Effect: A Comparative Analysis

The ability of an ADC to kill neighboring antigen-negative cells is a critical factor in its overall anti-tumor activity, especially in the context of tumor heterogeneity.

This compound: Due to the charged nature of the this compound catabolite, ADCs with this configuration exhibit a minimal to negligible bystander effect.[4][13] In co-culture assays, T-DM1 effectively kills HER2-positive cells but does not significantly impact the viability of co-cultured HER2-negative cells.[13]

Cleavable Linker ADCs (e.g., vc-MMAE, T-DXd): These ADCs are designed to release their payloads in a form that can diffuse across cell membranes. For instance, T-DXd releases the topoisomerase I inhibitor DXd, which is membrane-permeable and can induce DNA damage in adjacent cells.[6] Similarly, vc-MMAE releases the potent, uncharged MMAE, which readily enters neighboring cells.[5] Co-culture and conditioned medium transfer assays have demonstrated the potent bystander killing capabilities of these ADCs.[13][14]

Table 3: Comparison of Bystander Effect

FeatureThis compoundvc-MMAET-DXd
Linker Type Non-cleavableCleavable (enzyme)Cleavable (enzyme)
Released Payload This compound (charged)MMAE (neutral)Deruxtecan (neutral)
Membrane Permeability LowHighHigh
Bystander Killing Minimal/NoneYesYes

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the cells with the ADC for a specified period (typically 72-120 hours).[4]

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance at 570 nm.[4]

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP as an indicator of cell viability, and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.

  • Cell Labeling: Label the antigen-negative "bystander" cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive "target" cells.[14]

  • Co-culture Seeding: Seed a mixture of target and bystander cells in a 96-well plate at a defined ratio.[14]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.[4]

  • Analysis:

    • Use fluorescence microscopy or a plate reader to specifically quantify the viability of the fluorescently labeled bystander cells.[4]

    • Overall cell viability can be assessed using a viability reagent like CellTiter-Glo®.

  • Data Interpretation: A significant decrease in the viability of the bystander cells in the presence of target cells and the ADC indicates a bystander effect.

Tissue Cross-Reactivity (Immunohistochemistry)

This in vitro study assesses the binding of an ADC to a panel of normal human tissues to predict potential on-target, off-tumor toxicity.

  • Tissue Preparation: Use a comprehensive panel of frozen normal human tissues as recommended by regulatory agencies like the FDA and EMA.[6]

  • Antibody Application: Apply the biotinylated test ADC to the tissue sections. Include a positive control (tissue known to express the target antigen) and a negative control (isotype control ADC).[15]

  • Detection: Use a sensitive detection system (e.g., streptavidin-horseradish peroxidase) followed by a chromogen to visualize the binding of the ADC.[15]

  • Microscopic Evaluation: A pathologist evaluates the staining intensity and distribution in each tissue type.

  • Interpretation: Binding to tissues other than the intended tumor target may indicate potential for off-target toxicity.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and workflows discussed.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload This compound Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for a this compound ADC.

Bystander_Effect_Comparison cluster_non_cleavable Non-Cleavable Linker (this compound) cluster_cleavable Cleavable Linker (e.g., vc-MMAE) NC_Target Antigen-Positive Cell NC_Payload This compound (Charged) NC_Target->NC_Payload Payload Release (Intracellular) NC_Payload->NC_Target Cytotoxicity NC_Neighbor Antigen-Negative Cell NC_Payload->NC_Neighbor No Diffusion C_Target Antigen-Positive Cell C_Payload MMAE (Neutral) C_Target->C_Payload Payload Release & Diffusion C_Payload->C_Target Cytotoxicity C_Neighbor Antigen-Negative Cell C_Payload->C_Neighbor Bystander Killing

Caption: Comparison of bystander effect mechanisms.

Experimental_Workflow Start Start Assays Cell_Culture Cell Culture (Antigen +/-) Start->Cell_Culture ADC_Prep ADC Dilution Series Start->ADC_Prep Tissue_Study Tissue Cross-Reactivity (IHC) Start->Tissue_Study Cytotoxicity In Vitro Cytotoxicity (Monoculture) Cell_Culture->Cytotoxicity Bystander Bystander Effect (Co-culture) Cell_Culture->Bystander ADC_Prep->Cytotoxicity ADC_Prep->Bystander Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Bystander->Data_Analysis Tissue_Study->Data_Analysis

Caption: General experimental workflow for ADC comparison.

Conclusion

The choice of linker and payload is a critical determinant of an ADC's therapeutic index. This compound conjugates offer a highly targeted approach with minimal bystander effect, potentially leading to a better safety profile by reducing off-target toxicities. However, this may limit their efficacy in heterogeneous tumors. Conversely, ADCs with cleavable linkers and membrane-permeable payloads can leverage the bystander effect to enhance anti-tumor activity in such settings, though this may come with an increased risk of off-target effects. A thorough understanding of the target biology, tumor microenvironment, and the comparative performance data presented here is essential for the rational design and selection of the optimal ADC for a given clinical indication.

References

Benchmarking Lys-SMCC-DM1 ADCs: A Comparative Guide Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lys-SMCC-DM1 Antibody-Drug Conjugates with Standard of Care Therapies, Supported by Experimental Data.

This guide provides a comprehensive analysis of Antibody-Drug Conjugates (ADCs) utilizing the this compound linker-payload system, benchmarking their performance against current standard of care treatments in relevant cancer indications. By presenting quantitative data from pivotal clinical trials and detailing the experimental protocols for key preclinical assays, this document aims to be a valuable resource for researchers and drug developers in the field of oncology.

Mechanism of Action: this compound ADCs

This compound represents a well-established ADC technology. The system consists of a monoclonal antibody targeting a tumor-associated antigen, linked via a non-cleavable thioether linker (SMCC) to the microtubule-inhibiting payload, DM1, a maytansinoid derivative. The linkage is formed through the reaction of the SMCC linker with lysine (B10760008) residues on the antibody.

The proposed mechanism of action for a this compound ADC, such as Trastuzumab emtansine (T-DM1), is a multi-step process.[1][2][3] It begins with the binding of the antibody component to its target receptor on the cancer cell surface.[1] Subsequently, the ADC-receptor complex is internalized, typically through receptor-mediated endocytosis.[3] Following internalization, the complex is trafficked to the lysosome.[1][3] Inside the acidic environment of the lysosome, the antibody is degraded, leading to the release of the active cytotoxic payload, this compound.[1] This active metabolite then disrupts microtubule polymerization, leading to cell cycle arrest and ultimately, apoptotic cell death.[1][3]

Lys_SMCC_DM1_ADC_Mechanism_of_Action Mechanism of Action of this compound ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Release of This compound Lysosome->Payload_Release 4. Antibody Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Cytotoxic Effect Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 6. Cell Death

Mechanism of Action of this compound ADCs

Clinical Benchmarking: this compound ADCs vs. Standard of Care

The clinical utility of this compound ADCs is best exemplified by Trastuzumab emtansine (T-DM1, Kadcyla®), which is approved for the treatment of HER2-positive breast cancer. Its performance has been rigorously evaluated against other standard of care therapies in large-scale clinical trials.

Head-to-Head Comparison in HER2-Positive Metastatic Breast Cancer

The following tables summarize the key efficacy and safety data from two pivotal phase 3 clinical trials: EMILIA and DESTINY-Breast03.

Table 1: Efficacy of Trastuzumab Emtansine (T-DM1) vs. Lapatinib (B449) plus Capecitabine (B1668275) (EMILIA Trial) [3][4][5][6]

EndpointTrastuzumab Emtansine (T-DM1)Lapatinib plus CapecitabineHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 9.6 months6.4 months0.650 (0.549–0.771)<0.0001
Median Overall Survival (OS) 30.9 months25.1 months0.68 (0.55-0.85)<0.001
Objective Response Rate (ORR) 43.6%30.8%-<0.001
Median Duration of Response 12.6 months6.5 months--

Table 2: Efficacy of Trastuzumab Emtansine (T-DM1) vs. Trastuzumab Deruxtecan (B607063) (DESTINY-Breast03 Trial) [7]

EndpointTrastuzumab Emtansine (T-DM1)Trastuzumab DeruxtecanHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 6.8 monthsNot Reached0.28 (0.22-0.37)<0.001
12-Month Progression-Free Survival Rate 34.1%75.8%--
Median Overall Survival (OS) Not ReachedNot Reached0.64 (0.47-0.87)0.0037
Objective Response Rate (ORR) 34.2%79.7%-<0.001

Table 3: Safety Profile Comparison from EMILIA and DESTINY-Breast03 Trials [5][7]

Adverse Event (Grade ≥3)T-DM1 (EMILIA)Lapatinib + Capecitabine (EMILIA)T-DM1 (DESTINY-Breast03)Trastuzumab Deruxtecan (DESTINY-Breast03)
Thrombocytopenia 12.9%0.2%24.9%2.7%
Diarrhea 1.6%20.7%1.9%7.3%
Nausea 0.8%2.5%0.8%3.1%
Fatigue 2.5%2.5%3.1%5.0%
Increased AST/ALT 4.3% / 2.9%0.8% / 1.4%8.8% / 6.9%1.9% / 1.5%
Interstitial Lung Disease/Pneumonitis 0.6%0%3.1%15.3%

Experimental Protocols for Key Preclinical Assays

The preclinical evaluation of ADCs is crucial for determining their therapeutic potential. Below are detailed methodologies for key in vitro and in vivo experiments used to benchmark ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Experimental Workflow:

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate (e.g., 1x10^4 cells/well) Incubation1 2. Incubate overnight to allow cell adherence Cell_Seeding->Incubation1 ADC_Treatment 3. Treat cells with serial dilutions of the ADC Incubation1->ADC_Treatment Incubation2 4. Incubate for a defined period (e.g., 72 hours) ADC_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 value from dose-response curve Absorbance_Reading->IC50_Calculation

Workflow for In Vitro Cytotoxicity Assay

Methodology:

  • Cell Culture: Culture target cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the this compound ADC and the comparator ADC.

  • Treatment: Treat the cells with the diluted ADCs and incubate for 72-96 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Bystander Killing Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Setup: Co-culture antigen-positive (e.g., HER2-positive) and antigen-negative cells. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with the this compound ADC and a comparator ADC.

  • Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and diffusion (e.g., 72-120 hours).

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Tumor Xenograft Model

This assay assesses the anti-tumor efficacy of the ADC in a living organism.

Experimental Workflow:

In_Vivo_Xenograft_Workflow In Vivo Tumor Xenograft Model Workflow Cell_Implantation 1. Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth 2. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration 4. Administer ADCs intravenously at specified doses and schedules Randomization->ADC_Administration Monitoring 5. Monitor tumor volume and body weight regularly ADC_Administration->Monitoring Endpoint 6. Euthanize mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Data_Analysis 7. Analyze tumor growth inhibition and survival data Endpoint->Data_Analysis

Workflow for In Vivo Tumor Xenograft Model

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87) into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, standard of care ADC).

  • Dosing: Administer the ADCs intravenously at the desired dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is evaluated by comparing tumor growth inhibition between the treatment groups.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.

Methodology:

  • Animal Model and Dosing: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).

  • Sample Collection: Collect blood samples at various time points post-injection.

  • Bioanalysis: Use ligand-binding assays (e.g., ELISA) to measure the concentration of the total antibody and the ADC in the plasma. Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the concentration of the free payload.

  • PK Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, and half-life using appropriate software. A population pharmacokinetic analysis of T-DM1 in patients with HER2-positive metastatic breast cancer determined a linear two-compartment model with first-order elimination. The elimination clearance was 0.676 L/day, the volume of distribution in the central compartment was 3.127 L, and the terminal elimination half-life was 3.94 days.[8]

Conclusion

This guide provides a framework for the objective comparison of this compound ADCs against standard of care therapies. The clinical data presented herein highlights the therapeutic efficacy of T-DM1 in HER2-positive breast cancer, while also underscoring the advancements made with newer generation ADCs like trastuzumab deruxtecan. The detailed experimental protocols offer a foundation for the preclinical assessment of novel ADC candidates. For researchers and drug developers, a thorough understanding of these benchmarking methodologies is critical for the continued advancement of targeted cancer therapies.

References

A Comparative Guide to the Immunogenicity of Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The Lys-SMCC-DM1 platform, famously exemplified by ado-trastuzumab emtansine (T-DM1, Kadcyla®), utilizes a stable, non-cleavable thioether linker (SMCC) to conjugate the microtubule inhibitor DM1 to lysine (B10760008) residues on the antibody.[1][2][3] While this design enhances targeted payload delivery, it also introduces complexities regarding the potential for an immune response.[4]

This guide provides an objective assessment of the immunogenicity of this compound ADCs, presenting comparative data, detailed experimental protocols, and visualizations to aid researchers in this critical aspect of drug development.

Understanding the Immunogenic Potential of ADCs

The immunogenicity of an ADC is a multifaceted issue where an immune response, characterized by the formation of anti-drug antibodies (ADAs), can be mounted against any part of the conjugate.[5] This includes the antibody itself, the linker-payload complex, or novel "neoepitopes" created at the conjugation site. Such responses can be T-cell dependent, involving antigen-presenting cells (APCs) processing and presenting fragments of the ADC to T-helper cells, which in turn activate B-cells to produce high-affinity, class-switched antibodies.[6][7] Alternatively, highly repetitive structures, such as those found in protein aggregates, can sometimes directly activate B-cells in a T-cell independent manner.[6][7]

Factors that can heighten immunogenicity risk include:

  • Product-Related Factors: The presence of non-human sequences in the mAb, post-translational modifications, and critically, the formation of aggregates.[8][9] Aggregates can act as danger signals, enhancing uptake by APCs and increasing the likelihood of an immune response.[10][11]

  • Patient-Related Factors: The patient's underlying disease, immune status, and genetic background.[12] For instance, oncology patients are often immunosuppressed, which can be associated with a lower immunogenicity risk.

  • Treatment-Related Factors: The route of administration, dose, and duration of treatment.

Quantitative Immunogenicity Data: A Comparative Overview

The most extensive clinical data for a this compound ADC comes from studies of ado-trastuzumab emtansine (T-DM1). The overall incidence of ADAs to T-DM1 has been consistently low across multiple clinical trials.

Table 1: Clinical Immunogenicity of Ado-Trastuzumab Emtansine (T-DM1)

Study/Population Number of Evaluable Patients ADA Incidence Clinical Impact Reference
Four pooled studies (Metastatic Breast Cancer) 286 4.5% (13 patients) No obvious patterns in PK, safety, or efficacy observed. [13]

| Biosimilar Comparison Study | Not specified | Low immunogenicity reported for both biosimilar and reference T-DM1. | No significant differences in safety or efficacy. |[14] |

Table 2: Conceptual Comparison of Linker Types and Potential Immunogenicity

Linker Type Example Mechanism of Payload Release Potential Immunogenicity Considerations Reference
Non-Cleavable (e.g., SMCC) Ado-trastuzumab emtansine (T-DM1) Proteolytic degradation of the antibody in the lysosome releases a lysine-linker-drug catabolite (this compound). Lower systemic release of free payload may reduce off-target effects. The unique this compound catabolite could be a potential hapten.[15][] [15][17]
Cleavable (e.g., Val-Cit) Brentuximab vedotin Cleavage by lysosomal proteases (e.g., Cathepsin B) abundant in the tumor microenvironment. Premature cleavage in circulation could release the payload, potentially increasing immunogenicity or toxicity. The linker-payload itself can be immunogenic. [15]

| Hydrophilic (e.g., PEGylated) | N/A | Varies | Can improve solubility and reduce aggregation, thereby potentially lowering immunogenicity. The "PEG shield" may mask immunogenic epitopes.[18] |[18][19] |

Visualizing Key Pathways and Processes

Mechanism of ADC-Induced Immunogenicity

The following diagram illustrates the T-cell dependent pathway for generating an immune response against an ADC.

ADC_Immunogenicity_Pathway cluster_blood Bloodstream cluster_apc Antigen Presenting Cell (APC) cluster_bcell B-Cell Activation ADC This compound ADC Internalization Internalization ADC->Internalization Uptake Processing Lysosomal Processing Internalization->Processing MHCII Peptide Presentation on MHC-II Processing->MHCII Generates Peptides (mAb, neoepitopes) TCell Helper T-Cell (CD4+) MHCII->TCell TCR Engagement BCell B-Cell TCell->BCell Co-stimulation & Cytokine Help PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation ADA Anti-Drug Antibodies (ADAs) PlasmaCell->ADA

Caption: T-cell dependent pathway for ADC immunogenicity.

Standard Workflow for Immunogenicity Assessment

Regulatory agencies recommend a tiered approach to evaluate and characterize ADAs, ensuring a systematic and thorough analysis.[20]

Tiered_Testing_Workflow Start Patient Sample Screen Screening Assay (e.g., Bridging ECL/ELISA) Start->Screen Confirm Confirmatory Assay (Competition with excess ADC) Screen->Confirm Positive Result Negative ADA Negative Screen->Negative Negative Result Titer Titer Determination Confirm->Titer Confirmed Positive Confirm->Negative Not Confirmed Characterize Domain Specificity (Competition with mAb, linker-drug) Titer->Characterize NAb Neutralizing Antibody (NAb) Assay (Cell-based) Characterize->NAb Positive ADA Positive NAb->Positive

Caption: Tiered workflow for anti-drug antibody (ADA) testing.

Key Factors Influencing ADC Immunogenicity

A variety of factors related to the product, patient, and treatment can influence the risk of developing an immune response to an ADC.

Immunogenicity_Factors center ADC Immunogenicity Risk Product Product-Related center->Product Patient Patient-Related center->Patient Treatment Treatment-Related center->Treatment Aggregation Aggregation Product->Aggregation Linker Linker Chemistry (e.g., SMCC) Product->Linker Payload Payload Type (e.g., DM1) Product->Payload Sequence mAb Sequence (Non-human motifs) Product->Sequence PTMs PTMs / Impurities Product->PTMs ImmuneStatus Immune Status Patient->ImmuneStatus Genetics Genetics (HLA type) Patient->Genetics Disease Underlying Disease Patient->Disease Dose Dose & Duration Treatment->Dose Route Route of Administration Treatment->Route

Caption: Key factors influencing the immunogenicity risk of ADCs.

Detailed Experimental Protocols

A robust immunogenicity assessment relies on a suite of validated bioanalytical assays. The strategy for T-DM1 serves as an excellent model for other this compound ADCs.[4][20]

ADA Screening and Confirmatory Assay (Bridging ECL Format)

This assay is designed to detect all antibodies that can bind to the ADC, regardless of their target domain.

  • Principle: A bridging format where ADAs in the sample bind simultaneously to biotin-labeled and electrochemiluminescent-labeled (e.g., SULFO-TAG™) ADC, forming a "bridge." This complex is captured on a streptavidin-coated plate and detected by measuring the light emitted upon electrochemical stimulation.

  • Methodology:

    • Plate Coating: Coat streptavidin-coated microplates according to the manufacturer's instructions.

    • Sample Preparation: Dilute patient serum samples and positive/negative controls in an appropriate assay buffer. To improve drug tolerance, an acid-dissociation step (e.g., using acetic acid) followed by neutralization can be incorporated to free ADAs from circulating ADC.

    • Incubation: Add the pre-treated samples to wells containing a master mix of biotin-ADC and SULFO-TAG™-ADC. Incubate to allow the bridging complex to form.

    • Capture: Transfer the mixture to the prepared streptavidin plates and incubate to allow the biotin-streptavidin capture.

    • Washing: Wash the plates thoroughly to remove unbound reagents.

    • Detection: Add read buffer and analyze the plate on an electrochemiluminescence detector. The signal is proportional to the amount of ADA present.

    • Confirmation: Samples that screen positive are re-analyzed in the presence of a high concentration of unlabeled ADC. A significant reduction (e.g., >50%) in the signal confirms the specificity of the ADA response.[13][20]

ADA Domain Specificity Characterization Assay

This assay identifies the specific region of the ADC that the ADAs are targeting.

  • Principle: A competitive binding assay where the confirmed positive sample is pre-incubated with an excess of potential competitors (unconjugated mAb or linker-drug) before being run in the standard screening assay.

  • Methodology:

    • Sample Preparation: Aliquot the confirmed ADA-positive sample into separate tubes.

    • Competitive Incubation: Add a high concentration of one of the following to each tube:

      • Competitor A: Unlabeled ADC (positive control for competition).

      • Competitor B: Unconjugated parent mAb (e.g., trastuzumab).

      • Competitor C: A linker-drug analogue (if available) or a non-targeting ADC with the same linker-drug.

      • No Competitor: Assay buffer only (negative control for competition).

    • Assay Performance: After pre-incubation, analyze all samples using the validated screening assay protocol.

    • Data Interpretation:

      • If Competitor B (mAb) significantly reduces the signal, the ADAs are primarily directed against the antibody portion .

      • If the signal is only reduced by Competitor A (full ADC), the response is likely against the linker-drug or a neoepitope .[12][21]

Cell-Based Neutralizing Antibody (NAb) Assay

This functional assay determines if the detected ADAs can inhibit the biological activity of the ADC.

  • Principle: For an ADC like T-DM1, the mechanism of action is inhibition of proliferation in HER2-positive cancer cells. A NAb would interfere with this process, allowing the cells to continue to proliferate.

  • Methodology:

    • Cell Line Selection: Use a HER2-expressing cancer cell line (e.g., SK-BR-3, BT-474) that is sensitive to the cytotoxic effects of the this compound ADC.

    • Sample Preparation: Pre-incubate heat-inactivated patient serum (or purified IgG) with a pre-determined, sub-saturating concentration of the ADC. This allows any NAbs present to bind to the ADC.

    • Cell Treatment: Add the ADC-serum mixture to the cultured cells.

    • Incubation: Incubate the cells for a period sufficient to observe the cytotoxic effect (e.g., 72-96 hours).

    • Endpoint Measurement: Assess cell viability/proliferation using a suitable method, such as a colorimetric assay (e.g., MTS, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Data Interpretation: A sample is considered NAb-positive if it causes a statistically significant increase in cell viability (i.e., reversal of ADC-mediated killing) compared to ADC mixed with ADA-negative serum.

Conclusion

The immunogenicity assessment of this compound ADCs is a critical component of their development and regulatory approval. While clinical data for the flagship ADC in this class, ado-trastuzumab emtansine, demonstrates a low incidence of ADA formation with minimal clinical impact, a rigorous and systematic evaluation remains imperative for any new candidate.[13] The potential for immunogenicity is influenced by a complex interplay of factors related to the product's molecular structure, its formulation, and patient-specific characteristics.[12][8]

By employing a tiered testing strategy that includes sensitive screening assays, specific confirmatory and characterization methods, and functionally relevant neutralizing antibody assays, developers can build a comprehensive immunogenicity profile. This data is essential for accurately interpreting clinical outcomes and ensuring the safety and efficacy of these powerful targeted therapies.

References

A Comparative Analysis of Ado-Trastuzumab Emtansine (T-DM1) Pharmacokinetics and its Metabolite, Lys-SMCC-DM1, in Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetics of the antibody-drug conjugate (ADC) Ado-trastuzumab emtansine (T-DM1) and its key catabolite, Lys-SMCC-DM1, in commonly used preclinical species: rats and cynomolgus monkeys. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of T-DM1 and its metabolites is crucial for the successful translation of preclinical efficacy and safety data to clinical settings.

T-DM1 is an ADC composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to the potent microtubule inhibitor, DM1, via the stable thioether linker, N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC).[1] Upon binding to the HER2 receptor on tumor cells, T-DM1 is internalized and undergoes lysosomal degradation, releasing cytotoxic catabolites, including this compound, which is comprised of DM1, the SMCC linker, and a lysine (B10760008) residue from the antibody.[2]

While detailed comparative pharmacokinetic data for the this compound metabolite is not extensively available in the public domain, this guide summarizes the key pharmacokinetic parameters of the parent ADC, T-DM1, and discusses the formation and role of its major catabolites across different species.

Comparative Pharmacokinetics of T-DM1 in Rats and Cynomolgus Monkeys

The pharmacokinetics of T-DM1 are complex due to the presence of multiple components: the antibody, the linker, and the cytotoxic payload. Typically, pharmacokinetic studies of ADCs involve the quantification of several analytes to understand the disposition of the entire molecule and its components. These include:

  • Conjugated Antibody (T-DM1): Represents the intact ADC with at least one DM1 molecule attached.

  • Total Antibody: Measures all antibody molecules, regardless of whether they are conjugated to DM1.

  • Unconjugated DM1: The free cytotoxic payload that may have been released from the ADC.

The following tables summarize the available pharmacokinetic parameters for these analytes in rats and cynomolgus monkeys following intravenous administration of T-DM1.

Table 1: Pharmacokinetic Parameters of T-DM1 in Rats

AnalyteDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)CL (mL/day/kg)Vss (mL/kg)t1/2 (h)
Conjugated Antibody (T-DM1) 20~450~25000~33.6~60~70
Total Antibody (Trastuzumab) 20~460~47000~17.6~60~135
Unconjugated DM1 20~0.01~0.3>1,000,000>2,000,000~25

Data derived from noncompartmental analysis in Sprague-Dawley rats.[1][3]

Table 2: Pharmacokinetic Parameters of T-DM1 in Cynomolgus Monkeys

AnalyteDose (mg/kg)t1/2 (days)CL (mL/day/kg)
Conjugated Antibody (T-DM1) ≥10~3-59.4 - 11.5
Total Antibody (Trastuzumab) ≥10-Slower than T-DM1

Data compiled from studies in cynomolgus monkeys.[3]

Metabolic Fate of T-DM1 and the Role of this compound

The metabolism of T-DM1 is a critical aspect of its mechanism of action and safety profile. Following internalization into target cells, the trastuzumab component of T-DM1 is degraded by lysosomal proteases. This process releases DM1-containing catabolites that are responsible for the cytotoxic activity of the ADC.

In rats, the major circulating catabolites in plasma have been identified as DM1, MCC-DM1, and Lysine-MCC-DM1.[2][4] These same catabolites have also been detected in plasma samples from patients treated with T-DM1, suggesting a similar metabolic pathway in humans.[4] The primary route of elimination for these DM1-containing catabolites in rats is through the fecal and biliary systems.[4]

This compound is considered an active metabolite of T-DM1 as it retains the tubulin-inhibiting activity of DM1.[5] The formation of this compound is a key step in the intracellular processing of T-DM1 and is essential for its anti-tumor efficacy.

Key Species-Specific Differences in T-DM1 Pharmacokinetics

Several factors contribute to the observed differences in T-DM1 pharmacokinetics between rats and cynomolgus monkeys:

  • Target-Mediated Drug Disposition (TMDD): Trastuzumab binds with high affinity to the HER2 receptor in both humans and cynomolgus monkeys. However, its binding to the rat equivalent of the HER2 receptor is significantly lower. This makes the cynomolgus monkey a more pharmacologically relevant species for studying the complete disposition of T-DM1, including target-mediated clearance mechanisms.

  • Body Size and Metabolic Rate: The allometric scaling of physiological parameters such as clearance and volume of distribution generally leads to faster clearance and shorter half-lives in smaller species like rats compared to larger species like monkeys and humans.

  • Immunogenicity: The development of anti-drug antibodies (ADAs) can impact the pharmacokinetics of ADCs. In some studies with cynomolgus monkeys, a percentage of animals developed ADAs to T-DM1, although this did not always have a clear effect on the pharmacokinetic profiles.[3]

Experimental Protocols

The pharmacokinetic data for T-DM1 and its metabolites are generated through a series of well-defined experimental protocols. The following is a generalized overview of a typical preclinical pharmacokinetic study for an ADC like T-DM1.

Animal Studies
  • Species: Male and female Sprague-Dawley rats and cynomolgus monkeys are commonly used.[2][4]

  • Housing and Acclimation: Animals are housed in controlled environments with standard light/dark cycles and access to food and water ad libitum. A suitable acclimation period is allowed before the start of the study.

  • Administration: T-DM1 is typically administered as a single intravenous (IV) bolus injection, often through the tail vein in rats or a peripheral vein in monkeys.[2]

  • Dose Levels: A range of dose levels are usually tested to assess dose-proportionality of the pharmacokinetics.[2]

  • Sample Collection: Blood samples are collected at multiple time points post-dose. In rats, this may involve sparse sampling from a larger group of animals, while in monkeys, serial samples can be collected from the same animal.[2] Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and processed to plasma by centrifugation. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Methods

Due to the complex nature of ADCs, multiple analytical techniques are required to quantify the different components.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Total Antibody Quantification: An ELISA is used to measure the concentration of total trastuzumab (both conjugated and unconjugated). This assay typically involves capturing the antibody with an anti-human IgG antibody and detecting it with a labeled anti-human IgG antibody.

    • Conjugated Antibody (ADC) Quantification: A different ELISA format is used to specifically measure the concentration of the ADC. This can be achieved by using an anti-DM1 antibody for capture and a labeled anti-human IgG antibody for detection, or by capturing with an anti-human IgG antibody and detecting with a labeled anti-DM1 antibody.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Unconjugated DM1 and Catabolite Quantification: LC-MS/MS is the gold standard for quantifying the small molecule payload (DM1) and its catabolites (e.g., this compound, MCC-DM1) in plasma.[4] This method offers high sensitivity and specificity, allowing for the detection of the low concentrations of these analytes that are typically present in circulation. The sample preparation usually involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an ADC like T-DM1.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_acclimation Animal Acclimation (Rats/Monkeys) dosing Intravenous (IV) Administration animal_acclimation->dosing adc_prep T-DM1 Formulation Preparation adc_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_processing Plasma Processing and Storage (-80°C) blood_sampling->plasma_processing elisa ELISA Analysis (Total Ab & ADC) plasma_processing->elisa lcms LC-MS/MS Analysis (DM1 & Catabolites) plasma_processing->lcms pk_modeling Pharmacokinetic Modeling elisa->pk_modeling lcms->pk_modeling parameter_estimation PK Parameter Estimation (AUC, Cmax, t1/2, CL) pk_modeling->parameter_estimation

A typical experimental workflow for a preclinical pharmacokinetic study of an ADC.

Conclusion

The preclinical pharmacokinetic evaluation of T-DM1 in rats and cynomolgus monkeys reveals important species-specific differences that are critical for the interpretation of efficacy and safety data. While cynomolgus monkeys are a more pharmacologically relevant model due to target cross-reactivity, studies in rats provide valuable information on the metabolism and disposition of the ADC. The formation of the active catabolite, this compound, is a key event in the mechanism of action of T-DM1. Further research focused on the detailed quantification of this and other catabolites across species will enhance our understanding of the complex pharmacology of ADCs and aid in the development of future targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of Lys-SMCC-DM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The antibody-drug conjugate (ADC) component, Lys-SMCC-DM1, and materials contaminated with it, are classified as cytotoxic waste and require stringent disposal procedures to ensure the safety of laboratory personnel and the environment. The primary and recommended method of disposal is high-temperature incineration through a licensed hazardous waste management service. This document provides a comprehensive overview of the necessary operational and disposal plans.

Immediate Safety and Handling Precautions

Due to its high cytotoxicity, all handling of this compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood or a biological safety cabinet. Appropriate personal protective equipment (PPE) is mandatory at all times.

Mandatory Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Double-gloving with nitrile gloves is required.
Lab Coat A disposable, back-closing gown is recommended.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory A fit-tested N95 respirator or higher is necessary for handling powders.

Step-by-Step Disposal Protocol for this compound Waste

All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to, pipette tips, vials, syringes, gloves, lab coats, and any absorbent materials used for cleaning spills.

  • Segregation of Waste:

    • Immediately segregate all this compound contaminated waste from other laboratory waste streams.

    • Use designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded purple or red for easy identification.[1][2][3]

  • Waste Collection:

    • Sharps: All contaminated sharps (needles, syringes, etc.) must be placed directly into a designated cytotoxic sharps container.[1]

    • Solid Waste: Non-sharp solid waste (gloves, gowns, absorbent pads, etc.) should be placed in a dedicated, leak-proof cytotoxic waste bag within a rigid outer container.[1][2]

    • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[2] They must be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.

  • Container Management:

    • Never overfill waste containers. Fill to a maximum of three-quarters of their capacity.

    • Ensure all containers are securely sealed before removal from the immediate work area.

    • Wipe the exterior of the waste container with a suitable decontamination solution before moving it to a designated storage area.

  • Storage:

    • Store sealed cytotoxic waste containers in a secure, designated area with restricted access.

    • This storage area should be clearly marked with cytotoxic warning signs.

  • Final Disposal:

    • Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company.

    • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[1][2][3]

Spill Management Protocol

In the event of a spill of this compound, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Secure the Area:

    • Alert all personnel in the immediate vicinity of the spill.

    • Evacuate the area and restrict access.

  • Don Appropriate PPE:

    • Before re-entering the area to clean the spill, don the full PPE as outlined in the table above. For larger spills, a higher level of respiratory protection may be necessary.

  • Contain and Absorb the Spill:

    • For liquid spills, gently cover the spill with absorbent pads or granules specifically designed for cytotoxic agents. Avoid creating aerosols.

    • For powder spills, cover with damp absorbent pads to avoid raising dust.

  • Decontamination:

    • Once the spill is absorbed, the area must be decontaminated. A two-step cleaning process is recommended:

      • Clean the area with a detergent solution.

      • Follow with a chemical decontamination step. While specific data on the chemical inactivation of this compound is limited, a common practice for many cytotoxic agents involves the use of a strong oxidizing agent. A freshly prepared 10% bleach solution (sodium hypochlorite) can be used, followed by a rinse with water to remove the bleach residue.

  • Dispose of Spill Cleanup Materials:

    • All materials used for spill cleanup (absorbent pads, wipes, PPE, etc.) are considered cytotoxic waste and must be disposed of according to the procedures outlined above.

Chemical Inactivation (For Informational Purposes Only)

While high-temperature incineration is the gold standard for the disposal of cytotoxic waste, research has explored chemical methods to inactivate certain antineoplastic drugs. Oxidation using agents like potassium permanganate (B83412) or sodium hypochlorite (B82951) (bleach) has been shown to be effective for some cytotoxic compounds. However, there is currently no validated, published protocol for the specific chemical inactivation of this compound.

It is crucial to note that attempting chemical inactivation without a validated protocol can be hazardous and is not recommended. The efficacy of such methods against this compound is unknown, and the reaction byproducts may also be toxic. Therefore, incineration remains the only approved and recommended method of disposal.

Logical Workflow for this compound Disposal

This compound Disposal Workflow cluster_Handling Waste Generation & Handling cluster_Containment Containment cluster_Storage_Disposal Storage & Final Disposal Start This compound Use Waste_Generated Cytotoxic Waste Generated (Solid, Liquid, Sharps) Start->Waste_Generated Segregation Segregate Waste at Point of Use Waste_Generated->Segregation Sharps_Container Place Sharps in Cytotoxic Sharps Container Segregation->Sharps_Container Solid_Waste_Container Place Solid Waste in Labeled Cytotoxic Bag/Bin Segregation->Solid_Waste_Container Liquid_Waste_Container Collect Liquid Waste in Sealed, Labeled Container Segregation->Liquid_Waste_Container Secure_Storage Store Sealed Containers in Designated Secure Area Sharps_Container->Secure_Storage Solid_Waste_Container->Secure_Storage Liquid_Waste_Container->Secure_Storage Waste_Collection Collection by Licensed Hazardous Waste Vendor Secure_Storage->Waste_Collection Incineration High-Temperature Incineration Waste_Collection->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.